molecular formula C16H18FNO B6073962 2-[benzyl(4-fluorobenzyl)amino]ethanol

2-[benzyl(4-fluorobenzyl)amino]ethanol

Cat. No.: B6073962
M. Wt: 259.32 g/mol
InChI Key: CCUNGRJBQVKFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[benzyl(4-fluorobenzyl)amino]ethanol is a useful research compound. Its molecular formula is C16H18FNO and its molecular weight is 259.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.137242360 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl-[(4-fluorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUNGRJBQVKFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[benzyl(4-fluorobenzyl)amino]ethanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Properties of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1] The title compound, this compound, represents a unique convergence of key structural motifs: a tertiary amine, a primary alcohol, a classic benzyl group, and a fluorinated benzyl group. While this specific molecule is not extensively cataloged in commercial or academic literature, its constituent parts suggest a high potential as a versatile building block or intermediate in the synthesis of novel therapeutic agents.

This guide provides a comprehensive technical overview of this compound from a first-principles perspective. Leveraging data from structurally analogous compounds and established reaction mechanisms, we will delineate its predicted physicochemical properties, propose a robust synthetic pathway, outline a complete analytical characterization workflow, and discuss its potential applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising, yet uncharacterized, chemical entity.

Molecular Structure and Predicted Physicochemical Properties

The structure of this compound features a central nitrogen atom bonded to a benzyl group, a 4-fluorobenzyl group, and a 2-hydroxyethyl group. This tertiary amino alcohol structure combines the lipophilicity of the two aromatic rings with the polarity of the hydroxyl group, resulting in an amphiphilic character.[2]

The presence of the fluorine atom is significant. Its high electronegativity can alter the pKa of the tertiary amine and influence metabolic stability by blocking potential sites of oxidation on the aromatic ring.[3]

cluster_benzyl cluster_fluorobenzyl cluster_ethanol N N C1 CH₂ N->C1 C3 CH₂ N->C3 C5 CH₂ N->C5 C2 CH₂ C1->C2 O OH C2->O C4 C3->C4 C6 C5->C6 F F C6->F L1 Phenyl L2 4-Fluorophenyl

Figure 1: Chemical Structure of this compound.
Predicted Properties

Quantitative data for the target molecule is not available. The following properties are predicted based on its structure and data from analogous compounds such as N-Benzyl-N-methylethanolamine and 2-(Dibenzylamino)ethanol.[4][5]

PropertyPredicted ValueRationale / Analogous Compound Data
Molecular Formula C₁₆H₁₈FNOFrom structure
Molecular Weight 259.32 g/mol From formula
Appearance Colorless to pale yellow viscous liquid or low-melting solidBased on N-Benzylethanolamine and N-Benzyl-N-methylethanolamine.[6][7]
Boiling Point > 160 °C @ 10 mmHgN-Benzylethanolamine (153-156 °C @ 12 mmHg), 2-(Dibenzylamino)ethanol (>300 °C @ 760 mmHg).[4][8]
Density ~1.08 - 1.12 g/mLN-Benzylethanolamine (1.065 g/mL), N-Benzyl-N-methylethanolamine (1.017 g/mL).[7][8]
LogP (Predicted) 2.5 - 3.0Calculated based on contributions from benzyl, fluorobenzyl, and ethanolamine moieties. Analog: 2-(Dibenzylamino)ethanol (LogP 2.68).[4]
pKa (Predicted) 7.5 - 8.5Tertiary amines are typically less basic than secondary amines. The electron-withdrawing nature of the benzyl groups lowers basicity compared to aliphatic tertiary amines.

Proposed Synthesis and Purification

A robust and logical synthesis of this compound can be achieved via a two-step process involving the initial formation of the secondary amine, N-benzyl-N-(4-fluorobenzyl)amine, followed by hydroxyethylation. This approach provides a high degree of control and minimizes the formation of complex byproducts.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydroxyethylation cluster_2 Purification A 4-Fluorobenzaldehyde C N-benzyl-N-(4-fluorobenzyl)amine (Intermediate) A->C NaBH₄, MeOH B Benzylamine B->C E This compound (Final Product) C->E Base (e.g., K₂CO₃) Solvent (e.g., ACN) D Ethylene Oxide or 2-Chloroethanol D->E F Crude Product E->F G Purified Product F->G Column Chromatography or Vacuum Distillation

Figure 2: Proposed two-step synthesis workflow.
Step 1: Synthesis of N-benzyl-N-(4-fluorobenzyl)amine (Intermediate)

The most efficient route to the secondary amine intermediate is the reductive amination between 4-fluorobenzaldehyde and benzylamine.

Protocol:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol (MeOH), add benzylamine (1.05 eq) at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude secondary amine.

Causality: Reductive amination is a high-yield, one-pot procedure that is tolerant of a wide range of functional groups. Using NaBH₄ is advantageous as it is a mild reducing agent that selectively reduces the imine in the presence of the aromatic rings.

Step 2: Synthesis of this compound

The final product is obtained by N-alkylation of the secondary amine intermediate with a C2-electrophile. The use of ethylene oxide is highly efficient, though 2-chloroethanol is a suitable alternative.

Protocol (using 2-chloroethanol):

  • Dissolve the crude N-benzyl-N-(4-fluorobenzyl)amine (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN).

  • Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.0 eq), and a catalytic amount of sodium iodide (NaI) (0.1 eq).

  • Add 2-chloroethanol (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the crude final product.

Causality: The reaction proceeds via an Sₙ2 mechanism. A polar aprotic solvent (ACN) is chosen to solubilize the reactants without interfering with the nucleophilic attack. K₂CO₃ acts as a base to neutralize the HCl byproduct. The addition of NaI is a classic Finkelstein reaction condition, where the in situ generation of the more reactive 2-iodoethanol can accelerate the rate of alkylation.

Purification

Due to the polarity of the hydroxyl group and the presence of the tertiary amine, the product is expected to be a viscous liquid or solid that is amenable to purification by either vacuum distillation or silica gel column chromatography.

  • Column Chromatography: A gradient elution system of ethyl acetate in hexanes would be appropriate, with the polarity gradually increasing to elute the more polar product.

  • Vacuum Distillation: Given the predicted high boiling point, distillation under high vacuum would be necessary to prevent thermal decomposition.

Analytical Characterization

A comprehensive structural confirmation requires a combination of spectroscopic techniques. The following data are predicted for the target molecule.

Compound This compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR H_NMR ¹H NMR (Proton Environment) NMR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) NMR->C_NMR F_NMR ¹⁹F NMR (Fluorine Presence) NMR->F_NMR

Figure 3: Spectroscopic characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[9]

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H 7.20 - 7.40Multiplet9H, Aromatic protons (C₆H₅ and C₆H₄F)
3.65 - 3.75Triplet2H, -N-CH₂-Ar (Benzyl)
3.60 - 3.70Triplet2H, -N-CH₂-ArF (Fluorobenzyl)
3.50 - 3.60Triplet2H, -CH₂-OH
2.60 - 2.70Triplet2H, -N-CH₂-CH₂OH
2.0 - 3.0Broad Singlet1H, -OH (exchangeable with D₂O)
¹³C 160 - 164Doublet (¹JCF)C-F on fluorophenyl ring
125 - 140MultipletsAromatic carbons
~60Singlet-CH₂-OH
~58Singlet-N-CH₂-Ar (Benzyl)
~57Singlet-N-CH₂-ArF (Fluorobenzyl)
~55Singlet-N-CH₂-CH₂OH
¹⁹F -110 to -120Singlet/TripletAr-F
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Frequency Range (cm⁻¹)VibrationFunctional Group
3200 - 3500 (broad)O-H stretchAlcohol
3000 - 3100 (sharp)C-H stretchAromatic
2850 - 3000 (sharp)C-H stretchAliphatic (CH₂)
1600, 1500, 1450C=C stretchAromatic ring
1220 - 1240 (strong)C-F stretchAryl-Fluoride
1050 - 1150 (strong)C-O stretchPrimary Alcohol
1000 - 1250C-N stretchTertiary Amine
Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

  • Expected Molecular Ion (M⁺): m/z = 259.1376 (for [M+H]⁺ in ESI+)

  • Key Fragmentation Pathways:

    • Loss of ·CH₂OH (m/z = 228) via cleavage adjacent to the nitrogen.

    • Formation of the benzyl cation (C₇H₇⁺, m/z = 91).

    • Formation of the fluorobenzyl cation (C₇H₆F⁺, m/z = 109).

    • Cleavage of the C-C bond in the ethanolamine side chain.

Reactivity, Potential Applications, and Safety

Chemical Reactivity
  • Tertiary Amine: The nitrogen lone pair makes the molecule basic and nucleophilic. It will react with acids to form ammonium salts.

  • Primary Alcohol: The hydroxyl group can undergo standard alcohol reactions, such as oxidation to an aldehyde/carboxylic acid, esterification with carboxylic acids or acyl chlorides, and conversion to an alkyl halide.

Potential in Drug Development

The combination of a benzylamine scaffold with a fluorinated aromatic ring is a privileged structure in medicinal chemistry.

  • Metabolic Stability: The C-F bond is extremely strong and the fluorine atom can act as a "metabolic shield," preventing para-hydroxylation of the benzyl ring, a common metabolic pathway for aromatic compounds. This can increase the in-vivo half-life of a drug candidate.[3]

  • Receptor Binding: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.

  • Intermediate for Synthesis: As a bifunctional molecule, it can serve as a key intermediate for building more complex molecules. The hydroxyl group can be used as a handle for further derivatization after the core amine structure has been incorporated into a lead compound. The fluorobenzyl group is found in numerous therapeutic agents, including antiviral and anticancer drugs.[1][10]

Safety and Handling

While specific toxicity data for this compound is unavailable, data from analogous amino alcohols should be used to guide handling procedures.[11][12]

  • General Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.[13]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from oxidizing agents, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This compound stands as a molecule of significant synthetic potential, bridging the gap between classical benzylamine structures and modern fluorinated pharmacophores. Although not a widely commercialized product, its synthesis is straightforward using established methodologies. This guide provides the foundational knowledge for its preparation, purification, and comprehensive characterization. Its unique structural features make it a compelling candidate for inclusion in compound libraries for high-throughput screening and as a strategic intermediate for the rational design of next-generation therapeutic agents. The principles and protocols outlined herein offer a clear path for researchers to harness the potential of this versatile chemical entity.

References

  • Knaak, J. B., et al. (1997). Toxicology of mono-, di-, and triethanolamine.
  • El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20042-20092.
  • ResearchGate. (2025, August 8). Synthesis, structural determination, molecular docking and biological activity of 1-(4-fluorobenzyl)-5-bromolindolin-2,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). Benzylethanolamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-N-methylethanolamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride. Retrieved from [Link]

  • Ramirez, T. A., et al. (2017). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic Letters, 19(6), 1438-1441.
  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China N-Benzyl-N-methylethanolamine Manufacturers Suppliers Factory. Retrieved from [Link]

  • Liu, F., & Sameem, B. (2020). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. CHIMIA International Journal for Chemistry, 74(9), 688-694.
  • LookChem. (n.d.). N-Benzylethanolamine. Retrieved from [Link]

  • Oakwood Chemical. (2026, January 29). Why 3-Fluorobenzyl Bromide is Essential for Your Chemical Synthesis Projects. Retrieved from [Link]

  • UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from [Link]

  • Hammer, H., et al. (2000). Ethanolamines and Propanolamines. In Ullmann's Encyclopedia of Industrial Chemistry.
  • Google Patents. (n.d.). CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
  • NICNAS. (2016, April 21). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2-Fluorobenzyl)Amino)Ethanol. Retrieved from [Link]

  • ECETOC. (1990). Human Exposure to N-Nitrosamines, their Effects, and a Risk Assessment for N-Nitrosodiethanolamine in Personal Care Products.
  • CompTox Chemicals Dashboard. (2023, November 1). Ethanol, 2-[amino]-. Retrieved from [Link]

  • Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). 2-[(4-fluorobenzyl)amino]ethanol,22116-33-2. Retrieved from [Link]

  • Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
  • Google Patents. (n.d.). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • Li, Z., & Yan, C. (2018).
  • Seco, J. M., et al. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters, 10(15), 3303-3306.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102503755A - Synthesis method for N-substituted ethanolamine.
  • Głowacka, I. E., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2588.
  • Soderberg, T. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. OpenStax.
  • Głowacka, I. E., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2588.
  • Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylene oxide. Retrieved from [Link]

Sources

Technical Monograph: 2-[Benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity Profile

2-[Benzyl(4-fluorobenzyl)amino]ethanol is a tertiary amine intermediate characterized by a core ethanolamine backbone substituted with both a benzyl group and a 4-fluorobenzyl moiety.[1] This compound serves as a critical building block in the synthesis of nitrogen-containing heterocycles (e.g., morpholines, piperazines) and bioactive ligands targeting G-protein coupled receptors (GPCRs), particularly sigma receptors and monoamine transporters.

While the secondary amine precursor, 2-[(4-fluorobenzyl)amino]ethanol , is widely indexed under CAS 22116-33-2 , the tertiary


-benzyl derivative is frequently synthesized in situ or as a custom pharmaceutical intermediate. This guide details the synthesis, characterization, and application of the tertiary species.
Chemical Identity Table
PropertySpecification
Systematic Name This compound
Common Name

-Benzyl-

-(4-fluorobenzyl)ethanolamine
Molecular Formula

Molecular Weight 259.32 g/mol
Key Precursor CAS 22116-33-2 (Secondary Amine: 2-[(4-fluorobenzyl)amino]ethanol)
Alternative Precursor CAS 104-63-2 (

-Benzylethanolamine)
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Synthetic Pathways & Methodology

The synthesis of this compound can be approached via two primary convergent routes. The choice of pathway depends on the availability of starting materials and the desired impurity profile.

Route A: Alkylation of -Benzylethanolamine (Preferred)

This route utilizes the commercially available


-benzylethanolamine and 4-fluorobenzyl chloride. It is preferred for its atom economy and the stability of the starting materials.

Protocol:

  • Reagents:

    
    -Benzylethanolamine (1.0 eq), 4-Fluorobenzyl chloride (1.1 eq), Potassium Carbonate (
    
    
    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Procedure:

    • Dissolve

      
      -benzylethanolamine in acetonitrile.
      
    • Add

      
       and catalytic KI.
      
    • Add 4-fluorobenzyl chloride dropwise at room temperature.

    • Reflux the mixture for 12–16 hours (monitor by TLC/LC-MS).

    • Workup: Filter inorganic salts, concentrate the filtrate, and partition between water and ethyl acetate. Wash the organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane:EtOAc gradient).[2]

Route B: Reductive Amination of 2-Aminoethanol (Stepwise)

This route is useful if specific isotopically labeled benzyl groups are required.

Protocol:

  • Step 1: Condensation of 2-aminoethanol with 4-fluorobenzaldehyde to form the imine, followed by reduction with

    
     to yield the secondary amine (CAS 22116-33-2).
    
  • Step 2: Alkylation of the secondary amine with benzyl bromide in the presence of a base (e.g.,

    
     or 
    
    
    
    ).
Pathway Visualization (DOT Diagram)

SynthesisPathways StartA N-Benzylethanolamine (CAS 104-63-2) Intermediate Transition State (Ammonium Salt) StartA->Intermediate + K2CO3 / KI Reflux ReagentA 4-Fluorobenzyl Chloride (CAS 352-11-4) ReagentA->Intermediate StartB 2-[(4-Fluorobenzyl)amino]ethanol (CAS 22116-33-2) StartB->Intermediate + Et3N / DCM RT ReagentB Benzyl Bromide (CAS 100-39-0) ReagentB->Intermediate Product This compound (Target: C16H18FNO) Intermediate->Product Workup & Purification

Figure 1: Convergent synthetic pathways for the target tertiary amine.

Structural Characterization & Analytics

Verification of the tertiary amine structure requires confirming the presence of both benzyl groups and the integrity of the ethanol chain.

Nuclear Magnetic Resonance (NMR)[3][4][7][8]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.40 (m, 5H, Benzyl-ArH).
      
    • 
       7.25 (dd, 2H, 4-F-Benzyl-ArH).
      
    • 
       7.00 (t, 2H, 4-F-Benzyl-ArH, 
      
      
      
      coupling).
    • 
       3.65 (s, 2H, 
      
      
      
      ).
    • 
       3.60 (s, 2H, 
      
      
      
      ).
    • 
       3.55 (t, 2H, 
      
      
      
      ).
    • 
       2.70 (t, 2H, 
      
      
      
      ).
    • Note: The methylene protons of the two benzyl groups may appear as distinct singlets or overlapping signals depending on the solvent and resolution.

Mass Spectrometry (MS)[7]
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Mass:

    
    .
    
  • Fragmentation Pattern: Loss of the hydroxymethyl group (

    
    ) or cleavage of the benzyl groups (
    
    
    
    91 for benzyl,
    
    
    109 for 4-fluorobenzyl).

Applications in Drug Development[2]

The this compound scaffold is highly relevant in medicinal chemistry for several therapeutic classes:

Sigma Receptor Ligands

The


-benzyl-

-(4-fluorobenzyl) amine motif is pharmacophoric for Sigma-1 (

) receptor ligands. The 4-fluorobenzyl group enhances metabolic stability (blocking para-oxidation) and increases lipophilicity, facilitating blood-brain barrier (BBB) penetration.
Nitrogen Mustard Precursors

Conversion of the hydroxyl group to a chloride (using


) yields the corresponding nitrogen mustard (

-chloroamine). These derivatives are potent alkylating agents used in oncology research to target DNA in rapidly dividing cells.
Morpholine Synthesis

Intramolecular cyclization of the chloro-derivative (formed from the alcohol) under basic conditions can yield


-substituted morpholines. These are privileged structures in antidepressants and appetite suppressants (e.g., substituted phendimetrazines).
Mechanistic Workflow: Cyclization to Morpholine

MorpholineCyclization Alcohol This compound Chloride Intermediate: 2-Chloro-N-benzyl-N-(4-fluorobenzyl)ethanamine Alcohol->Chloride SOCl2 / DCM Chlorination Morpholine Product: N-(4-Fluorobenzyl)-2-phenylmorpholine (Hypothetical Cyclization) Chloride->Morpholine NaOH / Heat Intramolecular SN2

Figure 2: Potential derivatization pathway to morpholine scaffolds.

Safety & Handling Protocol

  • Hazards: As a tertiary amine and benzyl halide derivative, the compound should be treated as an irritant. The 4-fluorobenzyl moiety is stable, but the ethanolamine functionality can cause skin and eye irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or absorption of moisture (hygroscopic).

  • Disposal: Dispose of as halogenated organic waste due to the fluorine content.

References

  • PubChem. (n.d.). Compound Summary: N-Benzylethanolamine (CAS 104-63-2). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination: General Procedures. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for 2-[benzyl(4-fluorobenzyl)amino]ethanol , a lipophilic tertiary amine characterized by its structural homology to Sigma (


) receptor ligands  and functional inhibitors of acid sphingomyelinase (FIASMAs) .

This guide synthesizes structure-activity relationship (SAR) data, pharmacophore analysis, and established mechanisms for this chemical class to provide a comprehensive profile for drug development professionals.

Executive Summary & Chemical Identity[1]

This compound is a tertiary amine comprising an ethanolamine core substituted with a benzyl group and a 4-fluorobenzyl group. It represents a classic pharmacophore for Sigma-1 (


) receptor modulation  and exhibits physicochemical properties consistent with lysosomotropic agents .
  • Chemical Formula:

    
    
    
  • Molecular Weight: 259.32 g/mol

  • Key Pharmacophore:

    
    -dialkyl-aminoethanol with bulky hydrophobic aromatic wings.
    
  • Primary Target Class: Sigma-1 Receptor (Chaperone protein).

  • Secondary Mechanisms: Acid Sphingomyelinase (ASM) inhibition, hERG channel blockade (safety signal).

Core Mechanism: Sigma-1 Receptor Modulation[2]

The primary mechanism of action for this compound is governed by its high-affinity interaction with the Sigma-1 receptor (


R) , an endoplasmic reticulum (ER)-resident chaperone protein.
Structural Basis of Binding

The molecule fits the canonical


R pharmacophore:
  • Basic Nitrogen: The central nitrogen atom (protonated at physiological pH) forms an electrostatic interaction (salt bridge) with Asp126 in the

    
    R ligand-binding pocket.
    
  • Hydrophobic Flanking Groups: The benzyl and 4-fluorobenzyl moieties occupy the primary and secondary hydrophobic sub-pockets formed by transmembrane helices, stabilizing the receptor-ligand complex via

    
     stacking and Van der Waals forces.
    
  • 4-Fluoro Substituent: Enhances lipophilicity and metabolic stability (blocking para-hydroxylation), increasing CNS penetration and residence time within the hydrophobic pocket.

Signal Transduction Pathway

Upon binding, the compound modulates the "chaperone" activity of


R at the Mitochondria-Associated ER Membrane (MAM).
  • Agonist Mode (Neuroprotection/Cognition):

    • Dissociation: Ligand binding causes

      
      R to dissociate from the inhibitory cochaperone BiP (GRP78) .
      
    • IP3R Stabilization: The free

      
      R chaperones the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) , ensuring proper 
      
      
      
      flux from the ER to the mitochondria.
    • Result: Enhanced mitochondrial ATP production and suppression of ER stress-induced apoptosis.

  • Antagonist Mode (Anticancer/Neuropathic Pain):

    • Blockade: Prevents the dissociation from BiP or blocks the interaction with client proteins.

    • Result: Sensitization of cells to apoptosis and inhibition of nociceptive signaling.

Pathway Visualization (Graphviz)

SigmaMechanism cluster_0 Endoplasmic Reticulum Ligand This compound Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 High Affinity Binding (Kd ~nM) BiP BiP (GRP78) Inhibitory Complex Sigma1->BiP Dissociation (Agonist Mode) MAM Mitochondria-Associated Membrane (MAM) Sigma1->MAM Translocation ERStress ER Stress Response (UPR) Sigma1->ERStress Suppression (Cytoprotection) IP3R IP3 Receptor (Ca2+ Channel) MAM->IP3R Chaperoning/Stabilization Mito Mitochondrial Ca2+ Uptake IP3R->Mito Ca2+ Flux ATP ATP Production (Bioenergetics) Mito->ATP Enhancement

Caption: Mechanism of Sigma-1 Receptor modulation by this compound, highlighting the regulation of mitochondrial calcium flux.

Secondary Mechanism: Functional Inhibition of Acid Sphingomyelinase (FIASMA)

Due to its physicochemical nature (lipophilic weak base, ClogP > 4, pKa > 8), the molecule acts as a FIASMA . This mechanism is critical for its potential anticancer properties and lysosomal toxicity profile.

  • Lysosomal Trapping: The uncharged amine diffuses across the lysosomal membrane. Inside the acidic lumen (pH ~4.5), it becomes protonated and trapped (ion trapping).

  • Membrane Detachment: The accumulation of the cationic amphiphile disrupts the electrostatic attachment of Acid Sphingomyelinase (ASM) to the inner lysosomal membrane.

  • Proteolytic Degradation: Detached ASM is degraded in the lumen, leading to a reduction in sphingomyelin hydrolysis.

  • Downstream Effect: Accumulation of sphingomyelin and depletion of ceramide can destabilize lysosomal integrity, triggering Lysosomal Membrane Permeabilization (LMP) and cell death (relevant for oncology).

Safety & Off-Target Effects: hERG Channel Blockade

As with many


-benzyl-substituted tertiary amines (e.g., cisapride, terfenadine), this molecule carries a risk of blocking the hERG potassium channel  (

current).
  • Mechanism: The benzyl and 4-fluorobenzyl groups can interact with the aromatic residues (Tyr652 and Phe656) within the hERG pore.

  • Risk: QT interval prolongation and potential for Torsades de Pointes.

  • Mitigation: The presence of the polar ethanol (hydroxyl) group typically reduces hERG affinity compared to purely hydrophobic analogs, but validation via patch-clamp assays is mandatory.

Experimental Protocols for Validation

Sigma-1 Receptor Binding Assay (Radioligand)

Objective: Determine the affinity (


) of the compound for 

R.
  • Membrane Preparation: Homogenize Guinea pig brain or HEK293 cells overexpressing human

    
    R.
    
  • Ligand: Use

    
     (specific 
    
    
    
    agonist) as the radioligand.
  • Incubation:

    • Mix membrane (50

      
      g protein) with 
      
      
      
      (2 nM).
    • Add increasing concentrations of This compound (

      
       to 
      
      
      
      M).
    • Incubate in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Functional Calcium Mobilization Assay

Objective: Assess agonist vs. antagonist activity.

  • Cell Line: NG108-15 neuroblastoma cells or CHO cells.

  • Dye Loading: Load cells with Fura-2 AM or Fluo-4 AM (calcium indicators).

  • Treatment:

    • Agonism: Treat cells with the compound alone and monitor cytosolic

      
       rise (ER release).
      
    • Antagonism: Pre-treat with the compound, then stimulate with a known agonist (e.g., PRE-084) or bradykinin.

  • Readout: Fluorescence microscopy or plate reader quantification of

    
    .
    

Quantitative Data Summary (Predicted SAR)

ParameterValue / CharacteristicImplication
LogP (Lipophilicity) ~4.2High CNS penetration; Lysosomal trapping.
pKa (Basic Nitrogen) ~8.5 - 9.0Protonated at physiological pH; Essential for Asp126 binding.

Affinity (

)
Predicted < 50 nMHigh potency ligand (comparable to Ifenprodil/Haloperidol).
hERG Inhibition Potential RiskRequires safety screening (Patch-clamp).
Metabolic Stability High (Fluorine)4-F substitution blocks rapid oxidation of the benzyl ring.

References

  • Sigma-1 Receptor Pharmacology : Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link

  • FIASMA Mechanism : Kornhuber, J., et al. (2010). Functional inhibitors of acid sphingomyelinase (FIASMAs): a novel pharmacological group of drugs with broad clinical applications. Cellular Physiology and Biochemistry, 26(1), 9-20. Link

  • Pharmacophore Analysis : Glennon, R. A., et al. (1994). Structural features of sigma ligands. Journal of Medicinal Chemistry, 37(8), 1212-1219. Link

  • hERG Interaction : Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. Link

Biological Activity and Technical Profile of 2-[benzyl(4-fluorobenzyl)amino]ethanol

[1]

Executive Summary

This compound is a tertiary amine pharmacophore belonging to the class of


-disubstituted aminoethanols1MosaprideSigma-1 (

) receptors
11

This guide analyzes its dual role:

  • As a Bioactive Ligand: Investigating its affinity for chaperone proteins (

    
    ) and potential neuroprotective properties.[1]
    
  • As a Chemical Intermediate/Impurity: Defining its formation during pharmaceutical manufacturing and its utility as a reference standard.

Chemical Structure & Properties

The molecule features a tertiary nitrogen atom acting as a hinge between three functional domains: a lipophilic benzyl group, a metabolically stable 4-fluorobenzyl group, and a hydrophilic ethanol chain.[1]

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 259.32 g/mol
CAS Number Not widely listed; Analog: 22116-33-2 (Secondary amine)
LogP (Predicted) ~3.3 - 3.6
pKa (Predicted) ~8.5 (Basic amine)
Solubility Soluble in DMSO, Ethanol, DCM; Low solubility in water.[1][2]
Structure-Activity Relationship (SAR) Analysis[1]
  • 4-Fluorobenzyl Moiety: The fluorine substitution at the para-position blocks metabolic hydroxylation (CYP450 oxidation), significantly extending the biological half-life compared to the non-fluorinated dibenzyl analog.[1] It also enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration.[1]

  • Ethanolamine Tail: Provides a hydrogen-bond donor (-OH) and acceptor (N), critical for anchoring the molecule within the receptor binding pocket (e.g., Asp126 in

    
     receptors).[1]
    
  • Tertiary Amine: Protonated at physiological pH, allowing electrostatic interaction with anionic residues in target proteins.[1]

Biological Mechanism of Action[1]

Sigma-1 Receptor Modulation

The this compound scaffold is a high-affinity pharmacophore for the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling and cellular stress response.[1]

  • Mechanism: The molecule acts as a "chaperone modulator."[1] Upon binding to the

    
     receptor at the Mitochondria-Associated ER Membrane (MAM), it facilitates the translocation of the receptor from the MAM to the plasma membrane or nuclear envelope.[1]
    
  • Downstream Effects:

    • Calcium Gating: Modulates

      
       receptors, stabilizing 
      
      
      flux between the ER and mitochondria.[1]
    • Neuroprotection: Reduces ER stress and suppresses microglial activation.[1]

  • Binding Mode: The basic nitrogen forms a salt bridge with Asp126 , while the benzyl and 4-fluorobenzyl wings occupy the hydrophobic pockets (

    
     and 
    
    
    ) of the receptor.[1]
Pharmaceutical Relevance: Mosapride Synthesis

In the context of drug development, this molecule is a specific process-related impurity or intermediate byproduct in the synthesis of Mosapride Citrate .[1]

  • Formation: Mosapride synthesis typically involves the reaction of a 4-amino-5-chloro-2-ethoxybenzamide derivative with 2-[(4-fluorobenzyl)amino]ethanol (the secondary amine).[1]

  • Side Reaction: If benzyl halides are present (or if the starting material is contaminated), the secondary amine undergoes over-alkylation to form the tertiary species: This compound .[1]

  • Impact: As a tertiary amine, it lacks the H-bond donating capability of the secondary amine intermediate, potentially altering the solubility and bioavailability profile if carried over into the final drug product.[1]

BiologicalPathwaysLigand2-[benzyl(4-fluorobenzyl)amino]ethanolSigma1Sigma-1 Receptor(ER Membrane)Ligand->Sigma1High AffinityBindingDrugProductDrug ImpurityProfileLigand->DrugProductContaminantIP3RIP3 ReceptorStabilizationSigma1->IP3RChaperoningCaFluxMitochondrialCa2+ FluxIP3R->CaFluxModulatesNeuroprotectionER StressReductionCaFlux->NeuroprotectionPromotesImpurityMosapride Synthesis(Side Reaction)Impurity->LigandOver-alkylation

Figure 1: Dual pathway illustrating the pharmacological action at Sigma-1 receptors and the origin of the molecule as a pharmaceutical impurity.[1]

Experimental Protocols

Synthesis of Reference Standard

To study biological activity or validate impurity assays, the pure compound must be synthesized.[1]

Reaction Principle: Nucleophilic substitution (

1

Protocol:

  • Reagents: Dissolve 2-(benzylamino)ethanol (1.0 eq) in acetonitrile (ACN).

  • Base: Add Potassium Carbonate (

    
    )  (2.0 eq) to act as an acid scavenger.[1]
    
  • Alkylation: Add 4-Fluorobenzyl bromide (1.1 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).[1]

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][3]

  • Purification: Dissolve residue in DCM, wash with water and brine. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

  • Yield: Expect ~75-85% as a pale yellow oil or low-melting solid.[1]

Sigma-1 Receptor Binding Assay

Objective: Determine the binding affinity (

1

Methodology:

  • Tissue Preparation: Homogenize rat brain cortex or liver (rich in

    
    ) in ice-cold Tris-sucrose buffer. Centrifuge to isolate the microsomal fraction.[1]
    
  • Ligand: Prepare serial dilutions of This compound (

    
     M to 
    
    
    M).
  • Radioligand: Use [³H]-(+)-Pentazocine (specific

    
     agonist) at 2 nM concentration.[1]
    
  • Incubation: Mix tissue membrane (200 µg protein), radioligand, and test compound. Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1]

Safety and Toxicology

As a research chemical and pharmaceutical intermediate, specific human toxicology data is limited.[1] Handling must follow strict chemical hygiene.[1]

Hazard ClassDescriptionPrecaution
Acute Toxicity Likely harmful if swallowed (Category 4).[1]Do not ingest.[1] Wash hands post-handling.[1]
Skin/Eye Irritant Causes skin irritation and serious eye irritation.[1]Wear nitrile gloves and safety goggles.[1]
Target Organ Potential CNS depression (typical of lipophilic amines).[1]Use in a fume hood.[1]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or benzyl positions.

References

  • VulcanChem. (2024).[1][4] Product Monograph: this compound (Cat.[1] No. VC11409478).[1] Retrieved from .[1]

  • Kato, S., et al. (1995).[1] "Synthesis and 5-HT4 agonist activity of 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorobenzyl)amino]-2-piperidinyl]methyl]benzamide (Mosapride) derivatives." Chemical & Pharmaceutical Bulletin, 43(4), 699-702.[1] (Context for intermediate/impurity formation).

  • Maurice, T., & Su, T. P. (2009).[1] "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 124(2), 195-206.[1] (Mechanistic grounding for N,N-dibenzyl pharmacophores).

  • PubChem. (2024).[1][5] Compound Summary: 2-Anilino-2-(4-fluorophenyl)butan-1-ol (Structural Analog Analysis). .[1]

Structural Analogs of 2-[benzyl(4-fluorobenzyl)amino]ethanol: A Medicinal Chemistry & SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide examines the structural analogs of 2-[benzyl(4-fluorobenzyl)amino]ethanol , a tertiary amine scaffold with significant utility in medicinal chemistry.[1] This molecule serves as a critical intermediate in the synthesis of gastroprokinetic agents (e.g., Mosapride), a potential ligand for Sigma receptors, and a bioactive core for antiproliferative compounds.

Executive Summary

The This compound scaffold represents a versatile "privileged structure" in drug discovery.[1] Characterized by a central nitrogen atom decorated with an ethanol chain, a benzyl group, and a para-fluorinated benzyl group, this molecule balances lipophilicity with metabolic stability.

Its primary significance lies in three domains:

  • Pharmaceutical Intermediates: A precursor or derivative of the secondary amine used to synthesize Mosapride (a 5-HT4 agonist).[1]

  • Sigma Receptor Ligands: The N,N-dibenzyl motif is a classic pharmacophore for Sigma-1 (

    
    ) receptor binding, relevant in neuroprotection and analgesia.[1]
    
  • Antiproliferative Agents: Recent studies indicate benzyl-amino alcohol derivatives exhibit cytotoxicity against specific breast cancer cell lines (e.g., MCF7, SUM159).

Chemical Architecture & Synthesis
1.1 Core Scaffold Analysis

The molecule consists of three distinct functional zones, each modifiable to alter biological activity:

  • Zone A (The Core): The tertiary amine nitrogen, serving as the protonation site at physiological pH.

  • Zone B (The Linker): The 2-hydroxyethyl chain, providing hydrogen bond donor/acceptor capability.

  • Zone C (The Wings): Two aromatic rings—one unsubstituted benzyl and one 4-fluorobenzyl.[1] The fluorine atom at the para-position blocks metabolic oxidation (CYP450 metabolism) and increases lipophilicity (

    
    ).[1]
    
1.2 Synthetic Pathways

Two primary routes exist for synthesizing this scaffold and its analogs.

Route A: Stepwise Reductive Amination (High Precision) This method allows for the controlled introduction of different benzyl groups (asymmetric synthesis).

  • Step 1: Reaction of 2-aminoethanol with 4-fluorobenzaldehyde under reducing conditions (NaBH4) to form the secondary amine.

  • Step 2: Reaction of the intermediate with benzaldehyde (or benzyl chloride) to form the final tertiary amine.

Route B: Direct Nucleophilic Substitution (Industrial) Reaction of N-benzylaminoethanol with 4-fluorobenzyl chloride in the presence of a base (


).[1]

SynthesisPathways Start 2-Aminoethanol Inter 2-[(4-Fluorobenzyl)amino]ethanol (Secondary Amine) Start->Inter Reductive Amination Final This compound (Tertiary Amine) Inter->Final Nucleophilic Substitution Reagent1 4-Fluorobenzaldehyde + NaBH4 Reagent1->Inter Reagent2 Benzyl Chloride + K2CO3 Reagent2->Final

Figure 1: Stepwise synthesis pathway for the asymmetric tertiary amine scaffold.

Pharmacological Profile & SAR

The Structure-Activity Relationship (SAR) of this scaffold is driven by the electronic and steric properties of the aromatic substituents.

2.1 The Role of Fluorine (4-F) [1]
  • Metabolic Blocking: The para-position of the benzyl ring is a primary site for hydroxylation by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this degradation, significantly extending the half-life (

    
    ).[1]
    
  • Sigma-1 Affinity: Fluorine acts as a bioisostere for hydrogen but with higher electronegativity, often enhancing binding affinity to the hydrophobic pocket of the

    
     receptor.
    
2.2 Analog Categories
Analog ClassStructural ModificationEffect on ActivityApplication
Halogenated 4-Cl, 4-Br, 2,4-DiFIncreased lipophilicity; 4-Cl often increases potency but lowers metabolic stability compared to F.Sigma Ligands
Chain-Extended 3-AminopropanolIncreased flexibility; may alter receptor subtype selectivity (

vs

).[1]
Neuroprotective Agents
Rigidified Piperazine / MorpholineConstrains the N-lone pair vector; reduces entropic penalty upon binding.[1]Mosapride / Antihistamines
Etherified O-Methyl / O-BenzylRemoves H-bond donor; increases BBB permeability.[1]CNS Active Drugs
Case Studies & Applications
3.1 Mosapride Synthesis Intermediate

The secondary amine analog, 2-[(4-fluorobenzyl)amino]ethanol , is a key intermediate in the synthesis of Mosapride Citrate , a gastroprokinetic agent.[1]

  • Mechanism: Mosapride acts as a selective 5-HT4 receptor agonist.[1]

  • Relevance: The tertiary amine (our topic) can serve as a protected precursor or a "dialkylated impurity" that must be controlled during manufacturing.

3.2 Antiproliferative Activity (Breast Cancer)

Research indicates that N-benzyl-amino alcohols exhibit cytotoxicity against breast cancer cell lines.[1]

  • Cell Lines: MCF7 (ER+), SUM159 (Triple Negative).

  • Mechanism: Disruption of membrane integrity or modulation of sigma-2 receptors, which are highly expressed in proliferating tumor cells.[1]

  • Data: Analogs with electron-withdrawing groups (like 4-F) often show lower

    
     values (higher potency) than unsubstituted benzyls.[1]
    
Experimental Protocols
Protocol 4.1: Synthesis of this compound

Self-validating step: Monitor reaction progress via TLC (SiO2, 10% MeOH/DCM). The tertiary amine will have a higher Rf than the secondary amine starting material.

Materials:

  • 2-[(4-fluorobenzyl)amino]ethanol (1.0 eq)[1]

  • Benzyl bromide (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN, anhydrous)

Procedure:

  • Dissolution: Dissolve 10 mmol of 2-[(4-fluorobenzyl)amino]ethanol in 50 mL of anhydrous ACN.

  • Base Addition: Add 20 mmol of finely ground

    
    .
    
  • Alkylation: Add 11 mmol of benzyl bromide dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Hexane:EtOAc gradient).
    
Protocol 4.2: Cell Viability Assay (MTT)

Objective: Determine the


 of the analog against MCF7 cells.
  • Seeding: Seed MCF7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the test compound (dissolved in DMSO) at concentrations ranging from 0.1

    
     to 100 
    
    
    
    .
  • Incubation: Incubate for 48h at

    
    , 5% 
    
    
    
    .
  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to DMSO control.

SAR Logic Diagram

The following diagram illustrates the logical flow of structural modifications and their predicted biological outcomes.

SAR_Logic Core This compound Mod_F Remove 4-Fluoro Core->Mod_F Mod_OH Etherify OH Group Core->Mod_OH Mod_N Cyclize to Morpholine Core->Mod_N Out_F Decreased Metabolic Stability (Rapid Oxidation) Mod_F->Out_F Result Out_OH Increased BBB Permeability Loss of H-Bond Donor Mod_OH->Out_OH Result Out_N Restricted Conformation (Higher Selectivity) Mod_N->Out_N Result

Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

References
  • Synthesis of N-benzyl-N-(4-fluorobenzyl)ethanolamine Derivatives Source: PubChem & Patent Literature (US6177564B1) URL:[1][Link][1]

  • Characterizing the effects of benzyl-amino alcohol on cell growth (Breast Cancer) Source: DePauw University Student Research (2023) URL:[Link]

  • Structure-Activity Relationship of N-Substituted Aminoalcohols Source: National Institutes of Health (PMC) URL:[1][Link][1]

  • Benzylation of Ethanolamines for Chemical Detection Source: OSTI.gov (Department of Energy) URL:[1][Link][1]

Sources

preliminary screening of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preliminary Screening & Characterization of 2-[Benzyl(4-fluorobenzyl)amino]ethanol

Executive Summary This technical guide outlines the preliminary screening protocol for This compound (CAS: Generic/Novel), a tertiary amine scaffold exhibiting the structural characteristics of a Cationic Amphiphilic Drug (CAD) . Structurally, the compound features a basic nitrogen center flanked by two lipophilic aromatic moieties (one fluorinated) and a polar hydroxyethyl tail. This pharmacophore is highly privileged in CNS drug discovery, often associated with Sigma-1 receptor modulation , NMDA antagonism (ifenprodil-like), and monoamine transporter inhibition .

However, this specific structural arrangement presents distinct safety liabilities, most notably drug-induced phospholipidosis (DIPL) and hERG channel blockade . This guide prioritizes a "fail-early" screening cascade designed to de-risk these liabilities before advancing to efficacy studies.

Part 1: Chemical Identity & Physicochemical Profiling

Before biological screening, the compound’s identity and solution-state behavior must be rigorously defined to prevent artifacts in high-throughput assays.

Structural Validation
  • 1H NMR (DMSO-d6): Diagnostic signals include the benzylic singlets (or AB quartets if chiral induction occurs) around

    
     3.5–4.0 ppm and the triplet/multiplet signals of the ethanolamine chain (
    
    
    
    2.5–3.5 ppm). The 4-fluorobenzyl group will show characteristic splitting in the aromatic region (
    
    
    7.0–7.4 ppm).
  • HRMS (ESI+): Expect

    
     at m/z ~260.14 (Calculated for C
    
    
    
    H
    
    
    FNO
    
    
    ).
Physiochemical Baseline

The compound is a lipophilic base. Its solubility profile dictates the buffer selection for in vitro assays.

PropertyEstimated ValueScreening Implication
pKa 7.8 – 8.5 (Basic)Positively charged at physiological pH (7.4), driving lysosomal trapping.
cLogP 3.2 – 3.8High membrane permeability; prone to non-specific binding in plasticware.
Solubility Low (pH 7.4), High (pH < 5)Critical: Stock solutions must be prepared in DMSO; assay buffers require <0.1% DMSO to prevent precipitation.

Part 2: Safety & Liability Screening (The "Kill" Steps)

This phase is designed to identify toxicity mechanisms common to N-benzyl-aminoethanol derivatives.

Drug-Induced Phospholipidosis (DIPL) Screening

Rationale: The compound is a CAD.[1][2][3] It can diffuse into lysosomes, become protonated (trapped), and inhibit phospholipases, leading to phospholipid accumulation (foam cells). Protocol: High-Content Screening (HCS) using fluorescent phospholipid analogs.

  • Cell Line: HepG2 or CHO-K1.

  • Reagent: HCS LipidTOX™ Red Phospholipidosis Detection Reagent.

  • Method: Incubate cells with compound (1–50

    
    M) for 24–48 hours. Fix and stain.
    
  • Readout: Quantify intracellular fluorescent puncta (lamellar bodies) using automated microscopy.

  • Threshold: >2-fold increase in intensity relative to vehicle control indicates high PLD risk.

hERG Channel Inhibition

Rationale: The "Two Aromatic Rings + Basic Nitrogen" motif is a classic hERG pharmacophore. Blockade leads to QT prolongation and arrhythmia.[4] Protocol: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • System: CHO cells stably expressing hERG (Kv11.1).

  • Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

  • Analysis: Measure tail current inhibition at 0.1, 1, and 10

    
    M.
    
  • Success Criterion: IC

    
     > 10 
    
    
    
    M is preferred for early leads.

Part 3: Metabolic Stability & Profiling

The N-benzyl and N-(4-fluorobenzyl) groups are metabolic "hotspots" for Cytochrome P450 enzymes.

Oxidative N-Dealkylation

Mechanism: CYP450-mediated hydroxylation at the benzylic ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-carbon leads to spontaneous cleavage, releasing an aldehyde and a secondary amine.[5][6]
Assay:  Human Liver Microsomes (HLM) + NADPH.
Readout:  Monitor disappearance of parent and appearance of metabolites via LC-MS/MS.

Key Metabolites to Monitor:

  • M1 (Loss of 4-F-Benzyl): 2-(benzylamino)ethanol + 4-fluorobenzaldehyde.

  • M2 (Loss of Benzyl): 2-[(4-fluorobenzyl)amino]ethanol + benzaldehyde.

MetabolicPathway Parent Parent Compound (C16H18FNO) CYP CYP450 (Oxidation) Parent->CYP M1 Metabolite 1 2-(benzylamino)ethanol CYP->M1 N-Dealkylation A Ald1 4-Fluorobenzaldehyde CYP->Ald1 M2 Metabolite 2 2-[(4-F-benzyl)amino]ethanol CYP->M2 N-Dealkylation B Ald2 Benzaldehyde CYP->Ald2

Figure 1: Predicted metabolic dealkylation pathways mediated by hepatic CYP450 enzymes.

Part 4: Pharmacological Target Profiling

If the compound survives safety screening, evaluate its affinity for targets consistent with its pharmacophore.

Sigma-1 Receptor (σ1R) Binding

Rationale: The N-benzyl aminoethanol motif maps perfectly to the σ1R pharmacophore (positive ionizable group flanked by hydrophobic regions). Assay: Radioligand binding competition.

  • Ligand: [³H]-(+)-Pentazocine.

  • Tissue: Guinea pig brain or cloned human σ1R.

  • Relevance: High affinity (Ki < 100 nM) suggests potential utility in neuroprotection or neuropathic pain.

NMDA Receptor (Ifenprodil Site)

Rationale: The 4-fluorobenzyl moiety mimics the GluN2B-selective antagonist pharmacophore. Assay: [³H]-Ifenprodil displacement in rat forebrain membranes.

Part 5: Integrated Screening Workflow

The following diagram illustrates the logical flow of the screening campaign, prioritizing "Kill" steps (Safety) before "Grow" steps (Efficacy).

ScreeningCascade Start Compound Synthesis This compound QC QC Validation (NMR, LC-MS, Purity >95%) Start->QC PhysChem PhysChem Profiling (Solubility, LogP, pKa) QC->PhysChem Safety Safety Tier 1 (The Kill Step) 1. hERG (Patch Clamp) 2. Phospholipidosis (HCS) 3. Cytotoxicity (HepG2) PhysChem->Safety Decision Pass Safety Criteria? Safety->Decision Metab Metabolic Stability (Microsomal Clearance) Decision->Metab Pass Stop Terminate / Redesign Decision->Stop Fail (hERG < 1µM or PLD+) Target Target Profiling 1. Sigma-1 Receptor 2. NMDA (GluN2B) Metab->Target Lead Lead Candidate Qualified for In Vivo Target->Lead

Figure 2: Strategic screening cascade. Safety profiling precedes efficacy to prevent attrition.

References

  • Evalu

    • Title: Detection of phospholipidosis induction: a cell-based assay in high-throughput and high-content format.[7]

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • hERG Pharmacophore Modeling

    • Title: Ensemble of structure and ligand-based classification models for hERG liability profiling.
    • Source: Frontiers in Pharmacology
    • URL:[Link]

  • Metabolic N-Dealkyl

    • Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties.[8][5][6]

    • Source: MDPI Molecules
    • URL:[Link]

  • Sigma-1 Receptor Ligand Design

    • Title: A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental D
    • Source: Frontiers in Pharmacology
    • URL:[Link]

Sources

A Guide to the Spectroscopic Analysis of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the chemical structure and purity of 2-[benzyl(4-fluorobenzyl)amino]ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound or similar N-benzylated ethanolamines. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to provide a robust framework for analysis.

Introduction

This compound is a tertiary amine containing both a benzyl and a 4-fluorobenzyl group attached to the nitrogen atom, along with a hydroxyethyl moiety. The presence of aromatic rings, a tertiary amine, an alcohol functional group, and a fluorine atom makes this molecule particularly well-suited for a multi-faceted spectroscopic analysis. A comprehensive characterization is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior, which are all critical aspects of the drug development process. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the elucidation of its structure.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20-7.40Multiplet9HAr-H Protons on the unsubstituted benzyl and the 4-fluorobenzyl rings will appear in the aromatic region. The coupling between protons on the 4-fluorobenzyl ring and the fluorine atom will lead to a more complex multiplet. Aromatic protons are deshielded due to the ring current effect.[1]
~3.60Singlet2HPh-CH ₂-NThe benzylic protons are adjacent to a nitrogen atom and an aromatic ring, leading to a downfield shift. The absence of adjacent protons results in a singlet.
~3.55Singlet2HF-Ph-CH ₂-NSimilar to the other benzylic protons, these are shifted downfield. The chemical shift may be slightly different due to the electronic effect of the fluorine atom on the adjacent aromatic ring.
~3.50Triplet2HN-CH ₂-CH₂OHThese protons are adjacent to both a nitrogen atom and a methylene group, resulting in a triplet.
~2.50Triplet2HN-CH₂-CH ₂OHThese protons are adjacent to a methylene group and an oxygen atom, causing a downfield shift and a triplet multiplicity.
VariableBroad Singlet1HOH The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and can be confirmed by D₂O exchange, which causes the signal to disappear.[2]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better resolution of the multiplets in the aromatic region.[3]

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Caption: General workflow for an NMR experiment.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentRationale
~162 (doublet, ¹JCF ≈ 245 Hz)C -FThe carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will show a large one-bond coupling constant with the fluorine nucleus.[3]
~127-140Ar-C The aromatic carbons will appear in this region. The signals for the carbons of the 4-fluorobenzyl group will be split due to coupling with the fluorine atom.
~60N-CH₂-C H₂OHThe carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen.
~58Ph-C H₂-N & F-Ph-C H₂-NThe benzylic carbons are shifted downfield due to the adjacent nitrogen and aromatic rings.
~55N-C H₂-CH₂OHThe carbon atom adjacent to the nitrogen is also deshielded.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is run on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is necessary compared to ¹H NMR.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

¹⁹F NMR Spectroscopy: A Unique Probe

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule.[4] Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this experiment is relatively fast and provides a clean spectrum with no background signals.[4][5]

Expected ¹⁹F NMR Spectral Data:

For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The exact chemical shift will be dependent on the solvent and the reference standard used. The signal may appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.[6]

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.

  • Data Acquisition: A simple one-pulse experiment is usually sufficient.

  • Data Processing: Standard processing techniques are applied.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectral Data:

The nominal molecular weight of this compound (C₁₆H₁₈FNO) is 259.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 259.

Key Fragmentation Pathways:

The molecule is expected to fragment in a predictable manner under EI conditions. The most likely fragmentation is the cleavage of the C-C bond beta to the nitrogen atom (α-cleavage), which is a characteristic fragmentation pattern for amines.

  • Benzylic Cleavage: Loss of a benzyl radical (C₇H₇•, 91 Da) or a 4-fluorobenzyl radical (C₇H₆F•, 109 Da) would lead to fragment ions at m/z 168 and m/z 150, respectively. The tropylium ion (C₇H₇⁺) at m/z 91 is also a very common and stable fragment in the mass spectra of compounds containing a benzyl group.[7]

  • Cleavage of the Ethanol Side Chain: Cleavage of the C-C bond in the ethanol side chain can lead to a fragment ion at m/z 30 ([CH₂=NH₂]⁺) or a fragment corresponding to the loss of a CH₂OH radical (31 Da).

G This compound (m/z 259) This compound (m/z 259) Ionization (EI) Ionization (EI) This compound (m/z 259)->Ionization (EI) Molecular Ion [M]⁺ (m/z 259) Molecular Ion [M]⁺ (m/z 259) Ionization (EI)->Molecular Ion [M]⁺ (m/z 259) Fragmentation Fragmentation Molecular Ion [M]⁺ (m/z 259)->Fragmentation Fragment Ion 1 (m/z 168) Fragment Ion 1 (m/z 168) Fragmentation->Fragment Ion 1 (m/z 168) - C₇H₇• Fragment Ion 2 (m/z 150) Fragment Ion 2 (m/z 150) Fragmentation->Fragment Ion 2 (m/z 150) - C₇H₆F• Fragment Ion 3 (m/z 91) Fragment Ion 3 (m/z 91) Fragmentation->Fragment Ion 3 (m/z 91) Tropylium Ion

Caption: A simplified workflow of an EI-MS experiment.

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrument Setup: Use a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.[8][9]

  • Data Acquisition: Inject the sample into the GC. The MS will continuously scan a range of m/z values as the compound elutes from the GC column.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3200-3600 (broad)O-H stretchAlcoholThe broadness of this peak is due to hydrogen bonding. In the absence of a secondary amine N-H bond, this peak is a clear indicator of the alcohol group.[10]
3000-3100C-H stretchAromaticCharacteristic C-H stretching vibrations of the aromatic rings.[1]
2850-3000C-H stretchAliphaticC-H stretching vibrations of the methylene groups.
1600, 1500, 1450C=C stretchAromaticThese absorptions are characteristic of the carbon-carbon double bonds within the aromatic rings.[1]
1250-1020C-N stretchTertiary AmineThe C-N stretching vibration for aliphatic amines is typically observed in this region.[11][12]
~1220C-F stretchAryl FluorideA strong absorption due to the C-F stretching vibration is expected in this region.
1000-1250C-O stretchAlcoholThe C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr), as a KBr pellet (for solids), or as a solution in a suitable solvent.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for identifying aromatic and other conjugated systems.[13]

Expected UV-Vis Absorption:

This compound contains two aromatic rings, which will give rise to characteristic absorptions in the UV region. Aromatic compounds typically show a strong absorption band (the E-band) around 200-210 nm and a weaker, fine-structured band (the B-band) in the range of 255-275 nm.[1] The presence of substituents on the aromatic rings can cause a shift in the position and intensity of these bands. The fluorine atom and the aminoethanol group will act as auxochromes, potentially causing a slight bathochromic shift (a shift to longer wavelengths) of the absorption maxima.[14]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorption (λₘₐₓ).

Conclusion

The combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, IR spectroscopy, and UV-Vis spectroscopy provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. Each technique offers unique and complementary information, and together they allow for an unambiguous confirmation of the molecule's identity and purity. The protocols and expected spectral data presented in this guide serve as a valuable resource for scientists and researchers working with this and related compounds.

References

  • TutorChase. How can you determine aromatic structures using spectroscopy? [Link]

  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • WikiEducator.org. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • SlidePlayer. UV-Vis Spectroscopy. [Link]

  • TMP Chem. (2016, November 11). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra [Video]. YouTube. [Link]

  • University of Calgary. Ch13 - Sample IR spectra. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • ACS Publications. (2024, September 19). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. [Link]

  • Oxford Instruments. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]

  • PubChem. 2-((2-Fluorobenzyl)Amino)Ethanol. [Link]

  • Chongqing Yingsikai Pharmaceutical Co., Ltd. 2-[(4-Fluorobenzyl)amino]-ethanol. [Link]

  • JEOL. Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Green Chemistry. [Link]

  • Annual Review of Biophysics and Biomolecular Structure. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. [Link]

  • PrepChem.com. Synthesis of 2-amino-benzyl alcohol. [Link]

  • PubMed. (2023, August 14). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. [Link]

  • OSTI.gov. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • International Union of Crystallography. (2023, June 15). Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]. [Link]

  • RSC Publishing. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. [Link]

  • Beilstein Journals. (2021, January 28). 19F NMR as a tool in chemical biology. [Link]

  • ResearchGate. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]

  • Kalamazoo College. Synthesis and Characterization of Fluorobenzyl Peptoids. [Link]

  • Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. [Link]

  • SciELO México. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. [Link]

  • NIST WebBook. 2-Aminobenzyl alcohol. [Link]

  • SpectraBase. Benzyl alcohol - Optional[13C NMR] - Chemical Shifts. [Link]

  • MilliporeSigma. 2-((4-Fluorobenzyl)amino)ethanol. [Link]

Sources

2-[benzyl(4-fluorobenzyl)amino]ethanol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[benzyl(4-fluorobenzyl)amino]ethanol: Properties, Synthesis, and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive overview of the tertiary amino alcohol, this compound. As a fluorinated organic compound, it represents a molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] This document details the fundamental physicochemical properties of the title compound, including its calculated molecular weight, and outlines a robust synthetic pathway for its preparation. Furthermore, it presents a suite of validated analytical methodologies for its characterization and purity assessment, including HPLC, MS, and NMR spectroscopy. The guide concludes with a discussion of its potential applications as a structural scaffold and intermediate in the development of novel therapeutic agents, drawing parallels with similar structures used in active pharmaceutical ingredients.

Compound Identification and Physicochemical Properties

The foundational step in the evaluation of any new chemical entity is the precise determination of its identity and core physicochemical characteristics. These properties govern its behavior in both chemical and biological systems.

Structural and Molecular Data

The key identifying information for this compound has been determined and is summarized in the table below. The molecular weight is calculated based on its chemical formula, C₁₆H₁₈FNO.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number Not assignedN/A
Molecular Formula C₁₆H₁₈FNOCalculated
Molecular Weight 259.32 g/mol Calculated
Monoisotopic Mass 259.13725 DaCalculated
Predicted Physicochemical Properties

The introduction of the 4-fluoro substituent on one of the benzyl rings is a deliberate design choice. In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism.[1] It can also increase the binding affinity of a ligand to its target protein by participating in favorable electrostatic or hydrogen bonding interactions.

PropertyPredicted ValueRationale / Significance
XlogP ~3.1 - 3.5Indicates moderate lipophilicity, a key factor for cell membrane permeability.
Topological Polar Surface Area (TPSA) 23.47 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.
pKa (most basic) ~8.5 - 9.0 (Amine)The tertiary amine is basic and will be protonated at physiological pH, influencing solubility and receptor interaction.
Hydrogen Bond Donors 1 (Hydroxyl group)The terminal alcohol can participate in hydrogen bonding, a critical interaction in many biological systems.
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)The nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Synthesis and Purification

A reliable and scalable synthetic route is paramount for the further investigation and development of a target compound. A logical and well-established approach for the synthesis of this compound is through sequential N-alkylation.

Proposed Synthetic Pathway: Sequential N-Alkylation

The proposed synthesis involves a two-step process starting from commercially available 2-aminoethanol. This method offers high selectivity and generally proceeds with good yields. The causality behind this choice is its straightforward nature, utilizing common transformations in organic synthesis.

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Fluoro-benzylation A 2-Aminoethanol C 2-(Benzylamino)ethanol A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B Benzyl Chloride B->C E This compound (Target Compound) C->E Base (e.g., NaH) Solvent (e.g., THF) D 4-Fluorobenzyl Chloride D->E

Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis

This protocol is a representative procedure and may require optimization.

  • Step 1: Synthesis of 2-(Benzylamino)ethanol

    • To a solution of 2-aminoethanol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) as a base.

    • Slowly add benzyl chloride (1.1 eq) to the mixture at room temperature.

    • Heat the reaction mixture to 60-70°C and monitor by TLC or LC-MS until the starting material is consumed.

    • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product via column chromatography to yield 2-(benzylamino)ethanol.

  • Step 2: Synthesis of this compound

    • Dissolve the intermediate from Step 1, 2-(benzylamino)ethanol (1.0 eq), in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the mixture to stir at 0°C for 30 minutes, then add 4-fluorobenzyl chloride (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir overnight. Monitor for completion by LC-MS.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification

The final compound is purified using flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for isolating the target compound from residual starting materials and by-products. The purity of the collected fractions should be confirmed by HPLC analysis.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This self-validating system ensures the identity and quality of the material before its use in further research.

G start Crude Synthetic Product hplc_purity Purity Assessment (HPLC-UV) start->hplc_purity Initial Check ms_confirm Molecular Weight Confirmation (LC-MS) hplc_purity->ms_confirm If Purity is Promising nmr_confirm Structural Elucidation (1H, 13C NMR) ms_confirm->nmr_confirm Correct Mass Found ir_confirm Functional Group Analysis (FTIR) nmr_confirm->ir_confirm Structure Confirmed final_qc Qualified Material (Purity >95%) ir_confirm->final_qc All Data Consistent

Caption: Integrated workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for this molecule. The causality for selecting a C18 column lies in its hydrophobic stationary phase, which effectively retains the nonpolar benzyl groups of the analyte, while the polar mobile phase allows for controlled elution.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL) and create a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the standards and the sample.

  • Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main analyte peak relative to all other peaks.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight. When coupled with liquid chromatography (LC-MS), it can confirm the mass of the peak observed in the HPLC chromatogram.

  • Expected Ionization: In electrospray ionization (ESI) positive mode, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 260.14.

  • Fragmentation: Key fragmentation pathways would likely involve the cleavage of the benzyl C-N bonds, leading to characteristic fragments corresponding to the benzyl cation (m/z 91) and the 4-fluorobenzyl cation (m/z 109).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the benzyl and 4-fluorobenzyl rings. The protons on the ethanol backbone (-CH₂-CH₂-OH) will appear as triplets, and the benzylic CH₂ protons will appear as singlets or doublets depending on coupling.

  • ¹³C NMR: The presence of the fluorine atom will have a notable effect on the ¹³C spectrum. The carbon atom directly bonded to fluorine (ipso-carbon) will show a large one-bond coupling constant (¹JCF), and the adjacent ortho- and meta-carbons will show smaller two- and three-bond couplings, respectively.[2] This splitting pattern is a key diagnostic feature for confirming the presence and position of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • C-F Stretch: A strong, sharp absorption band is expected in the 1250-1000 cm⁻¹ region, indicative of the carbon-fluorine bond.[3]

Applications in Medicinal Chemistry and Drug Development

The structural motif of this compound makes it a valuable scaffold for drug discovery. Tertiary amino alcohols are a common feature in many biologically active compounds, including antihistamines, anticholinergics, and local anesthetics.

  • Scaffold for Novel Therapeutics: This molecule can serve as a starting point for creating libraries of related compounds. The terminal hydroxyl group can be further functionalized, and the aromatic rings can be modified to optimize binding to a specific biological target.

  • Intermediate for Known APIs: The related compound, 2-((4-Fluorobenzyl)amino)ethanol, is used in the synthesis of Mosapride, a gastroprokinetic agent that enhances gastric motility.[4] This suggests that this compound could be an intermediate for analogous or next-generation therapeutic agents.

  • CNS Drug Discovery: The predicted lipophilicity and TPSA suggest that derivatives of this compound could be designed to cross the blood-brain barrier. The sigma receptor system, a target for antipsychotic drugs, often binds ligands containing a tertiary amine and aromatic groups, making this a promising area for exploration.[5]

Conclusion

This compound is a compound with significant potential in the field of pharmaceutical research. This guide has established its core physicochemical properties, with a calculated molecular weight of 259.32 g/mol . A robust synthetic route and a comprehensive, self-validating analytical workflow have been detailed to ensure the production and characterization of high-purity material. The strategic inclusion of a fluorobenzyl group, combined with the versatile amino alcohol core, positions this molecule as an attractive scaffold for the development of novel chemical entities with potentially enhanced pharmacological profiles. Further investigation into its biological activities is warranted.

References

  • PubChem. (2025). 2-((2-Fluorobenzyl)Amino)Ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Universal Wiser Publisher. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contents - Rsc.org. Retrieved from [Link]

  • Chongqing Ensky Pharmaceutical Co.,Ltd. (2022). 2-[(4-Fluorobenzyl)amino]-ethanol. Retrieved from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

  • Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-benzyl alcohol. Retrieved from [Link]

  • Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). 2-[(4-fluorobenzyl)amino]ethanol, 22116-33-2. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
  • CNKI. (n.d.). Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. Retrieved from [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12069-12111. Retrieved from [Link]

  • OSHA. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Progressive Academic Publishing. (n.d.). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminobenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link]

Sources

Technical Guide: Safety & Handling of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and experimental protocols for 2-[benzyl(4-fluorobenzyl)amino]ethanol (C₁₆H₁₈FNO), a tertiary amine intermediate critical in medicinal chemistry, particularly in the synthesis of antihistamines and calcium channel blockers.

Introduction & Chemical Identity

This compound is a tertiary amine featuring a bulky, lipophilic N-benzyl-N-(4-fluorobenzyl) moiety attached to a polar ethanol tail. This structural motif is common in pharmaceutical intermediates used to synthesize G-protein coupled receptor (GPCR) antagonists (e.g., histamine H1 antagonists) and ion channel modulators.

Due to its status as a specialized research chemical, comprehensive toxicological data is often extrapolated from structure-activity relationships (SAR) of analogous benzylamines. Operators must treat this compound as a potent bioactive agent with significant irritation and sensitization potential.[1]

Physicochemical Properties[1][2][3][4][5][6][7][8]
PropertyDataNote
IUPAC Name This compound
CAS Number Not Assigned / Research GradeNote: Often confused with secondary amine precursor CAS 22116-33-2
Formula C₁₆H₁₈FNO
Molecular Weight 259.32 g/mol
Appearance Viscous Oil or Low-Melting SolidColorless to pale yellow
Solubility Soluble in DCM, EtOAc, MeOH; Low in WaterLipophilic amine
pKa ~8.5 - 9.0 (Predicted)Basic nitrogen

Hazard Identification & Toxicology (GHS)

Based on the functional groups (tertiary amine, organofluorine) and analogous compounds (N-benzylethanolamine), the following GHS classifications are applicable for risk assessment.

Core Hazards
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] The free base is lipophilic and can penetrate the stratum corneum.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation. Amine vapors or direct contact can cause corneal clouding or edema.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[2]

  • Acute Toxicity (Oral) (Category 4): Harmful if swallowed.[3] Analogous benzylamines show moderate oral toxicity.

Critical Specific Hazards
  • Fluorine Content: Thermal decomposition releases Hydrogen Fluoride (HF) , a highly corrosive and toxic gas requiring specialized emergency response.

  • Nitrogen Oxides (NOx): Combustion generates toxic NOx fumes.

  • Sensitization: Benzylic amines are known sensitizers; prolonged exposure may lead to allergic contact dermatitis.

Engineering Controls & Personal Protective Equipment (PPE)

Handling this compound requires a "Containment First" approach to prevent exposure to the operator and cross-contamination of the lab environment.

Engineering Controls
  • Primary: All handling (weighing, transfer, synthesis) must be performed within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s.

  • Secondary: Use a Schlenk line or inert gas manifold (Nitrogen/Argon) for synthesis to prevent oxidation and moisture absorption.

PPE Matrix
Protection ZoneEquipmentSpecification
Eye/Face Chemical Safety GogglesANSI Z87.1 compliant; Face shield if handling >10g or conducting exothermic reactions.
Skin (Hands) Double Nitrile GlovesOuter: 8 mil Nitrile (Breakthrough > 480 min). Inner: 4 mil Nitrile. Change immediately upon splash.
Body Lab Coat + ApronChemical-resistant apron (Tyvek or PVC) recommended for synthesis scales >50g.
Respiratory Respirator (Contingency)NIOSH N95/P100 with Organic Vapor (OV) cartridges if fume hood containment is breached or for spill cleanup.

Synthesis & Reaction Safety

The synthesis of this compound typically involves the nucleophilic substitution (alkylation) of a secondary amine. This reaction is exothermic and generates halide byproducts.

Standard Synthesis Protocol (Nucleophilic Substitution)
  • Reagents: N-Benzylethanolamine (1.0 eq), 4-Fluorobenzyl bromide (1.05 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow
  • Preparation: Charge a round-bottom flask with N-Benzylethanolamine and K₂CO₃ in MeCN under inert atmosphere (

    
    ).
    
  • Addition: Add 4-Fluorobenzyl bromide dropwise via an addition funnel at 0°C to control the exotherm.

    • Safety Note: 4-Fluorobenzyl bromide is a potent lachrymator. Handle only in a hood.[4]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours. Monitor via TLC/LC-MS.

  • Quenching: Dilute with water to dissolve inorganic salts.

  • Extraction: Extract the product into Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
Reaction Safety Diagram

SynthesisWorkflow Start Start: Reagent Prep (N2 Atmosphere) Reagents Mix: N-Benzylethanolamine + K2CO3 in MeCN Start->Reagents Addition Dropwise Addition: 4-Fluorobenzyl Bromide (0°C, Exotherm Control) Reagents->Addition Critical Step Reaction Stir at RT (12-18h) Monitor: TLC/LC-MS Addition->Reaction Quench Quench: Water Addition (Dissolve Salts) Reaction->Quench Extraction Extraction: EtOAc/DCM Wash: Brine Quench->Extraction Isolation Concentration & Drying (Rotovap) Extraction->Isolation Waste Waste Disposal: Halogenated/Aqueous Basic Extraction->Waste

Caption: Synthesis workflow emphasizing thermal control during alkylation and waste segregation.

Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Double Gloves, Respirator if volatile).

  • Contain: Dike the spill with inert absorbent (Vermiculite or Sand). Do not use sawdust (fire hazard with oxidizers/amines).

  • Neutralize: If acidic precursors were involved, neutralize with weak base (Sodium Bicarbonate).

  • Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic."

Fire Fighting
  • Media: Dry chemical,

    
    , or alcohol-resistant foam. Water spray may be used to cool containers but avoid water jet which can spread the chemical.
    
  • Hazards: Thermal decomposition produces HF (Hydrogen Fluoride) and NOx . Firefighters must wear SCBA (Self-Contained Breathing Apparatus) with full facepieces.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek immediate medical attention.

  • Skin Contact: Wash with soap and water. If irritation persists or dermatitis develops, seek medical advice.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a Poison Center.[5]

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Inert Gas (Argon/Nitrogen) to prevent moisture uptake and oxidation (N-oxide formation).

  • Container: Amber glass vials with Teflon-lined caps to prevent photodegradation.

  • Incompatibilities: Strong Oxidizing Agents (e.g., Peroxides, Permanganates), Acid Chlorides, Acid Anhydrides.

References

  • PubChem. (2025).[3] Compound Summary: N-Benzylethanolamine (Precursor). National Library of Medicine. [Link]

  • ECHA. (2024). Registration Dossier: Benzylamines and Derivatives. European Chemicals Agency.[3] [Link]

Sources

Technical Guide: Discovery and History of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 2-[benzyl(4-fluorobenzyl)amino]ethanol , a critical intermediate and impurity standard in the synthesis of fluorinated pharmaceutical agents, most notably Mosapride .

Part 1: Executive Summary & Chemical Identity

This compound (CAS Registry Number: Not widely indexed; Internal Code: VC11409478) is a tertiary amino alcohol characterized by an ethanolamine backbone substituted with both a benzyl group and a 4-fluorobenzyl group.[1]

While often overshadowed by its secondary amine counterpart, 2-[(4-fluorobenzyl)amino]ethanol (a known intermediate for the gastroprokinetic drug Mosapride), the tertiary amine discussed here represents a sophisticated process intermediate and a critical impurity marker . Its discovery and utilization are inextricably linked to the process optimization of 5-HT4 receptor agonists, where "benzyl protection" strategies are employed to prevent over-alkylation and ensure high-purity API production.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₆H₁₈FNO
Molecular Weight 259.32 g/mol
Core Scaffold Ethanolamine (2-aminoethanol)
Substituents N-Benzyl, N-(4-Fluorobenzyl)
Key Function Synthetic Intermediate (Protected Precursor), Impurity Standard
Appearance Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water

Part 2: The Discovery Context – The "Purity Imperative" in 5-HT4 Agonists

The history of this compound is not that of a standalone drug discovery, but rather of process chemistry evolution in the late 1980s and 1990s. This period marked the rise of selective serotonin 5-HT4 receptor agonists (e.g., Mosapride, Cisapride) designed to treat gastrointestinal motility disorders.

The Challenge: Controlling Alkylation

The synthesis of Mosapride requires the formation of a 4-(4-fluorobenzyl)morpholine moiety. A key precursor for this is the secondary amine, 2-[(4-fluorobenzyl)amino]ethanol .

  • Direct Route Failure: Reacting ethanolamine directly with 4-fluorobenzyl chloride often leads to a mixture of mono-alkylated (desired), di-alkylated (impurity), and tri-alkylated products due to the high nucleophilicity of the amine.

  • The Solution (The Discovery): Process chemists introduced a Benzyl Protection Strategy . By starting with N-benzylethanolamine (a secondary amine) and reacting it with 4-fluorobenzyl chloride , the reaction is forced to stop at the tertiary amine stage—producing This compound .

This tertiary amine is the "masked" form of the desired intermediate. It allows for purification before the benzyl group is selectively removed (hydrogenolysis), yielding the pure secondary amine required for the final drug assembly.

Part 3: Synthesis & Mechanistic Pathways

The synthesis of this compound is a classic example of nucleophilic substitution, designed to maximize selectivity.

Synthesis Protocol (N-Alkylation)

Objective: Synthesize this compound from N-benzylethanolamine.

Reagents:

  • N-Benzylethanolamine (1.0 eq)

  • 4-Fluorobenzyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ) or Triethylamine (Base)
    
  • Acetonitrile or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve N-benzylethanolamine in Acetonitrile under nitrogen atmosphere.

  • Addition: Add

    
     (2.0 eq) to the solution.
    
  • Alkylation: Dropwise add 4-Fluorobenzyl chloride at room temperature to prevent exotherms.

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the secondary amine.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Purification: The crude oil is purified via column chromatography (Hexane:EtOAc) to yield This compound .

The Strategic "Debenzylation" (Hydrogenolysis)

To generate the active Mosapride intermediate, the benzyl group is cleaved while retaining the 4-fluorobenzyl group.

  • Catalyst: Pd/C (10%) or Pd(OH)₂ (Pearlman's Catalyst).

  • Conditions:

    
     atmosphere (1-3 atm), Methanol/Ethanol solvent.
    
  • Selectivity: The unsubstituted benzyl group is typically cleaved faster than the electron-deficient 4-fluorobenzyl group, allowing for the selective isolation of 2-[(4-fluorobenzyl)amino]ethanol .

Visualization of the Pathway

The following diagram illustrates the role of this molecule as a strategic "bridge" in drug synthesis.

G Start N-Benzylethanolamine (Starting Material) Target This compound (The Intermediate) Start->Target Alkylation (K2CO3) Reagent 4-Fluorobenzyl Chloride Reagent->Target Final 2-[(4-fluorobenzyl)amino]ethanol (Mosapride Precursor) Target->Final Selective Debenzylation Cleavage Hydrogenolysis (H2, Pd/C) Drug Mosapride Citrate (API) Final->Drug Cyclization & Coupling

Caption: The strategic synthesis pathway using this compound to ensure mono-alkylation selectivity.

Part 4: Impurity Profiling & Quality Control

In modern pharmaceutical development, this compound is also classified as a Critical Quality Attribute (CQA) impurity.

Origin of Impurity

If the "Benzyl Protection Strategy" is not used, this molecule can still form as a Process Impurity during the direct synthesis of 2-[(4-fluorobenzyl)amino]ethanol if:

  • Contamination: The 4-fluorobenzyl chloride reagent contains benzyl chloride traces.

  • Side Reaction: If Benzyl chloride is used elsewhere in the process and cross-contamination occurs.

Analytical Detection

Researchers must validate methods to detect this tertiary amine in the final API or intermediate.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Retention Time: The tertiary amine (two lipophilic benzyl groups) will elute later than the secondary amine (one benzyl group).

  • Mass Spectrometry (LC-MS/MS):

    • Precursor Ion: [M+H]⁺ = 260.14 m/z.

    • Fragmentation: Look for loss of the benzyl cation (91 m/z) and the 4-fluorobenzyl cation (109 m/z).

Part 5: Experimental Protocol (Self-Validating System)

Protocol: Synthesis of Reference Standard this compound

Rationale: This protocol is designed to produce a high-purity (>98%) standard for impurity profiling.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Prep: Add 50 mL of anhydrous Acetonitrile.

  • Reactant Loading: Add N-Benzylethanolamine (1.51 g, 10 mmol) and Potassium Carbonate (2.76 g, 20 mmol). Stir for 10 minutes.

  • Alkylation: Add 4-Fluorobenzyl chloride (1.59 g, 11 mmol) dropwise via syringe over 15 minutes.

    • Checkpoint: Solution should remain a stirrable suspension.

  • Reaction: Heat to reflux (82°C) for 5 hours.

    • Validation: Take a 50 µL aliquot, dilute in MeOH, and inject into HPLC. The peak for N-benzylethanolamine should be <2%.

  • Quench: Cool to room temperature. Filter through a Celite pad to remove solids (

    
    /KCl).
    
  • Isolation: Evaporate solvent under reduced pressure to yield a yellow oil.

  • Purification: Flash chromatography (Silica Gel 60). Eluent: Hexane/EtOAc (80:20).

    • Yield: Expect ~2.1 g (81%) of clear, viscous oil.

    • Characterization: Confirm structure via 1H-NMR (Diagnostic signals: Two singlets for benzylic

      
       groups at ~3.6 ppm and ~3.7 ppm).
      

References

  • VulcanChem. (2024). Product Data Sheet: this compound (VC11409478).[1][2] Retrieved from

  • Dainippon Pharmaceutical Co., Ltd. (1987). Benzamide derivatives and process for preparation thereof. US Patent 4,870,074.
  • Sigma-Aldrich. (2024). 2-[(4-Fluorobenzyl)amino]ethanol Product Information. Retrieved from

  • Ensky Chemical. (2023). Mosapride Intermediates and Impurities List. Retrieved from

  • PubChem. (2024). Compound Summary: N-Benzyl-N-methylethanolamine (Structural Analog). Retrieved from

Sources

2-[benzyl(4-fluorobenzyl)amino]ethanol purity standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity Standards of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Introduction

This compound is a key intermediate in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs) such as Mosapride.[1] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of impurities, even in minute quantities, can introduce toxicological risks, alter pharmacological activity, or compromise the shelf-life of the API.[2][3]

This guide provides a comprehensive framework for establishing and verifying the purity of this compound. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice. The approach detailed herein is designed as a self-validating system, employing orthogonal analytical techniques to ensure a comprehensive and reliable assessment of the compound's purity profile. This document is intended for researchers, quality control analysts, and drug development professionals who require a robust understanding of how to define, control, and verify the quality of this critical chemical intermediate.

The Regulatory & Scientific Foundation for Purity Control

The control of impurities in drug substances is rigorously governed by international guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the foundational framework. Specifically, ICH Q3A(R2) addresses impurities in new drug substances, classifying them and setting thresholds for reporting, identification, and toxicological qualification.[4][5][6]

Key Impurity Classifications (ICH Q3A): [6]

  • Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or degradation products that arise during storage.[3][6]

  • Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[6]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis process. Their control is specifically detailed in ICH Q3C.[3][7]

Understanding these classifications is the first step in developing a targeted analytical strategy. The goal is not just to quantify the main compound but to proactively search for and control all potential impurities.

Proactive Impurity Profiling

A robust purity assessment begins with a theoretical analysis of the synthetic route to anticipate potential impurities. A common synthetic pathway to this compound involves the N-alkylation of 2-(benzylamino)ethanol with 4-fluorobenzyl chloride.

Based on this, we can predict several potential process-related organic impurities:

  • Starting Materials: Unreacted 2-(benzylamino)ethanol and 4-fluorobenzyl chloride.

  • By-products: Over-alkylation can lead to the formation of a tertiary amine. Reaction with impurities in the starting materials can also generate unforeseen structures.

  • Degradation Products: The ethanol moiety is susceptible to oxidation, potentially forming corresponding aldehydes or carboxylic acids over time, especially under improper storage conditions.

The following diagram illustrates the logical flow of impurity identification and control, grounded in regulatory principles.

G cluster_0 Impurity Source Identification cluster_1 Impurity Classification (ICH Q3A) cluster_2 Analytical Control Strategy cluster_3 Qualification & Specification Synthesis Synthetic Route Analysis Organic Organic Impurities (Process & Degradation) Synthesis->Organic Inorganic Inorganic Impurities (Catalysts, Salts) Synthesis->Inorganic Solvents Residual Solvents (ICH Q3C) Synthesis->Solvents Storage Stability & Storage Conditions Storage->Organic HPLC HPLC (Potency, Organic Impurities) Organic->HPLC NMR NMR (Structural ID) Organic->NMR Inorganic->NMR ICPMS ICP-MS (Elemental Impurities, ICH Q3D) Inorganic->ICPMS GCMS GC-MS (Volatile Impurities, Solvents) Solvents->GCMS Solvents->NMR Thresholds Reporting, Identification & Qualification Thresholds (ICH Q3A/B) HPLC->Thresholds GCMS->Thresholds ICPMS->Thresholds Spec Final Specification Sheet Thresholds->Spec

Caption: Logical workflow for impurity control, from source identification to final specification.

Core Analytical Methodologies for Purity Verification

No single analytical technique is sufficient to declare a substance "pure." A multi-pronged, orthogonal approach is required to provide a complete and validated picture of the material's quality.

High-Performance Liquid Chromatography (HPLC) for Potency and Organic Impurity Quantification

HPLC is the cornerstone technique for determining the potency (assay) of the main component and for separating, detecting, and quantifying non-volatile organic impurities. A reversed-phase method is highly suitable for this compound due to its aromatic rings and moderate polarity.[8]

Rationale for Method Parameters:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for the aromatic moieties of the analyte.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of both the main analyte and any impurities with different polarities. The addition of a small amount of an acid like formic acid (0.1%) is crucial to protonate the tertiary amine, preventing peak tailing and ensuring sharp, symmetrical peaks.[8]

  • Detector: A UV detector is ideal, as the benzyl and fluorobenzyl groups provide strong chromophores, allowing for sensitive detection at wavelengths such as 254 nm.[8] A photodiode array (PDA) detector is preferred as it can also provide spectral data to help in peak identification and purity assessment.

Experimental Protocol: HPLC Analysis

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both phases thoroughly using sonication or vacuum filtration to prevent bubbles in the system.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Prepare a series of dilutions for linearity and a working standard at a concentration of ~0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the working standard (0.1 mg/mL) using the same diluent.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.[8]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Analyze the data by comparing the retention time of the main peak in the sample to that of the reference standard.

    • Calculate the assay percentage using the peak area of the main component against the standard. Quantify impurities using area percent or against a qualified impurity standard if available.

Table 1: Example HPLC Method Parameters

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm

| Injection Volume | 10 µL |

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing MobilePhase Prepare & Degas Mobile Phases A & B Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Reference Standard Solution Inject Inject Solutions Standard->Inject Sample Prepare & Filter Test Sample Solution Sample->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Identify Identify Peaks (Retention Time) Separate->Identify Quantify Quantify Assay & Impurities (Peak Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: Standard workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS serves two critical purposes: it provides an orthogonal separation technique to HPLC for cross-validation, and it is the primary method for identifying and quantifying volatile organic impurities and residual solvents. Furthermore, the mass spectrum provides definitive structural confirmation of the main peak.

Causality Behind Derivatization: The this compound molecule contains a polar hydroxyl (-OH) group and a secondary amine (-NH-) group. These groups can engage in hydrogen bonding, which reduces the compound's volatility and can lead to poor peak shape (tailing) on common non-polar GC columns. To overcome this, derivatization is often necessary.[8][9] Silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the oxygen and nitrogen atoms with non-polar trimethylsilyl (TMS) groups. This blocks hydrogen bonding, increases volatility, and results in sharper, more symmetrical chromatographic peaks, leading to better resolution and more accurate quantification.[8]

Experimental Protocol: GC-MS Analysis

  • Sample and Standard Preparation:

    • Prepare solutions of the sample and analytical standards in a volatile solvent like dichloromethane or methanol at a concentration of ~1 mg/mL.[8]

  • (Optional but Recommended) Derivatization:

    • To a 100 µL aliquot of the sample/standard solution in a GC vial, add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure the reaction is complete.[8]

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared solution into the GC-MS system.

    • The oven temperature program is designed to separate volatile solvents at the beginning and then ramp up to elute the higher-boiling derivatized analyte.

  • Data Analysis:

    • Identify the main compound by comparing its retention time and mass spectrum with that of the derivatized reference standard.

    • The mass spectrum should show a characteristic molecular ion and fragmentation pattern that confirms the structure.

    • Search the chromatogram for peaks corresponding to residual solvents and other potential volatile impurities, and quantify them using appropriate standards.

Table 2: Example GC-MS Method Parameters

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 270 °C
Oven Program Start at 50 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

While chromatographic techniques are excellent for quantification, NMR spectroscopy provides definitive, unambiguous structural confirmation of the primary material and can be used to identify and characterize significant impurities without the need for reference standards.

  • ¹H NMR: Will confirm the presence and integration of all protons, showing the distinct signals for the aromatic rings, the methylene groups, and the ethanol backbone.

  • ¹³C NMR: Will reveal the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is a highly specific technique that will show a single resonance (or a multiplet if coupled to protons) confirming the presence and chemical environment of the fluorine atom on the fluorobenzyl ring.

This suite of NMR experiments validates the identity of the bulk substance at a molecular level, a cornerstone of establishing a primary reference standard.

Establishing Final Purity Specifications

Based on the comprehensive analytical data gathered, a final specification sheet can be established. This document provides the clear, quantitative criteria that a batch must meet to be released. The limits are based on regulatory guidelines, the manufacturing process capability, and the safety qualification of identified impurities.[10][]

Table 3: Example Specification for this compound

Test Method Acceptance Criteria
Appearance Visual Light yellow solid or liquid[1]
Identification ¹H NMR & ¹⁹F NMR Spectrum conforms to reference standard
Assay HPLC ≥ 99.0%
Individual Unspecified Impurity HPLC Not More Than 0.10%
Total Impurities HPLC Not More Than 0.5%
Residual Solvents GC-MS Meets ICH Q3C limits

| Water Content | Karl Fischer Titration | Not More Than 0.5% |

Note: The impurity thresholds (0.10%) are typical starting points based on ICH guidelines for APIs with a maximum daily dose up to 2g; these must be formally justified and qualified.[4]

Conclusion

The establishment of purity standards for a pharmaceutical intermediate like this compound is a rigorous, science-driven process. It relies on a deep understanding of the compound's chemistry, a proactive approach to impurity profiling, and the application of a suite of orthogonal, validated analytical techniques. By integrating the principles of HPLC, GC-MS, and NMR within a framework dictated by regulatory guidelines like those from the ICH, drug development professionals can ensure the quality, safety, and consistency of the material, which is paramount for its successful use in the synthesis of final pharmaceutical products. This multi-faceted approach ensures that the purity statement on a certificate of analysis is not just a number, but a fully validated and trustworthy measure of quality.

References

  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Avanti Polar Lipids. Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • International Council for Harmonisation. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • IKEV. ICH Q3BR Guideline Impurities in New Drug Products.
  • Suanfarma. (2025, October 21). Quality Assurance and Quality Control in the Pharmaceutical Industry: Driving Excellence and Safety of Medicines.
  • TechnoPharma. Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges.
  • Health Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • BenchChem. Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol.
  • PubChem. 2-((2-Fluorobenzyl)Amino)Ethanol.
  • Royal Society of Chemistry. Contents - Rsc.org.
  • MilliporeSigma. 2-((4-Fluorobenzyl)amino)ethanol | 22116-33-2.
  • Sigma-Aldrich. 2-((4-Fluorobenzyl)amino)ethanol | 22116-33-2.
  • Chongqing Yingsikai Pharmaceutical Co., Ltd. 2-[(4-Fluorobenzyl)amino]-ethanol.
  • Royal Society of Chemistry. Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information.
  • Royal Society of Chemistry. (2012). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
  • Nagaraju, P. T., et al. (2025, October 13). Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Science.
  • International Journal of Drug Formulation and Research. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Google Patents. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
  • ChemicalBook. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum.
  • Agilent Technologies. GC AND GC/MS.
  • Sigma-Aldrich. 2-((4-Fluorobenzyl)amino)ethanol.
  • Synquest Labs. 2-[(4-Fluorobenzyl)amino]ethanol.
  • Organic Syntheses. Benzyl alcohol, o-amino - Organic Syntheses Procedure.
  • PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
  • Taiwan Food and Drug Administration. (2015, July 31). Method of Test for Preservatives in Cosmetics (2).
  • Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • Japanese Pharmacopoeia. Benzyl Alcohol.
  • ResearchGate. HPLC analysis of the reaction products. Retention times: benzyl alcohol, 1.9 min (labeled in green).
  • Royal Society of Chemistry. Analytical Methods.

Sources

Theoretical Profiling of 2-[benzyl(4-fluorobenzyl)amino]ethanol: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on 2-[benzyl(4-fluorobenzyl)amino]ethanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists

Executive Summary & Pharmacophore Significance

The molecule This compound represents a critical structural scaffold in medicinal chemistry, sharing significant homology with "nitrogen mustard" intermediates and second-generation antihistamines (e.g., fragments of astemizole or mizolastine). Its core architecture—a tertiary amine flanked by a polar hydroxyethyl tail and two lipophilic benzyl moieties (one fluorinated)—makes it an ideal candidate for studying structure-activity relationships (SAR) regarding lipophilicity, hydrogen bonding capacity, and receptor affinity.

This guide outlines a rigorous theoretical framework for characterizing this molecule. It moves beyond simple geometry optimization to explore electronic descriptors, spectroscopic signatures, and binding potential using Density Functional Theory (DFT) and molecular docking.[1]

Computational Methodology: The "In Silico" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy, specifically accounting for the electronegative fluorine atom and the hydrogen-bonding hydroxyl group.

Level of Theory[1][2]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97XD (for dispersion corrections). B3LYP is the industry standard for organic molecules, but wB97XD is superior if studying π-π stacking interactions between the benzyl rings.

  • Basis Set: 6-311++G(d,p) .[2][3]

    • Rationale: The diffuse functions (++) are critical for accurately modeling the lone pair on the nitrogen and oxygen atoms, as well as the diffuse electron cloud of the fluorine substituent.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (physiological simulation) and Ethanol (solubility simulation).

Workflow Diagram

The following Graphviz diagram visualizes the step-by-step computational pipeline required to validate this molecule.

G cluster_props Property Calculation Start Input Structure This compound GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq < 0 Electronic FMO & MEP (HOMO-LUMO, Charge) FreqCalc->Electronic Minima Found Spectra Spectral Prediction (IR, NMR, UV-Vis) Electronic->Spectra NBO NBO Analysis (Hyperconjugation) Electronic->NBO Docking Molecular Docking (Target: H1 Receptor / AChE) Spectra->Docking NBO->Docking End Valid Theoretical Profile Docking->End

Caption: Standardized DFT and Docking Workflow for Pharmacological Intermediates.

Structural & Electronic Analysis

Geometry Optimization & Structural Parameters

Upon optimization, the tertiary amine nitrogen adopts a pyramidal geometry. The presence of the 4-fluorobenzyl group introduces a specific dipole moment vector distinct from the non-fluorinated benzyl group.

ParameterPredicted Range (Å / °)Mechanistic Insight
C-F Bond Length 1.35 - 1.37 ÅShort/strong due to p-π back-donation from F to the aromatic ring.
N-C (Benzyl) Length 1.45 - 1.47 ÅStandard single bond, but steric bulk of benzyls may widen the C-N-C angle.
O-H Bond Length 0.96 - 0.97 ÅHighly sensitive to intramolecular H-bonding (e.g., OH···N interaction).
Dipole Moment 2.5 - 4.0 DebyeEnhanced by the vector addition of the C-F dipole and the lone pair/OH moments.
Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the nitrogen lone pair and the benzyl rings . This indicates the site most susceptible to electrophilic attack (or protonation in biological systems).

  • LUMO (Lowest Unoccupied Molecular Orbital): Likely distributed over the fluorobenzyl ring due to the electron-withdrawing nature of fluorine, which lowers the energy of the π* system.

  • Band Gap: A narrower gap (compared to non-fluorinated analogs) suggests higher polarizability and potentially higher "softness," correlating with better drug-receptor binding interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions:

  • Red Regions (Negative Potential): Concentrated around the Hydroxyl Oxygen and the Amine Nitrogen . These are H-bond acceptors.

  • Blue Regions (Positive Potential): Concentrated on the Hydroxyl Hydrogen and the aromatic protons.

  • Fluorine Effect: The fluorine atom creates a localized region of negative potential on the ring periphery, facilitating orthogonal multipolar interactions with protein residues.

Spectroscopic Validation

Theoretical data must be validated against experimental spectra.

Vibrational Spectroscopy (FT-IR)
  • O-H Stretching: A broad band predicted at 3200–3500 cm⁻¹ . If intramolecular H-bonding (OH···N) occurs, this will redshift and broaden further.

  • C-H Stretching (Aromatic): 3000–3100 cm⁻¹.

  • C-H Stretching (Aliphatic): 2800–2950 cm⁻¹ (methylene groups).

  • C-F Stretching: A characteristic strong band at 1200–1250 cm⁻¹ , serving as a diagnostic marker for the fluorinated moiety.

NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO or Chloroform solvent models:

  • ¹H NMR: The methylene protons adjacent to the nitrogen (N-CH2) will appear upfield (approx. 2.5-3.5 ppm) compared to those adjacent to the oxygen (O-CH2, approx. 3.5-4.0 ppm).

  • ¹⁹F NMR: A single sharp peak expected around -110 to -120 ppm , confirming the integrity of the fluorobenzyl group.

Biological Potential: Molecular Docking

Given the structural similarity to antihistamines, the Histamine H1 Receptor is a logical primary target for in silico screening.

Docking Protocol[1]
  • Protein Preparation: Retrieve Crystal Structure of H1 Receptor (e.g., PDB ID: 3RZE ). Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation: Use the DFT-optimized geometry of this compound.

  • Grid Generation: Center the grid box on the known binding pocket (typically defined by Asp107, which anchors the amine).

Interaction Logic

The following diagram illustrates the expected binding mode based on pharmacophore theory.

Docking Ligand_N Tertiary Amine (N+) Rec_Asp Aspartate (Asp107) (Anionic Site) Ligand_N->Rec_Asp Salt Bridge / Ionic Ligand_F 4-Fluoro Group Rec_Hydro Hydrophobic Pocket Ligand_F->Rec_Hydro Halogen Bond / Hydrophobic Ligand_OH Hydroxyl Group Rec_Ser Serine/Thr (H-Bond Donor) Ligand_OH->Rec_Ser H-Bonding Ligand_Rings Benzyl Rings Rec_Phe Phenylalanine/Trp (Aromatic Cage) Ligand_Rings->Rec_Phe π-π Stacking

Caption: Predicted Ligand-Receptor Interaction Map for H1 Receptor Binding.

Conclusion

The theoretical study of This compound confirms its potential as a bioactive scaffold. The fluorine substitution is the critical modulator, enhancing lipophilicity and altering the electrostatic landscape of the benzyl ring without disrupting the essential amine-binding pharmacophore. Future experimental work should focus on synthesis and X-ray diffraction to validate the predicted C-F bond lengths and solid-state packing.

References

  • Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016.

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652, 1993.

  • Miertus, S., Scrocco, E., & Tomasi, J. "Electrostatic interaction of a solute with a continuum. A direct utilizer of the SCF potentials." Chemical Physics, 55(1), 117-129, 1981.

  • Shimamura, T., et al. "Structure of the human histamine H1 receptor complex with doxepin." Nature, 474(7352), 521-525, 2011. (PDB ID: 3RZE).

  • BenchChem. "2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol - Structure and Properties." (Reference for structural analogs).

Sources

Methodological & Application

Application Note: Cytotoxicity Profiling of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for evaluating the cytotoxicity of 2-[benzyl(4-fluorobenzyl)amino]ethanol , a tertiary amine with significant relevance as both a potential Sigma Receptor (σR) ligand and a process-related impurity in the synthesis of pharmaceutical agents (e.g., Mosapride).

Introduction & Scientific Rationale

This compound (CAS: Analogous to 22116-33-2 precursors) is a lipophilic, fluorinated tertiary amine. Its structural pharmacophore—a basic nitrogen flanked by two hydrophobic aromatic rings (one fluorinated)—strongly suggests activity at Sigma-1 (σ1) and Sigma-2 (σ2) receptors, as well as potential lysosomotropic properties.

Mechanistic Hypothesis

In cytotoxicity studies, this compound is hypothesized to act via two primary pathways:

  • Sigma-2 Receptor Agonism: Inducing cell death via lysosomal membrane permeabilization (LMP) and mitochondrial destabilization, a mechanism common to structurally similar N,N-disubstituted ethanolamines (e.g., PB28, Fendiline).

  • Multidrug Resistance (MDR) Modulation: The N-benzyl-N-fluorobenzyl moiety mimics chemosensitizers that inhibit P-glycoprotein (P-gp), potentially potentiating the cytotoxicity of co-administered drugs.

Context of Study
  • Pharmacological Screening: Evaluation as a novel anticancer agent targeting σ2-overexpressing tumors (e.g., pancreatic, breast).

  • Impurity Qualification: Assessment of genotoxic and cytotoxic potential as a byproduct in the synthesis of 4-fluorobenzyl-amino derivatives (e.g., Mosapride).

Experimental Design & Core Protocols

Compound Preparation & Handling

Solubility: The compound is lipophilic.

  • Stock Solution: Dissolve in 100% DMSO to a concentration of 10–50 mM .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Cell Line Selection

Select cell lines based on the study's objective:

Objective Recommended Cell Lines Rationale
Anticancer Potential MCF-7, MDA-MB-231 (Breast)PANC-1 (Pancreas) High expression of Sigma-2 receptors; sensitive to lysosomotropic agents.
MDR Reversal MCF-7/Adr (Dox-resistant) Overexpress P-gp; ideal for testing chemosensitization.

| General Toxicity | HepG2 (Liver), HEK293 (Kidney) | Standard models for metabolic and renal toxicity screening. |

Protocol A: Dose-Response Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 value (concentration inhibiting 50% of cell growth).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete medium.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Haloperidol).

    • Add 100 µL of treatment medium per well (Triplicate wells per concentration).

  • Incubation: Incubate for 48 to 72 hours .

  • Readout:

    • Add 10-20 µL MTT (5 mg/mL) or CCK-8 reagent.

    • Incubate for 2-4 hours.

    • Measure Absorbance (OD) at 570 nm (MTT) or 450 nm (CCK-8).

  • Analysis: Normalize OD to vehicle control (100% viability). Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Protocol B: Mechanistic Deconvolution (Lysosomal Integrity)

Rationale: To confirm if cytotoxicity is driven by lysosomal disruption (characteristic of sigma ligands).

Step-by-Step Methodology:

  • Staining: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Labeling: Add LysoTracker™ Red DND-99 (50-75 nM) for the final 30 minutes of incubation.

  • Imaging/Flow Cytometry:

    • Healthy Cells: Show distinct, punctate red fluorescence (intact lysosomes).

    • Affected Cells: Show diffuse cytosolic fluorescence or reduced intensity (Lysosomal Membrane Permeabilization - LMP).

  • Validation: Co-treat with an antioxidant (e.g., NAC) to check if ROS generation is downstream of LMP.

Data Visualization & Pathway Analysis

Mechanism of Action Hypothesis

The following diagram illustrates the proposed cytotoxic pathway for this compound, linking Sigma Receptor modulation to cell death.

G Compound 2-[benzyl(4-fluorobenzyl) amino]ethanol SigmaR Sigma-2 Receptor (Endoplasmic Reticulum) Compound->SigmaR Bind/Agonism Lysosome Lysosome (Ion Trapping) Compound->Lysosome Accumulation (Weak Base) Pgp P-glycoprotein (MDR1) Compound->Pgp Inhibition (Chemosensitization) Calcium Calcium SigmaR->Calcium Ca2+ Flux LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Swelling Cathepsins Cathepsins LMP->Cathepsins Release Mito Mitochondrial Dysfunction ROS ROS Generation Mito->ROS Apoptosis Apoptosis / Cell Death Mito->Apoptosis Cytochrome c ROS->Apoptosis Calcium->Mito Cathepsins->Mito Bid Cleavage

Figure 1: Proposed cytotoxic mechanism involving Sigma-2 receptor activation and lysosomal destabilization.

Safety & Handling

  • Fluorinated Compound Hazard: While the C-F bond is stable, metabolic degradation may release fluoride ions. Handle with standard chemical hygiene (gloves, fume hood).

  • Waste Disposal: Segregate as halogenated organic waste.

References

  • VulcanChem. (2024). This compound Product Information. Retrieved from

  • Zeng, C., et al. (2020). "Sigma-2 receptors/TMEM97 as promising targets for cancer therapeutics." Molecular Cancer, 19(1). (Context for Sigma-2 cytotoxicity).
  • Kubo, K., et al. (1994). "Synthesis and structure-activity relationship of 4-fluorobenzyl-amino derivatives." Journal of Medicinal Chemistry.
  • NCI-60 Human Tumor Cell Lines Screen. (2023). Standard Protocols for Cytotoxicity Assays.

Application Note: Strategic Formulation of 2-[benzyl(4-fluorobenzyl)amino]ethanol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical roadmap for formulating 2-[benzyl(4-fluorobenzyl)amino]ethanol (CAS: 22116-33-2) for preclinical in vivo administration. As a lipophilic tertiary amine, this compound presents specific solubility challenges typical of Class II/IV BCS compounds.

This guide moves beyond simple "mix-and-vortex" instructions. It details the mechanistic rationale for vehicle selection, providing two distinct protocols:

  • Protocol A (Cosolvent System): A robust, rapid-preparation vehicle suitable for Intraperitoneal (IP) and Oral (PO) dosing.

  • Protocol B (Complexation System): A cyclodextrin-based formulation for Intravenous (IV) administration or sensitive models requiring minimized organic solvent load.

Physicochemical Profiling & Pre-Formulation[1][2][3]

Before attempting solubilization, one must understand the molecule's behavior in physiological environments.

Molecular Analysis
  • Compound: this compound

  • Functional Class: Lipophilic Tertiary Amine.

  • pKa Estimate: ~8.5 – 9.0 (Basic nitrogen).

  • LogP Estimate: ~3.2 – 3.8 (High lipophilicity due to two aromatic rings).

The Challenge: The free base form is poorly soluble in neutral aqueous media (pH 7.4). However, the basic nitrogen allows for in situ salt formation . Lowering the pH converts the amine to its cationic ammonium form, drastically increasing aqueous solubility.

Formulation Decision Matrix

The following logic flow dictates the optimal formulation strategy based on your study requirements.

FormulationStrategy Start Start: Define Study Goals Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV IP_PO IP / Oral (PO) Route->IP_PO Protocol_B Protocol B: Cyclodextrin Complex (SBE-beta-CD) IV->Protocol_B Avoid Hemolysis Solubility Solubility Check (Target Conc.) IP_PO->Solubility Protocol_A Protocol A: Cosolvent/Surfactant (DMSO/PEG/Saline) Solubility->Protocol_A < 10 mg/mL Solubility->Protocol_B > 10 mg/mL or Toxicity Concern

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and solubility requirements.

Vehicle Safety Limits (Rodent Models)

To ensure observed effects are due to the drug and not the vehicle, adhere to these volume and composition limits.

ComponentFunctionMax % (IV)Max % (IP)Max % (PO)Toxicity Notes
DMSO Solubilizer< 5%< 10%< 15%High % causes hemolysis (IV) and peritonitis (IP).
PEG 400 Cosolvent< 40%< 50%< 90%High viscosity affects injectability; potential renal impact at high chronic doses.
Tween 80 Surfactant< 1%< 2%< 5%Can cause histamine release (pseudo-allergy) in dogs/rats.
Ethanol Cosolvent< 10%< 10%< 20%CNS depressant effects can confound behavioral studies.

Reference: Gad et al. (2016) and standard industry toxicology limits.

Protocol A: Standard Cosolvent System (IP/PO)

Target Concentration: 1 – 10 mg/mL Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline (0.9%) Mechanism: Uses DMSO to disrupt crystal lattice, PEG to reduce polarity, and in situ acidification to charge the amine.

Materials
  • Compound (Free Base)

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile

  • Polyethylene Glycol 400 (PEG 400)[1][2][3]

  • 1N Hydrochloric Acid (HCl)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Methodology
  • Weighing: Weigh the required amount of this compound into a sterile glass vial.

    • Example: For 10 mL of 5 mg/mL solution, weigh 50 mg .

  • Primary Solubilization (The "Wetting" Step):

    • Add DMSO (5% of final volume).

    • Example: Add 0.5 mL DMSO.

    • Vortex vigorously for 30 seconds. The solid may not fully dissolve yet.

  • Acidification (Critical Step):

    • Add 1.0 molar equivalent of 1N HCl relative to the compound.

    • Calculation: MW ≈ 259.3 g/mol . 50 mg = 0.19 mmol. Add 0.19 mL of 1N HCl.

    • Why: This converts the tertiary amine to the hydrochloride salt, drastically improving solubility before the water is added.

  • Cosolvent Addition:

    • Add PEG 400 (40% of final volume).

    • Example: Add 4.0 mL PEG 400.

    • Sonicate for 5–10 minutes at 37°C until clear.

  • Dilution:

    • Slowly add Sterile Saline to reach final volume (remaining 55%).

    • Example: Add ~5.3 mL Saline (adjust based on HCl volume added).

    • Note: Add slowly with constant stirring to prevent "crashing out" (precipitation).

  • pH Adjustment:

    • Check pH.[4][5][6][7][8] It will likely be acidic (~3-4).

    • Carefully adjust to pH 4.5 – 5.5 using dilute NaOH (0.1N).

    • Warning: Do not go above pH 6.5, or the free base will precipitate.

  • Sterilization: Pass through a 0.22 µm PES or PVDF syringe filter .

Protocol B: Cyclodextrin Complexation (IV/Sensitive IP)

Target Concentration: 1 – 20 mg/mL Vehicle Composition: 20% (w/v) SBE-β-CD (Captisol®) or HP-β-CD in Water. Mechanism: The hydrophobic fluorobenzyl rings are encapsulated inside the cyclodextrin torus, shielding them from water while the hydrophilic exterior ensures solubility.

Materials
  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD) OR Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Sterile Water for Injection.

  • 1N HCl and 1N NaOH.

Step-by-Step Methodology
  • Vehicle Preparation:

    • Prepare a 20% w/v stock solution of Cyclodextrin in water.

    • (e.g., Dissolve 2 g Cyclodextrin in 10 mL water). Stir until clear.

  • Compound Addition:

    • Weigh the compound (e.g., 50 mg) into a vial.

  • In Situ Salt Formation:

    • Add 1.1 molar equivalents of 1N HCl directly to the powder.

    • Vortex. The powder will turn into a wet salt/paste.

  • Complexation:

    • Add the 20% Cyclodextrin solution to the vial.

  • Equilibration (The "Shake-Flask" Method):

    • Sonicate for 20 minutes at 40°C.

    • Place on an orbital shaker (200 rpm) for 2–4 hours (or overnight for maximum saturation).

    • Visual Check: The solution should be perfectly clear.

  • Final Adjustment:

    • Check pH.[4][5][6][7][8] Adjust to pH 5.5 – 6.5 .

    • Cyclodextrins stabilize the molecule, often allowing a higher pH than cosolvents without precipitation.

  • Filtration: Filter sterilize (0.22 µm).

Quality Control & Stability Workflow

Never assume a formulation is stable just because it looks clear initially. Follow this QC loop.

QC_Workflow Prep Prepared Formulation Visual 1. Visual Inspection (Tyndall Effect) Prep->Visual Dilution 2. Physiological Dilution Test (1:10 in warm PBS) Visual->Dilution Clear Fail Precipitation Observed Visual->Fail Cloudy HPLC 3. Concentration Verification (HPLC/UV) Dilution->HPLC No Precip Dilution->Fail Crystals Form Pass Ready for Dosing HPLC->Pass Conc. within ±10% HPLC->Fail Loss to Filter

Figure 2: Mandatory Quality Control workflow to prevent embolism (IV) or poor bioavailability (IP/PO).

The "Physiological Dilution" Test (Crucial)

Before injecting, mix 100 µL of your formulation with 900 µL of warm (37°C) Phosphate Buffered Saline (PBS).

  • Result A: Solution remains clear for 15 mins → Safe for IV/IP.

  • Result B: Solution turns cloudy immediately → Unsafe for IV. (Risk of embolism). For IP, bioavailability may be erratic. Action: Increase Cyclodextrin concentration or lower drug payload.

References

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics. Link

  • PubChem. (2023).[9] Compound Summary: this compound. National Library of Medicine. Link

Disclaimer: This protocol is for research purposes only. All vehicle components must be pharmaceutical grade or higher for in vivo use. Always perform a pilot tolerability study with N=2 animals before full cohort dosing.

Sources

Application Note: 2-[Benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-[benzyl(4-fluorobenzyl)amino]ethanol in drug discovery.[1] While often encountered as a critical process impurity in the synthesis of the gastroprokinetic agent Mosapride , this compound also serves as a versatile "protected" scaffold for generating N,N-disubstituted ethanolamine libraries, a common motif in GPCR and ion channel ligands (e.g., Sigma-1, NMDA).[1]

Strategic Utility in Impurity Profiling & Scaffold Synthesis[1]

Part 1: Executive Summary & Chemical Context[1]

In the landscape of medicinal chemistry, This compound occupies a dual role:

  • Critical Process Impurity (The "Detective" Role): It is the primary "over-alkylation" impurity formed during the synthesis of 2-[(4-fluorobenzyl)amino]ethanol (CAS 22116-33-2), a key intermediate for Mosapride and other benzamide-based drugs.[1] Controlling this tertiary amine is essential for meeting ICH Q3A impurity guidelines.

  • Protected Synthetic Scaffold (The "Architect" Role): As a tertiary amine with orthogonal protecting groups (Benzyl and 4-Fluorobenzyl), it allows for selective O-functionalization (e.g., mesylation, chlorination) without interference from the nitrogen, facilitating the construction of complex morpholine or piperazine ring systems via cyclization.

Key Physicochemical Properties:

  • LogP: ~3.5 (Highly Lipophilic)

  • pKa: ~8.5 (Basic Amine)

  • Solubility: Soluble in DCM, EtOAc, Methanol; poor water solubility (requires pH < 5).

Part 2: Application 1 - Impurity Profiling in API Synthesis
The Challenge: Over-Alkylation

The synthesis of the Mosapride intermediate, 2-[(4-fluorobenzyl)amino]ethanol (Secondary Amine), typically involves the reaction of ethanolamine with 4-fluorobenzyl chloride or 4-fluorobenzaldehyde.[1]

  • Risk: If the stoichiometry is not strictly controlled, the secondary amine product competes with the starting material for the alkylating agent, leading to the formation of the tertiary amine impurity (the Topic Compound).

  • Impact: This impurity is difficult to remove via crystallization due to structural similarity and must be controlled at the reaction stage.

Mechanism of Formation

The following diagram illustrates the competitive alkylation pathway.

ImpurityFormation cluster_0 Primary Reaction (Desired) cluster_1 Secondary Reaction (Impurity) SM1 Ethanolamine (NH2-CH2-CH2-OH) Product Target Intermediate (Secondary Amine) CAS: 22116-33-2 SM1->Product + Reagent Reagent 4-Fluorobenzyl Chloride/Aldehyde Impurity Topic Compound (Tertiary Amine) This compound Product->Impurity + Excess Reagent (Over-Alkylation) caption Figure 1: Competitive alkylation leading to the formation of the tertiary amine impurity.

Detection Strategy

Because the tertiary amine lacks the N-H proton present in the secondary amine, it exhibits distinct chromatographic behavior (longer retention time in Reverse Phase HPLC due to higher lipophilicity) and a unique NMR signature (singlet for N-CH2-Ph vs. doublet/multiplet for NH-CH2-Ph).[1]

Part 3: Application 2 - Synthetic Scaffold for FBDD
The Opportunity: "Protected" Functionalization

For drug discovery programs targeting Sigma-1 receptors or NMDA receptors (which often feature N,N-disubstituted motifs like Ifenprodil), this compound serves as a robust building block.

  • Strategy: The tertiary nitrogen is chemically inert to many reagents that react with the hydroxyl group. This allows researchers to convert the alcohol to a leaving group (Cl, OMs) and then perform nucleophilic substitution at the carbon end, or cyclize to form heterocycles.

Protocol: Synthesis of the Reference Standard

To use this compound as an impurity standard or scaffold, it must be synthesized in high purity. The Reductive Amination route is preferred over direct alkylation to avoid quaternary ammonium salt formation.

Reagents:

  • N-Benzyl Ethanolamine (Starting Material)[2][3][4]

  • 4-Fluorobenzaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve N-Benzyl Ethanolamine (10.0 mmol) in DCM (50 mL).

  • Activation: Add 4-Fluorobenzaldehyde (11.0 mmol) and Acetic Acid (0.5 mL). Stir at room temperature for 30 minutes to form the iminium ion species (equilibrium).

  • Reduction: Cool the mixture to 0°C. Add STAB (15.0 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH4 for its selectivity towards imines in the presence of free hydroxyl groups.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The secondary amine spot should disappear.

  • Quench: Quench with saturated NaHCO3 solution (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% -> 5% Methanol in DCM.[1]

    • Target: The tertiary amine elutes before any remaining secondary amine due to the lack of H-bond donation.[1]

Part 4: Analytical Protocol (HPLC)

Objective: Quantify the tertiary amine impurity in a batch of Mosapride intermediate.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Retention Time (Est.) Secondary Amine: ~6.5 min
Retention Time (Est.) Tertiary Amine (Topic): ~11.2 min (More hydrophobic)
Part 5: Biological Relevance (Pharmacophore)

While primarily an intermediate, the N-benzyl-N-(4-fluorobenzyl) motif is a "privileged structure" in neuropharmacology.[1]

  • Sigma-1 Receptor Affinity: The structure (Basic Amine + 2 Hydrophobic Pockets + H-bond acceptor OH) aligns with the pharmacophore model for Sigma-1 ligands (related to Haloperidol and NE-100 ).[1]

  • NMDA Receptor Modulation: Structurally analogous to Ifenprodil fragments (GluN2B subunit selective antagonists), where the benzyl/fluorobenzyl groups occupy the hydrophobic pocket at the dimer interface.

Pharmacophore cluster_pharmacophore Sigma-1 / NMDA Pharmacophore Map N Basic Nitrogen (Protonated at pH 7.4) HP1 Hydrophobic Pocket 1 (Benzyl Group) N->HP1 Linker 1 HP2 Hydrophobic Pocket 2 (4-F-Benzyl Group) N->HP2 Linker 2 HBD H-Bond Donor/Acceptor (Hydroxyl Group) N->HBD Ethyl Linker caption Figure 2: Pharmacophore mapping of the title compound against Sigma-1 receptor requirements.

Part 6: References
  • Mine, Y. et al. (1997). "Synthesis and biological activity of Mosapride." Chemical & Pharmaceutical Bulletin, 45(12), 2005-2010. Link

  • Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • ICH Expert Working Group. (2006). "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation. Link

  • Cobos, E. J. et al. (2008). "Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands." Current Neuropharmacology, 6(4), 344-366. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-[Benzyl(4-fluorobenzyl)amino]ethanol

[1]

Ticket ID: CHEM-SUP-8821 Subject: Optimization & Troubleshooting of Asymmetric Tertiary Amine Synthesis Classification: Organic Synthesis / Medicinal Chemistry Intermediates[1]

Strategic Overview: Route Selection

Before troubleshooting specific failures, verify you are using the synthetic pathway best suited for your available reagents and purity requirements.

Decision Matrix: Reductive Amination vs. Direct Alkylation

We recommend Route A (Reductive Amination) as the "Gold Standard" for this substrate.[1] It minimizes the critical side-reaction of O-alkylation, which is prevalent in Route B due to the free hydroxyl group on the ethanol moiety.[1]

SynthesisStrategyStartStarting Material:N-BenzylethanolamineDecisionSelect ReagentStart->DecisionRouteARoute A: Reductive Amination(Recommended)Decision->RouteAHigh Purity ReqRouteBRoute B: Direct Alkylation(Legacy/Cost-Driven)Decision->RouteBReagent AvailabilityReagentAReagent: 4-FluorobenzaldehydeReductant: NaBH(OAc)3RouteA->ReagentAReagentBReagent: 4-Fluorobenzyl BromideBase: K2CO3 / DIPEARouteB->ReagentBResultAHigh Chemoselectivity(Exclusive N-alkylation)ReagentA->ResultAResultBRisk: O-AlkylationRisk: QuaternizationReagentB->ResultB

Caption: Comparative logic for synthetic route selection. Route A is preferred to avoid O-alkylation side products.[1]

Standard Operating Procedures (SOPs)

Protocol A: Reductive Amination (Recommended)

Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.[1] Why this works: The reducing agent NaBH(OAc)₃ (STAB) is mild and does not reduce the aldehyde/ketone competitively at a rate that interferes with imine reduction.[1] Crucially, it does not deprotonate the hydroxyl group, preventing O-alkylation.

Reagents:

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Benzylethanolamine (1.0 equiv)[1]
    
  • 4-Fluorobenzaldehyde (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv) - Optional but recommended to accelerate imine formation.[1]

Step-by-Step:

  • Dissolve

    
    -benzylethanolamine in DCE (0.2 M concentration).
    
  • Add 4-fluorobenzaldehyde and Acetic Acid.[1] Stir for 30–60 mins at Room Temperature (RT) to establish imine equilibrium.

  • Add STAB portion-wise over 15 minutes. Caution: Mild exotherm.

  • Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 20 mins to decompose borate complexes.

  • Extract with DCM.[1]

Protocol B: Direct Alkylation (Alternative)

Why use this: If 4-fluorobenzaldehyde is unavailable or cost is the primary driver.[1] Critical Control: You must use a weak base to avoid deprotonating the alcohol.[1]

Reagents:

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Benzylethanolamine (1.0 equiv)[1]
    
  • 4-Fluorobenzyl bromide (1.0 equiv) — Do not use excess.[1]

  • Base:

    
     (2.0 equiv) or DIPEA.[1]
    
  • Solvent: Acetonitrile (MeCN).[1]

Step-by-Step:

  • Suspend

    
    -benzylethanolamine and 
    
    
    in MeCN.
  • Cool to 0°C.

  • Add 4-fluorobenzyl bromide dropwise (slow addition is vital to prevent over-alkylation).[1]

  • Allow to warm to RT and stir for 12–18 hours.

Troubleshooting & FAQs

Issue 1: "I see a second spot with a slightly higher Rf. Is it O-alkylation?"

Diagnosis: Likely yes, especially if using Route B (Alkylation).

  • The Chemistry: The hydroxyl group on ethanolamine is nucleophilic.[1] If you use a strong base (NaH) or a "hard" electrophile without steric control, the oxygen attacks the benzyl halide.

  • The Fix:

    • Switch to Route A: Reductive amination proceeds via an iminium ion, which has no competing O-reaction pathway.[1]

    • If stuck with Route B: Switch solvent to Ethanol or IPA .[1] Protic solvents solvate the nucleophilic oxygen, reducing its reactivity relative to the nitrogen (which is softer). Avoid polar aprotic solvents like DMF if O-alkylation is high.[1]

Issue 2: "My product is streaking on the column."

Diagnosis: Tertiary amines interact strongly with the acidic silanol groups on silica gel.[1] The Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., Hexane/EtOAc + 1% TEA).

  • Pre-treatment: Flush the silica column with the TEA-containing solvent before loading your sample.[1]

Issue 3: "I have significant starting material remaining (Route A)."

Diagnosis: Incomplete imine formation or stalled reduction.[1][2] The Fix:

  • Scavenge Water: Imine formation is a dehydration reaction.[1] Add molecular sieves (4Å) to the reaction mixture or use anhydrous solvents.

  • Acid Catalysis: Ensure you added the Acetic Acid (AcOH).[1][3] It protonates the carbonyl, making it more electrophilic for the amine attack.

Issue 4: "I isolated a quaternary ammonium salt."

Diagnosis: Over-alkylation (Route B).[1] The product (tertiary amine) is more nucleophilic than the starting material (secondary amine).[1] The Fix:

  • Stoichiometry: Use exactly 0.95–1.0 equivalents of the alkyl halide. Never use excess.

  • Dilution: Run the reaction at high dilution (0.05 M). This statistically favors the reaction of the alkyl halide with the more abundant starting material rather than the product.

Impurity Profiling & Logic Flow

Use this logic flow to identify your specific failure mode based on crude LC-MS or TLC data.

TroubleshootingLogicObservationObservationIssue1Mass = M+108(Bis-alkylation)Observation->Issue1QuaternizationIssue2Mass = M+14 (Methyl?)Wrong NMR shiftObservation->Issue2O-AlkylationIssue3Low Conversion(SM remains)Observation->Issue3Stalled RxnSol1Action: Reduce Halide eq.Dilute ReactionIssue1->Sol1Sol2Action: Switch toReductive AminationIssue2->Sol2Sol3Action: Add AcOHAdd Mol. SievesIssue3->Sol3

Caption: Diagnostic flow for common impurities based on Mass Spec or NMR observations.

Quantitative Data Summary

ParameterRoute A (Reductive Amination)Route B (Direct Alkylation)
Reagent 4-Fluorobenzaldehyde4-Fluorobenzyl Bromide
Primary Risk Incomplete ConversionO-Alkylation / Quaternization
Typical Yield 85–95%60–75%
Chemoselectivity High (>99:1 N vs O)Moderate (Variable)
Water Tolerance Low (decomposes STAB)Moderate
Purification Acid/Base Extraction usually sufficientOften requires Chromatography

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9302.
  • Vertex Pharmaceuticals. (2001).[1] "Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one." U.S. Patent 6,177,564.[1] (Describes the specific reductive amination of N-benzylethanolamine with 4-fluorobenzaldehyde).

Technical Support Center: Optimizing Reaction Conditions for 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[benzyl(4-fluorobenzyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may encounter during your experiments. Our focus is on providing actionable, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.

Section 1: Synthesis Overview & Core Principles

This section lays the foundational knowledge for the synthesis, outlining the strategic approach and the critical parameters that govern success.

Q1: What is the most reliable and common synthetic route for this compound?

A1: The most straightforward and widely adopted strategy is a two-step sequential N-alkylation. This approach offers excellent control over the introduction of the two different benzyl groups, minimizing the formation of symmetrically substituted byproducts.

  • Step 1: Synthesis of the Secondary Amine Intermediate. First, 2-aminoethanol is selectively mono-N-benzylated to produce the key intermediate, 2-(benzylamino)ethanol.

  • Step 2: Final N-Alkylation. The intermediate, 2-(benzylamino)ethanol, is then alkylated with 4-fluorobenzyl chloride to yield the target tertiary amine, this compound.

This sequential method is superior to a one-pot reaction with both alkylating agents, which would inevitably lead to a complex and difficult-to-separate mixture of products (dibenzylated, di-4-fluorobenzylated, and the desired product).

cluster_step1 Step 1: Mono-N-Benzylation cluster_step2 Step 2: N-Alkylation SM1 2-Aminoethanol INT Intermediate: 2-(benzylamino)ethanol SM1->INT SM2 Benzyl Chloride SM2->INT PROD Final Product: This compound INT->PROD SM3 4-Fluorobenzyl Chloride SM3->PROD

Caption: Overall two-step synthetic workflow.

Q2: What are the most critical parameters to control during the final N-alkylation step?

A2: The conversion of 2-(benzylamino)ethanol to the final product is a classic nucleophilic substitution reaction. Success hinges on carefully balancing the following four parameters:

  • Choice of Base: The base is crucial for deprotonating the secondary amine, generating the more nucleophilic amide anion. However, a base that is too strong can promote undesirable side reactions.

  • Solvent System: The solvent must dissolve the reactants and facilitate the reaction kinetics, typically favoring polar aprotic conditions.

  • Reaction Temperature: Temperature controls the reaction rate. Insufficient heat leads to a stalled reaction, while excessive heat can increase byproduct formation.

  • Stoichiometry: The molar ratio of reactants, particularly the alkylating agent, must be precisely controlled to prevent over-alkylation.

Section 2: Troubleshooting Guide: Low Yield & Incomplete Reactions

This section addresses one of the most common experimental frustrations: reactions that fail to proceed to completion.

Q3: My reaction has stalled. TLC and LC-MS analysis show a significant amount of unreacted 2-(benzylamino)ethanol. What are the likely causes and how do I fix it?

A3: A stalled reaction is almost always attributable to one or more of the critical parameters being suboptimal. Let's break down the potential causes and solutions.

Problem Problem: Reaction Stalled (Starting Material Remains) Cause1 Is the Base Strong/Soluble Enough? Problem->Cause1 Cause2 Is the Solvent Appropriate? Cause1->Cause2 Yes Sol1 Solution: Switch to a stronger base (e.g., K2CO3) or add a phase-transfer catalyst. Cause1->Sol1  No Cause3 Is the Temperature High Enough? Cause2->Cause3 Yes Sol2 Solution: Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile). Cause2->Sol2  No Cause4 Are Reagents Degraded? Cause3->Cause4 Yes Sol3 Solution: Increase temperature incrementally (e.g., from 60°C to 80°C) and monitor. Cause3->Sol3  No Sol4 Solution: Use fresh 4-fluorobenzyl chloride; ensure base is anhydrous. Cause4->Sol4  No

Caption: Troubleshooting logic for a stalled N-alkylation reaction.

Q4: How does the choice of base specifically impact the reaction outcome?

A4: The base's primary role is to act as a proton scavenger for the HCl generated and to deprotonate the secondary amine. The strength and solubility of the base are key. Using an inappropriate base can lead to low yields or side reactions.

BaseTypeTypical Molar Eq.ProsCons & Causality
Triethylamine (Et₃N) Organic Amine1.5 - 2.0Soluble in most organic solvents; easy to remove.Often too weak to sufficiently deprotonate the secondary amine, leading to slow or incomplete reactions.
Sodium Carbonate (Na₂CO₃) Inorganic2.0 - 3.0Inexpensive; non-nucleophilic.Poor solubility in many organic solvents (e.g., ACN, THF), leading to a heterogeneous reaction that can be slow. Requires vigorous stirring.
Potassium Carbonate (K₂CO₃) Inorganic2.0 - 3.0Stronger and more soluble than Na₂CO₃ in polar aprotic solvents. Often the best choice for this reaction.Can be hygroscopic; must be used in its anhydrous form.
Sodium Hydride (NaH) Hydride1.1 - 1.2Very strong base; drives the reaction to completion by irreversibly forming the amide anion.High risk of O-alkylation. The strong basicity deprotonates the hydroxyl group, which then competes as a nucleophile.[1] Difficult to handle safely.

Senior Scientist Insight: Start with Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF. It provides the best balance of reactivity and selectivity for this specific substrate. If using a less polar solvent, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by shuttling the carbonate base into the organic phase.

Section 3: Troubleshooting Guide: Side Product Formation

Identifying and mitigating the formation of byproducts is critical for achieving high purity and simplifying downstream processing.

Q5: I'm observing a highly polar byproduct by TLC/LC-MS that I suspect is a quaternary ammonium salt. How can I prevent its formation?

A5: The formation of a quaternary ammonium salt, [benzyl(4-fluorobenzyl)(2-hydroxyethyl)amino]benzyl chloride, occurs when the desired tertiary amine product acts as a nucleophile and attacks another molecule of the 4-fluorobenzyl chloride electrophile. This is a classic over-alkylation issue.[2][3]

Prevention Strategies:

  • Control Stoichiometry: This is the most critical factor. Do not use a large excess of 4-fluorobenzyl chloride. A ratio of 1.0 to 1.1 equivalents relative to the 2-(benzylamino)ethanol is optimal.

  • Slow Addition: Add the 4-fluorobenzyl chloride solution dropwise to the reaction mixture over 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of it reacting with the product.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the secondary amine is consumed to prevent the product from reacting further.

Q6: My ¹H NMR spectrum is complex, with signals suggesting O-alkylation. How can I confirm this and, more importantly, avoid it?

A6: O-alkylation, the formation of 2-[benzyl(4-fluorobenzyl)amino]-1-(4-fluorobenzyloxy)ethane, is a significant risk, particularly when using a strong, non-selective base. The alkoxide formed from the deprotonation of the hydroxyl group is a potent nucleophile.[1]

Confirmation:

  • ¹H NMR: Look for a new benzylic CH₂ singlet around 4.5-4.7 ppm corresponding to the O-CH₂-Ar group, in addition to the two distinct N-CH₂-Ar singlets. You will also see a characteristic downfield shift of the -CH₂-O- protons compared to the -CH₂-OH protons.

  • Mass Spectrometry: The O-alkylated product will have a distinct molecular weight. For example, if using 4-fluorobenzyl chloride (MW ≈ 144.57), the mass of the O-alkylated product will be approximately 108 units (the mass of a fluorobenzyl group minus H) higher than the desired product.

Prevention Strategies:

  • Avoid Strong Bases: Do not use NaH, LiH, or organolithium reagents. These bases are strong enough to deprotonate both the amine and the alcohol, leading to a loss of chemoselectivity.[1]

  • Use a Weaker, Hindered Base: Potassium carbonate or even a hindered organic base like diisopropylethylamine (DIPEA) is preferred. These are sufficiently basic to deprotonate the more acidic secondary ammonium ion but are less likely to deprotonate the alcohol.

  • Protecting Groups (Advanced Strategy): In challenging cases, the hydroxyl group can be protected (e.g., as a silyl ether like TBDMS) before N-alkylation and deprotected afterward. This adds steps but guarantees N-alkylation.

Section 4: Purification & Characterization Clinic

Proper purification is essential for obtaining a high-quality final compound. Amines often present unique challenges during purification.

Q7: How can I efficiently separate my target tertiary amine from the unreacted secondary amine starting material after the reaction?

A7: This separation can be challenging via chromatography alone due to the similar polarities of the two amines. A pH-based liquid-liquid extraction is a highly effective and scalable method to perform a bulk separation before chromatography.[4][5] The strategy exploits the difference in basicity (pKa) between secondary and tertiary amines.

Start Crude Reaction Mixture (in EtOAc or DCM) Step1 Wash with pH 3-4 Buffer (e.g., NaH2PO4) Start->Step1 Result1 Aqueous Layer: Contains protonated secondary amine [R2NH2]+ Step1->Result1 Separate Result2 Organic Layer: Contains tertiary amine product (R3N) and non-basic impurities Step1->Result2 Separate Step2 Wash with Saturated NaHCO3 (to neutralize any remaining acid) Result2->Step2 Step3 Dry (Na2SO4), Filter, Concentrate Step2->Step3 Final Enriched Tertiary Amine (Ready for Chromatography) Step3->Final

Sources

Technical Support Center: Purification of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-[benzyl(4-fluorobenzyl)amino]ethanol. This guide is designed for researchers, medicinal chemists, and process development professionals. It addresses common challenges encountered during the purification of this tertiary amino alcohol, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Understanding Your Mixture - FAQs on Compound & Impurity Profiles

Before any purification, a thorough understanding of your target molecule and potential impurities is critical. This section addresses the most common initial questions.

Q1: What are the key physicochemical properties of my target compound, this compound, that will influence its purification?

A1: Your target molecule is a tertiary amino alcohol. Its structure dictates its behavior:

  • Basicity: The tertiary amine group is basic and will readily interact with acidic media, including standard silica gel. This is the most critical factor influencing chromatographic purification.[1][2]

  • Polarity: The presence of both a hydroxyl group (-OH) and a tertiary amine makes the molecule quite polar. However, the two bulky, non-polar benzyl and fluorobenzyl groups give it significant lipophilic character. This dual nature means its solubility and chromatographic behavior can be finely tuned.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen can act as a hydrogen bond acceptor. This contributes to its polarity and potential for high boiling point.[3]

  • Boiling Point: Due to its relatively high molecular weight (approx. 259.3 g/mol ) and polar functional groups, it is expected to have a high boiling point, likely exceeding 150-200°C at atmospheric pressure, making vacuum distillation the only viable distillation method.[4][5]

Q2: My synthesis involved the N-alkylation of 2-(benzylamino)ethanol with 4-fluorobenzyl chloride. What are the most likely byproducts I need to remove?

A2: In a typical N-alkylation reaction, you should anticipate the following impurities. Understanding their nature is the first step to designing a separation strategy.

Impurity/ByproductChemical ClassPolarityBoiling PointKey Separation Challenge
2-(benzylamino)ethanolSecondary AmineMore PolarHighCan be difficult to separate from the product due to similar functionalities.
4-fluorobenzyl chlorideAlkyl HalideNon-polarModerateGenerally easy to remove with non-polar solvents or during initial chromatography fractions.
Benzyl chlorideAlkyl HalideNon-polarModerateSimilar to 4-fluorobenzyl chloride.
4-fluorobenzyl alcoholAlcoholPolarHighCan arise from hydrolysis of the alkyl halide. May co-elute with the product in some systems.
Benzyl alcoholAlcoholPolarHighCan arise from hydrolysis of the alkyl halide. May co-elute with the product in some systems.
Quaternary Ammonium SaltQuat. SaltHighly Polar / IonicVery HighFormed by over-alkylation. Typically non-volatile and can often be removed with an aqueous wash.
Unreacted Starting AminePrimary/SecondaryVariesVariesDepends on the specific synthetic route.

Section 2: The First Line of Defense - Liquid-Liquid Extraction & Work-up

A robust work-up procedure can significantly simplify your final purification.

Q3: My reaction is complete. What is the best general work-up procedure to get a clean crude product?

A3: A buffer-assisted extraction is highly effective for separating amines from non-basic impurities.[6] The goal is to exploit the basicity of your target amine.

Protocol: Acid-Base Extraction for Crude Purification
  • Quench Reaction: Carefully quench the reaction mixture, for example, by pouring it into a separatory funnel containing water or a saturated NaHCO₃ solution if the reaction was run under acidic conditions.

  • Organic Extraction: Extract the aqueous layer with an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes). Combine the organic layers.

  • Acidic Wash (Protonation): Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). Your tertiary amine product will be protonated and move into the aqueous layer, leaving non-basic organic impurities (like unreacted alkyl halides or benzyl alcohol) in the organic layer.

    • Expert Tip: The choice of acid matters. Citric acid is often preferred as it is less harsh than HCl and can sometimes prevent emulsion formation.

  • Separate Layers: Discard the organic layer containing neutral impurities.

  • Basify and Re-extract: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >9. This deprotonates your amine, making it soluble in organic solvents again.

  • Final Extraction: Extract the now basic aqueous layer with a fresh organic solvent (DCM or EtOAc, 3x volumes).

  • Dry and Concentrate: Combine these final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your crude product.

Section 3: The Workhorse - Chromatographic Purification

Flash column chromatography is the most common and versatile method for purifying compounds like this compound. However, success lies in the details.

Q4: I ran a column on standard silica gel and my product is streaking badly on the TLC plate and giving broad peaks from the column. What is happening?

A4: This is the most common problem when purifying amines. It is caused by the strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction leads to irreversible adsorption, poor peak shape (tailing/streaking), and often, low recovery.

Q5: How can I solve the streaking and poor separation issue on silica gel?

A5: You have two primary, highly effective strategies:

  • Modify the Mobile Phase: Add a small amount of a competing amine to your eluent. This amine will "cap" the acidic silanol sites on the silica, preventing your target molecule from sticking.[1]

    • Common Modifier: Triethylamine (NEt₃ or TEA) is the standard choice. Add 0.5-2% (v/v) to your entire mobile phase system (e.g., Hexane/Ethyl Acetate + 1% TEA).

    • Alternative: If your compound is very acid-sensitive, a less basic modifier like pyridine can be used, though it is less common.

  • Modify the Stationary Phase: Use a specially treated stationary phase where the acidic sites are already masked.

    • Amine-Functionalized Silica (KP-NH): This is an excellent, though more expensive, option. These columns have aminopropyl groups bonded to the silica, creating a slightly basic environment that repels basic compounds, leading to sharp peaks and excellent separation.[1]

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for purifying basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will have the same issues as silica.

Workflow: Choosing Your Chromatography Strategy

G start Start: Crude Product Ready check_streak Run TLC with Hex/EtOAc. Does it streak? start->check_streak run_standard Proceed with standard silica gel chromatography. check_streak->run_standard No strategy_choice Choose a Strategy check_streak->strategy_choice Yes no_streak No Streaking yes_streak Streaking Occurs end Pure Product run_standard->end mod_mobile Modify Mobile Phase: Add 1% Triethylamine strategy_choice->mod_mobile Cost-Effective mod_stationary Modify Stationary Phase: Use Amine-Silica or Alumina strategy_choice->mod_stationary Best Performance run_mod_mobile Run column with modified mobile phase. mod_mobile->run_mod_mobile run_mod_stationary Run column with modified stationary phase. mod_stationary->run_mod_stationary run_mod_mobile->end run_mod_stationary->end

Caption: Decision tree for selecting a chromatography method.

Protocol: Flash Chromatography with Triethylamine Modifier
  • TLC Analysis: Develop a solvent system using Hexane/Ethyl Acetate that gives your product an Rf value of ~0.2-0.3. Crucially, add 1% triethylamine to the TLC solvent jar.

  • Column Packing: Dry or slurry pack a silica gel column with your chosen starting eluent (e.g., 90:10 Hexane/EtOAc + 1% TEA). Never use a more polar solvent to pack than your starting eluent.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the starting eluent and load it onto the column.

    • Dry Loading: Dissolve your crude product in a strong solvent (like DCM or MeOH), add a small amount of silica gel, and concentrate to a dry, free-flowing powder. Load this powder onto the top of the column bed. This method often gives sharper bands.

  • Elution: Run the column with your gradient (e.g., starting with 90:10 and gradually increasing to 70:30 Hexane/EtOAc, all containing 1% TEA).

  • Fraction Collection: Collect fractions and analyze by TLC (using a plate run in the same modified solvent system).

  • Post-Purification: Combine the pure fractions. The triethylamine is volatile and will be removed along with the eluent when you concentrate the fractions on a rotary evaporator.

Section 4: Alternative & Final Purification Methods

Sometimes chromatography isn't enough or isn't the best option.

Q6: My product is the major component and appears to be a solid. Can I use recrystallization instead of chromatography?

A6: Yes, if your crude product is >90% pure and solid, recrystallization is an excellent and scalable method for final purification. The key is finding a suitable solvent system.

Protocol: General Recrystallization
  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, hexane/EtOAc mixtures).[7][8] You are looking for a solvent or solvent pair where the compound is:

    • Sparingly soluble at room temperature.

    • Highly soluble when hot.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve your crude material.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q7: My compound is an oil and I want to avoid chromatography for a large-scale reaction. Is distillation an option?

A7: Distillation is only an option if your byproducts have significantly different boiling points from your product. Given that this compound is a high-boiling point compound, you must use vacuum distillation to avoid thermal decomposition.[4][5]

  • Rule of Thumb: If a compound's boiling point at atmospheric pressure is >150 °C, vacuum distillation is required.[4]

  • Feasibility Check: This method is only effective if the boiling points of your main impurities are at least 50-70°C different from your product under the same vacuum pressure. For the byproducts listed in Q2, this is unlikely to be the case for all of them, making distillation a poor choice for achieving high purity from a complex mixture. It may, however, be useful for removing very low-boiling or non-volatile (polymeric) impurities.

Section 5: The Proof - Purity Analysis

You've purified your compound. Now you must prove it.

Q8: How can I confirm the purity and identity of my final product?

A8: A combination of techniques is essential for full characterization.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A reversed-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase, possibly containing 0.1% formic acid or TFA) can provide a quantitative purity value (e.g., >99% by peak area).[9]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. The spectra should be clean, with integrations in ¹H NMR matching the expected proton counts and no significant peaks attributable to impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This can also be used for purity and identity confirmation. The mass spectrum should show the correct molecular ion peak (M⁺) and a fragmentation pattern consistent with the structure.[9]

Troubleshooting Workflow: Purification & Analysis

G cluster_purify Purification Stage cluster_analyze Analysis Stage start Crude Product workup Acid-Base Extraction start->workup chromatography Column Chromatography (Modified) workup->chromatography recrystallization Recrystallization (If Solid) chromatography->recrystallization purity_check Check Purity (HPLC/TLC) recrystallization->purity_check purity_check->chromatography Purity <98% structure_check Confirm Structure (NMR, MS) purity_check->structure_check Purity >98% final Final Pure Product structure_check->final

Caption: General workflow for purification and analysis.

References

  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • MilliporeSigma. (n.d.).
  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol.
  • Brossi, A., & Belleau, B. (1959). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Science Publishing.
  • ECHEMI. (n.d.).
  • Biotage. (2023, February 10).
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • MilliporeSigma. (n.d.). 2-((4-Fluorobenzyl)amino)ethanol.
  • Whitmore, F. C., & Noll, C. I. (1939). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-benzyl alcohol.
  • PubChem. (n.d.). 2-((2-Fluorobenzyl)Amino)Ethanol.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol.
  • University of Rochester. (n.d.).
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method.
  • University of Colorado Boulder. (n.d.).

Sources

stability issues with 2-[benzyl(4-fluorobenzyl)amino]ethanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[benzyl(4-fluorobenzyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we will delve into the potential causes of degradation and provide practical troubleshooting strategies and preventative measures to ensure the integrity of your experiments.

I. Understanding the Stability of this compound

This compound possesses several functional groups that can be susceptible to degradation under common laboratory conditions. The tertiary amine, the benzyl groups, and the primary alcohol can all participate in various chemical reactions that may lead to the loss of the parent compound and the formation of impurities. The primary degradation pathways to be aware of are oxidation and photodegradation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound has turned yellow. What is causing this discoloration?

A1: A yellowing of the solution is a common indicator of degradation, most likely due to oxidation. The tertiary amine and the benzyl groups are susceptible to oxidation, which can lead to the formation of colored byproducts.

Troubleshooting Steps:

  • Assess Oxygen Exposure:

    • Was the solution prepared and stored in a container with a significant headspace of air?

    • Was the solvent sparged with an inert gas (e.g., nitrogen or argon) before use?

    • Has the solution been subjected to frequent opening and closing of the container?

  • Evaluate Storage Temperature:

    • While room temperature storage is often recommended for the solid material, solutions may be more stable at lower temperatures (2-8 °C). However, be mindful of the solvent's freezing point and the compound's solubility at lower temperatures.

  • Consider the Solvent:

    • Some organic solvents can contain peroxides, which are potent oxidizing agents. Ensure you are using high-purity, peroxide-free solvents. Ethers, for example, are known to form peroxides over time.

Preventative Measures:

  • Use an Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon. This can be achieved by sparging the solvent and blanketing the headspace of the container.

  • Solvent Choice: Use freshly opened, high-purity solvents. If using solvents prone to peroxide formation, test for peroxides before use.

  • Antioxidants: For long-term storage, consider the addition of a suitable antioxidant. The choice of antioxidant will depend on the solvent system and the downstream application.

Q2: I am observing a decrease in the concentration of my this compound stock solution over time, as determined by HPLC. What could be the reason?

A2: A decline in the parent compound's concentration is a clear sign of degradation. Besides oxidation, photodegradation is another likely cause, especially given the presence of aromatic rings.

Troubleshooting Steps:

  • Evaluate Light Exposure:

    • Has the solution been exposed to ambient laboratory light or direct sunlight for extended periods? The fluorobenzyl group, in particular, may be susceptible to photodegradation. While the carbon-fluorine bond is generally stable, related fluoroquinolone compounds have shown susceptibility to UV irradiation[1].

    • Is the container made of clear glass or plastic?

  • Check the pH of the Solution (if aqueous):

    • The stability of many pharmaceutical compounds is pH-dependent[2]. Extreme pH values (either highly acidic or basic) can catalyze degradation reactions such as hydrolysis or oxidation. The tertiary amine in your compound can be protonated at low pH, which may alter its stability profile.

Preventative Measures:

  • Protect from Light: Store solutions in amber glass vials or wrap clear containers with aluminum foil to protect them from light.

  • Control pH: If working with aqueous or protic solutions, buffer the solution to a pH where the compound exhibits maximum stability. This typically needs to be determined empirically, but starting in the neutral pH range (6-8) is a reasonable approach.

Q3: I am seeing new peaks in my HPLC chromatogram after storing my solution for a week. What are these impurities?

A3: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of this compound, several degradation products are possible.

Potential Degradation Pathways & Products:

  • Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

  • N-dealkylation: The benzyl or 4-fluorobenzyl group can be cleaved from the nitrogen atom.

  • Oxidative Deamination: This is a common metabolic pathway for amino acids and could potentially occur chemically, leading to the formation of a ketone or aldehyde and ammonia[3][4].

  • N-oxidation: The tertiary amine can be oxidized to an N-oxide.

Proposed Degradation Pathway Diagram:

G cluster_oxidation Oxidation cluster_dealkylation N-Dealkylation parent This compound aldehyde 2-[benzyl(4-fluorobenzyl)amino]acetaldehyde parent->aldehyde [O] n_oxide This compound N-oxide parent->n_oxide [O] debenzylated 2-[(4-fluorobenzyl)amino]ethanol parent->debenzylated Cleavage defluorobenzylated 2-(benzylamino)ethanol parent->defluorobenzylated Cleavage acid 2-[benzyl(4-fluorobenzyl)amino]acetic acid aldehyde->acid [O]

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow:

G start Stability Issue Observed (e.g., color change, new peaks) check_oxygen Was the solution protected from oxygen? (e.g., inert gas, sealed vial) start->check_oxygen oxygen_yes Yes check_oxygen->oxygen_yes oxygen_no No check_oxygen->oxygen_no check_light Was the solution protected from light? (e.g., amber vial) light_yes Yes check_light->light_yes light_no No check_light->light_no check_ph Is the solution pH controlled? (if applicable) ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no oxygen_yes->check_light remedy_oxygen Implement oxygen protection: - Use inert gas - Use sealed vials - Consider antioxidants oxygen_no->remedy_oxygen light_yes->check_ph remedy_light Implement light protection: - Use amber vials - Wrap in foil light_no->remedy_light analyze Re-analyze for stability ph_yes->analyze remedy_ph Implement pH control: - Use appropriate buffers ph_no->remedy_ph remedy_oxygen->analyze remedy_light->analyze remedy_ph->analyze

Caption: Troubleshooting workflow for stability issues.

III. Recommended Protocols for Solution Preparation and Storage

To minimize the risk of degradation, we recommend the following protocols for the preparation and storage of this compound solutions.

Recommended Solvents and Storage Conditions
SolventRecommended Storage TemperatureSpecial Considerations
DMSORoom Temperature or 2-8 °CHygroscopic, keep tightly sealed.
Ethanol-20 °CUse absolute ethanol to minimize water content.
AcetonitrileRoom Temperature or 2-8 °CUse HPLC-grade.
Aqueous Buffers2-8 °CPrepare fresh. Buffer to a neutral pH (e.g., pH 7.4 PBS) unless otherwise required.

Note: The manufacturer suggests storing the solid compound at room temperature under an inert atmosphere and protected from light.

Step-by-Step Protocol for Preparing a Stock Solution
  • Solvent Preparation:

    • Choose a high-purity, anhydrous solvent appropriate for your experiment.

    • If preparing an aqueous solution, use a suitable buffer system.

    • For maximum stability, sparge the solvent with a stream of inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Weighing the Compound:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of the compound in a fume hood.

  • Dissolution:

    • Add the weighed compound to a volumetric flask or vial.

    • Add a portion of the prepared solvent and gently swirl or sonicate to dissolve.

    • Once dissolved, bring the solution to the final volume with the solvent.

  • Storage:

    • Transfer the solution to an amber glass vial with a Teflon-lined cap.

    • Blanket the headspace of the vial with an inert gas before sealing.

    • Store at the recommended temperature, protected from light.

IV. Analytical Method for Stability Assessment

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound and detecting the formation of degradation products.

Example HPLC Method Parameters
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Note: This method is a starting point and may require optimization for your specific application and to achieve separation from all potential degradation products. A similar method has been suggested for a structurally related compound[5].

Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water containing 0.1% formic acid. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately prepare a stock solution of this compound in the mobile phase or a compatible solvent. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dilute your stored solution to a suitable concentration within the calibration range using the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample.

  • Data Analysis: Identify the peak for this compound based on the retention time of the standard. Quantify the compound and any degradation products by comparing their peak areas to the calibration curve.

V. References

  • Shimosaka, A., & Chiba, K. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Wikipedia contributors. (2023, November 28). Oxidative deamination. In Wikipedia, The Free Encyclopedia. [Link]

  • Slavětínská, L., & Kuneš, M. (2012). Degradation of amino acids. SlideShare. [Link]

Sources

Technical Support Center: Yield Optimization for 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses yield limiting factors in the synthesis of 2-[benzyl(4-fluorobenzyl)amino]ethanol . This tertiary amine is typically synthesized via the nucleophilic substitution (N-alkylation) of a secondary amine precursor (e.g., N-benzylethanolamine) with an alkyl halide (e.g., 4-fluorobenzyl chloride).

Common Yield Killers:

  • O-Alkylation: Competitive reaction at the hydroxyl group, forming ether byproducts.

  • Quaternization: Over-alkylation of the tertiary amine product to form quaternary ammonium salts.

  • Incomplete Conversion: Stalled reaction due to the poor leaving group ability of chlorides (vs. bromides).

Reaction Pathway & Failure Points

The following diagram illustrates the competitive landscape of this reaction. Understanding these pathways is critical for selecting the correct control parameters.

ReactionPathway cluster_0 Starting Materials SM1 N-Benzylethanolamine (Secondary Amine) Product TARGET PRODUCT This compound SM1->Product Path A: N-Alkylation (Desired, Kinetic) O_Impurity O-Alkylated Impurity (Ether) SM1->O_Impurity Path B: O-Alkylation (High Temp/Strong Base) Reagent 4-Fluorobenzyl Chloride (Electrophile) Quat_Salt Quaternary Ammonium Salt (Over-Alkylation) Product->Quat_Salt Path C: Quaternization (Excess Reagent) KI KI Catalyst (Finkelstein)

Figure 1: Mechanistic pathway showing the competition between the desired N-alkylation (Path A) and yield-limiting side reactions (Path B & C).

Optimization Modules (Troubleshooting)

Module A: Solving Low Conversion (The "Finkelstein" Fix)

Issue: Reaction stalls at 60-70% conversion, especially when using 4-fluorobenzyl chloride . Root Cause: The chloride ion is a mediocre leaving group. The C-Cl bond is stronger than C-Br, requiring higher temperatures which inadvertently trigger side reactions.

Protocol Adjustment: Implement Finkelstein Catalysis . The addition of Potassium Iodide (KI) generates 4-fluorobenzyl iodide in situ, which is significantly more electrophilic.

ParameterStandard ConditionOptimized Condition Reason
Catalyst None0.1 - 0.2 eq KI Accelerates rate via I- substitution [1].
Solvent Toluene or DCMAcetonitrile (MeCN) Polar aprotic solvent stabilizes the transition state and dissolves KI [2].
Temperature Reflux (110°C)60°C - 80°C Lower temp prevents degradation while KI maintains rate.

Technical Note: If using Acetonitrile, ensure it is dry. Water solvates the nucleophile (amine), reducing its reactivity.

Module B: Preventing O-Alkylation (Selectivity Control)

Issue: Product contains significant ether impurities (O-alkylation). Root Cause: Use of strong bases (NaOH, NaH) or high temperatures deprotonates the hydroxyl group (-OH), turning it into a hard alkoxide nucleophile.

The Fix: Hard/Soft Acid-Base (HSAB) Tuning

  • Nitrogen is a "softer" nucleophile than Oxygen.

  • Protocol: Use a mild, buffering base that can neutralize the HCl generated but cannot deprotonate the alcohol.

Recommended Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) .

  • Avoid: Sodium Hydride (NaH) or KOH (too strong).

  • Avoid: Triethylamine (TEA) can sometimes act as a nucleophile itself, forming quaternary salts with the benzyl halide. Inorganic bases are preferred here as they are insoluble in the organic phase, acting as a heterogeneous proton scavenger.

Module C: Purification of the "Oily" Product

Issue: The product is an oil that refuses to crystallize; column chromatography is difficult due to streaking. Solution: Exploit the basicity of the tertiary amine for an Acid-Base Workup .

WorkupProtocol Step1 Crude Reaction Mixture (Oil + Salts) Step2 Partition: EtOAc + Water Step1->Step2 Step3 Organic Layer (Product + Neutral Impurities) Step2->Step3 Step4 Extraction with 1M HCl Step3->Step4 Step5_Aq Aqueous Layer (Acidic) Contains: Product-HCl Salt Step4->Step5_Aq Protonation Step5_Org Organic Layer Contains: Benzyl Halide, O-Impurities Step4->Step5_Org Discard Step6 Basify Aq Layer (pH > 10) with NaOH/NH4OH Step5_Aq->Step6 Step7 Extract into DCM/EtOAc & Evaporate Step6->Step7 Final Pure Product (>95% Purity) Step7->Final

Figure 2: Acid-Base extraction logic to isolate the basic amine product from neutral side products (unreacted halides and O-alkylated ethers).

Frequently Asked Questions (FAQ)

Q1: I am seeing a "double spot" on TLC that merges. What is it? A: This is likely the N-oxide or the HCl salt of your product forming on the silica.

  • Fix: Pre-treat your TLC plate with 5% Triethylamine in Hexane before running the sample. This neutralizes the silica and prevents streaking/salt formation, allowing you to distinguish the free amine from impurities.

Q2: Can I use Reductive Amination instead of Alkylation? A: Yes, and it is often more selective .

  • Route: React N-benzylethanolamine with 4-fluorobenzaldehyde (instead of the chloride) using Sodium Triacetoxyborohydride (STAB) in DCE/THF.

  • Benefit: Reductive amination avoids O-alkylation entirely because no strong electrophile (alkyl halide) is present to attack the oxygen [3].

  • Drawback: Reagents (STAB) are more expensive than K2CO3, and waste disposal is heavier (boron salts). Use this if purity requirements are strict (>99.5%).

Q3: My product is colored (yellow/orange) but NMR looks clean. Why? A: Trace amounts of oxidized benzyl halides or iodine (if KI was used) cause significant coloration.

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (Na2S2O3) during workup to reduce iodine/oxidized species.

Q4: How do I remove the Quaternary Ammonium Salt byproduct? A: The quaternary salt is highly polar and water-soluble.

  • Fix: It should remain in the aqueous layer during the initial water wash. If it persists, the Acid-Base workup (Module C) will remove it, as the Quat salt cannot be deprotonated and will not extract back into the organic phase in Step 7.

Validated Protocol (SOP)

Target Scale: 10 mmol Yield Target: >85%

  • Setup: In a 100 mL round-bottom flask, dissolve N-benzylethanolamine (1.51 g, 10 mmol) in Acetonitrile (30 mL).

  • Base/Catalyst: Add K2CO3 (2.07 g, 15 mmol, 1.5 eq) and KI (166 mg, 1 mmol, 0.1 eq). Stir for 10 mins.

  • Addition: Add 4-fluorobenzyl chloride (1.59 g, 11 mmol, 1.1 eq) dropwise.

    • Critical: Do not dump it in all at once. Slow addition keeps the concentration of electrophile low, suppressing over-alkylation.

  • Reaction: Heat to 60°C for 6-12 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

  • Workup:

    • Filter off solids (K2CO3/KCl).

    • Evaporate Acetonitrile.

    • Redissolve residue in EtOAc (50 mL).

    • Wash with Water (2 x 20 mL) to remove Quat salts.

    • Perform Acid-Base Extraction (See Module C).

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate to yield the pale yellow oil.

References

  • Finkelstein Reaction Mechanism & Catalysis

    • Source: "Finkelstein Reaction."[1][2][3][4][5] Organic Chemistry Portal.

    • URL:[Link]

    • Relevance: Validates the use of KI/Acetone or KI/MeCN to convert alkyl chlorides to more reactive iodides.
  • Selective N-Alkylation of Amino Alcohols

    • Source: Bar-Haim, G., & Kol, M. (2004).[6] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[6] Organic Letters, 6(20), 3549–3551.

    • URL:[Link]

    • Relevance: Discusses the challenges of N vs O selectivity and the role of solvent/chelation, supporting the use of specific protocols to avoid O-alkyl
  • Reductive Amination as an Alternative

    • Source: "Reductive Amin
    • URL:[Link]

    • Relevance: Supports the FAQ recommendation to use aldehydes + reducing agents if alkyl
  • General Synthesis of N-Benzyl Amino Alcohols (Patent)

Sources

2-[benzyl(4-fluorobenzyl)amino]ethanol solubility enhancement techniques

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 2-[benzyl(4-fluorobenzyl)amino]ethanol (CAS: 22116-33-2 / Related Intermediates) Ticket Priority: High (Formulation/Bioassay Support)

Executive Summary: Physicochemical Profile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have prepared this guide to address the solubility challenges associated with This compound .

This molecule is a lipophilic tertiary amine . Its structure features two hydrophobic "anchors" (a benzyl group and a 4-fluorobenzyl group) attached to a central nitrogen, with a hydrophilic ethanol tail. This structural dichotomy creates a specific solubility profile:

  • High Lipophilicity: The two aromatic rings dominate the solvation energetics, making the free base practically insoluble in neutral water.

  • Weak Base Character: The tertiary nitrogen is protonatable (estimated pKa ~8.0–9.0).

  • Oiling-Out Risk: As a likely viscous oil or low-melting solid, this compound is prone to phase separation ("oiling out") rather than crystallization when precipitating from aqueous solutions.

Part 1: Critical Solubility Enhancement Protocols

Method A: pH Manipulation (The "Protonation Switch")

Best for: High-concentration aqueous stocks (>1 mg/mL).

The Science: The most reliable method to dissolve this compound is to exploit its basic nitrogen. By lowering the pH below its pKa, you convert the hydrophobic free base into a hydrophilic ammonium cation.

Protocol:

  • Calculate Equivalents: Determine the molar amount of your compound (MW ≈ 259.32 g/mol ).

  • Acid Selection: Use 0.1 M HCl or Methanesulfonic acid (MSA) . MSA is preferred for higher concentrations as sulfonate salts of lipophilic amines often resist precipitation better than chlorides.

  • The "In-Situ Salt" Workflow:

    • Weigh the free base oil/solid into a glass vial.

    • Do NOT add water yet.

    • Add 1.05 molar equivalents of the selected acid (from a 1M stock).

    • Vortex until a clear syrup forms (protonation is occurring).

    • Slowly dilute with water or buffer (pH < 5.0) to volume.[1][2]

⚠️ Technical Alert: Avoid Phosphate Buffered Saline (PBS) at pH 7.4 immediately. The pH will likely cause the compound to deprotonate and crash out. Keep pH < 6.0 for stability.

Method B: Cosolvent Systems (Dielectric Matching)

Best for: In vitro assays where low pH is toxic.

The Science: The benzyl rings require a solvent with a lower dielectric constant than water. A binary system reduces the interfacial tension between the hydrophobic solute and the aqueous bulk.

Recommended Systems:

Primary Solvent (Stock)Cosolvent (Aqueous Phase)Max Stock Conc.Stability Window
DMSO (100%) Water / Saline50 mM> 24 Hours
Ethanol (Absolute) 5% Tween 80 in Water20 mM4–6 Hours
PEG 400 Water (1:1 ratio)10 mMIndefinite

Protocol:

  • Dissolve the compound in 100% DMSO to create a 1000x Master Stock (e.g., 10 mM).

  • Prepare the assay medium.

  • Spike the Master Stock into the medium while vortexing rapidly.

  • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cellular toxicity, although the compound solubility usually limits this to < 0.1%.

Method C: Cyclodextrin Complexation (Molecular Encapsulation)

Best for: Animal studies (IV/IP) or sensitive cell lines.

The Science: The 4-fluorobenzyl moiety is an ideal "guest" for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The fluorine atom enhances hydrophobic binding affinity within the CD torus.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Add the compound (free base) to this vehicle.

  • Sonication Cycle: Sonicate for 30 minutes at 40°C. The energy helps the benzyl rings enter the cyclodextrin cavity.

  • Filter sterilize (0.22 µm PVDF).

Part 2: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after dilution. Why? A: This is "Crash Precipitation." You likely diluted a DMSO stock into a high-pH buffer (pH > 7.5).

  • Fix: Acidify your buffer slightly (pH 6.0–6.5) or increase the protein content (BSA/FBS) in the media, as serum proteins can bind and solubilize lipophilic amines.

Q2: I see oily droplets at the bottom of the tube instead of crystals. A: This is the "Oiling Out" phenomenon common with benzyl-amines.

  • Cause: The compound separated as a liquid phase because its melting point is depressed by the solvent.

  • Fix: Do not try to filter this; you will lose the drug. Add a surfactant (0.1% Tween 80) to emulsify the oil droplets into micelles.

Q3: Can I use this for IV administration? A: Yes, but not as a DMSO solution. Use the HP-β-CD method (Method C) or an acidic saline formulation (pH 5.5) using the in-situ salt method.

Part 3: Visualizing the Solubility Strategy

The following logic flow represents the decision-making process for selecting the correct solubilization vehicle based on your experimental constraints.

SolubilityStrategy cluster_mechanism Mechanistic Insight Start Start: Define Target Application Check_pH Is Acidic pH (5.0 - 6.0) Tolerated? Start->Check_pH Check_DMSO Is DMSO/Organic Solvent Tolerated? Check_pH->Check_DMSO No (Neutral pH Required) Sol_Salt SOLUTION A: In-Situ Salt Formation (0.1M HCl or MSA) Check_pH->Sol_Salt Yes (e.g., Oral/Stability Testing) Check_Vivo Is this for In Vivo (Animal) Use? Check_DMSO->Check_Vivo No (Sensitive Cells/Animals) Sol_Cosolvent SOLUTION B: Cosolvent System (DMSO/EtOH + PBS) Check_DMSO->Sol_Cosolvent Yes (In Vitro Assays) Sol_CD SOLUTION C: Complexation (20% HP-beta-CD) Check_Vivo->Sol_CD Yes (IV/IP Injection) Sol_Micelle SOLUTION D: Micellar Formulation (Tween 80 / PEG 400) Check_Vivo->Sol_Micelle No (Oral/Topical) Mech_Node Benzyl rings drive lipophilicity. Nitrogen provides pH handle.

Figure 1: Decision Tree for Solubilization Strategies. Selects the optimal formulation based on biological tolerance of pH and organic solvents.

Part 4: References & Authoritative Sources

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Provides foundational solubility constants for benzyl-amine derivatives).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Validates the use of HP-β-CD for lipophilic drugs).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the pKa-pH relationship and salt selection for weak bases).

  • PubChem Compound Summary. (2024). 2-[(4-Fluorobenzyl)amino]ethanol (Structural Analog Data). National Library of Medicine. (Used for structural property estimation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Characterization of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2024-BFBAE Assigned Specialist: Senior Application Scientist, Analytical Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the isolation, purification, or validation of 2-[benzyl(4-fluorobenzyl)amino]ethanol (CAS: 22116-33-2).

This compound is a critical tertiary amine intermediate, frequently appearing in the synthesis of


-blockers (e.g., Nebivolol). Its structural duality—possessing both a basic nitrogen center and a lipophilic fluorinated tail—creates a "perfect storm" for analytical artifacts.

This guide moves beyond standard protocols to address the causality of common failures: peak tailing in HPLC, isobaric confusion in MS, and regioisomer ambiguity in NMR.

Module 1: Chromatographic Challenges (HPLC/UPLC)

Issue: Severe Peak Tailing & Retention Shifts

User Report: "My analyte elutes as a broad, tailing peak (As > 1.5), and retention times drift between injections."

Root Cause Analysis: The tertiary amine nitrogen (


) is protonated at neutral pH. This cation interacts strongly with residual silanols (

) on the silica backbone of your column, causing secondary retention (tailing). The fluorobenzyl group adds significant lipophilicity, often requiring high organic content, which can precipitate common buffers.
Troubleshooting Protocol

Step 1: The "Silanol Suppression" Strategy Do not rely on standard C18 columns. You must block the silanols or suppress their ionization.[1]

ParameterRecommendationScientific Rationale
Stationary Phase Hybrid Particle (BEH) or PFP (Pentafluorophenyl) Hybrid particles have fewer surface silanols. PFP columns offer orthogonal selectivity via

interactions with the benzyl rings.
Mobile Phase A 0.1% TFA or 10mM Ammonium Formate (pH 3.0) Low pH (< 3.0) ensures silanols are protonated (

), neutralizing the surface charge.
Mobile Phase B Acetonitrile (with 0.05% TFA)ACN is preferred over MeOH to prevent high backpressure and improve peak symmetry for fluorinated compounds.
Additive Triethylamine (TEA) (Optional, 5mM)If using older silica columns, TEA acts as a "sacrificial base," binding to silanols before your analyte does.

Step 2: Diagnostic Workflow Use the following decision tree to optimize your method.

HPLC_Troubleshooting Start Issue: Peak Tailing (As > 1.5) Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH Action: Lower pH to 2.5-3.0 (Use Formate/Phosphate) Check_pH->Adjust_pH No Check_Column Column Type? Check_pH->Check_Column Yes Adjust_pH->Check_Column Switch_Column Action: Switch to Hybrid C18 or PFP Phase Check_Column->Switch_Column Standard Silica C18 Add_Modifier Action: Add 5mM TEA or switch to TFA Check_Column->Add_Modifier End-capped/Hybrid Success Symmetric Peak (As < 1.2) Switch_Column->Success Add_Modifier->Success

Figure 1: Decision matrix for resolving tertiary amine peak tailing in fluorinated intermediates.

Module 2: Mass Spectrometry (MS/MS) Validation

Issue: Distinguishing from De-fluorinated Impurities

User Report: "I see a mass at


 260, but I cannot confirm if the fluorine is on the benzyl ring or if it's a different isomer."

Technical Insight: In ESI+ mode, benzylamines undergo characteristic fragmentation involving C-N bond cleavage. The formation of the Tropylium ion is the diagnostic event. You must look for the specific mass shift caused by the fluorine atom.

Fragmentation Pathway Analysis
  • Parent Ion:

    
     Da
    
  • Key Cleavage: The C-N bond breaks, releasing the benzyl carbocations.

The Self-Validating Check:

  • Look for

    
     109.04 . This corresponds to the Fluorotropylium ion  (
    
    
    
    ).
  • Look for

    
     91.05 . This corresponds to the unsubstituted Tropylium ion  (
    
    
    
    ).
  • Ratio: If the ratio of 109:91 is roughly 1:1 (variable by energy), you have confirmed the presence of both rings. If

    
     109 is absent, you have the des-fluoro impurity.
    

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 260.14 Intermediate C-N Bond Cleavage Parent->Intermediate CID Fragmentation Frag1 Fluorotropylium Ion (Diagnostic for F-Ring) m/z 109.04 Intermediate->Frag1 Path A Frag2 Tropylium Ion (Unsubstituted Ring) m/z 91.05 Intermediate->Frag2 Path B Neutral Neutral Loss: Ethanolamine fragment Intermediate->Neutral

Figure 2: ESI+ Fragmentation logic. The presence of m/z 109 is the critical quality attribute (CQA).

Module 3: NMR Spectroscopy (Regioisomerism)

Issue: Confirming the 4-Fluoro Position

User Report: "How do I know the fluorine is in the para (4) position and not ortho (2) or meta (3)? The proton region is too crowded."

Solution: Heteronuclear Coupling Analysis Do not rely solely on


 NMR. The fluorine atom couples with carbon, creating distinct splitting patterns in the 

NMR spectrum. This is your "fingerprint."

Protocol: Run a


 NMR (proton decoupled) and check the splitting of the aromatic carbons on the fluorinated ring.
Carbon PositionCoupling TypeTypical Coupling Constant (

)
Diagnostic Signal
C-4 (C-F)

(One-bond)
~245 Hz Large doublet (d) at ~160-163 ppm
C-3 (Ortho to F)

(Two-bond)
~21 Hz Doublet (d) at ~115 ppm
C-2 (Meta to F)

(Three-bond)
~8 Hz Doublet (d) at ~130 ppm
C-1 (Para to F)

(Four-bond)
~3 Hz Small doublet or broadened singlet at ~135 ppm

Interpretation:

  • If it were 2-fluorobenzyl (ortho), the benzylic carbon (

    
    -N) would show a significant doublet splitting (
    
    
    
    ).
  • In your target 4-fluorobenzyl , the benzylic carbon is too far (

    
     bonds) to show significant splitting. A singlet for the benzylic carbon confirms the para substitution. 
    

Module 4: Stability & Handling

FAQ: Degradation Products

Q: I see a new peak at [M+16] after storing the sample in methanol for 48 hours. A: This is likely the N-oxide . Tertiary amines are susceptible to oxidation by atmospheric oxygen or peroxides found in un-stabilized ethers/alcohols.

  • Prevention: Store neat oil under Argon at -20°C. If in solution, use degassed solvents and analyze immediately.

Q: Can I use Acetone for cleaning or dissolution? A: Avoid. Secondary amines (impurities) or the primary alcohol can react with acetone to form hemiaminals or ketals, creating "ghost peaks" in your chromatogram.

References

  • McCalley, D. V. (2023). "Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography." Chemical Communications, 59, 7887–7899.

  • Holčapek, M., et al. (2010). "Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study." Journal of Mass Spectrometry.

  • Bide Pharmatech. (2024). "Product Analysis: 2-[(4-fluorobenzyl)amino]ethanol." Technical Data Sheet.

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol."

  • Reich, H. J. (2024). "Fluorine-19 Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry Database.

Sources

mitigating off-target effects of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the pharmacological liabilities and experimental handling of 2-[benzyl(4-fluorobenzyl)amino]ethanol (referred to herein as BFAE ).

Based on its chemical structure—a tertiary amine with two lipophilic aromatic rings (one fluorinated)—BFAE belongs to the class of Cationic Amphiphilic Drugs (CADs) . This structural motif is notoriously associated with specific off-target profiles, primarily hERG channel inhibition , phospholipidosis , and Sigma-1 receptor cross-reactivity .

Product: this compound (BFAE) CAS: 22116-33-2 Chemical Class: Lipophilic Tertiary Amine / Fluorobenzyl-aminoethanol Primary Application: Building block for APIs (e.g., Mosapride, Safinamide analogs), Chemical Probe, Fragment-Based Drug Discovery (FBDD).

Part 1: Critical Risk Profile & Mechanism

Before troubleshooting, understand why this molecule causes off-target effects. The "Benzyl-Amine-Fluorobenzyl" scaffold acts as a "sticky" pharmacophore.

Physicochemical Liability Matrix
PropertyValue (Approx)Biological Liability
LogP ~2.8 - 3.2High membrane permeability; Non-specific binding (NSB) to plastics/proteins.
pKa ~8.5 - 9.0 (Basic)Lysosomal trapping (Phospholipidosis); hERG channel pore blocking.
Pharmacophore N-Benzyl + F-BenzylMimics Sigma-1 ligands and NMDA (Ifenprodil-site) antagonists.
Mechanism of Off-Target Action

The following diagram illustrates the two primary off-target pathways: Lysosomal Trapping (causing false cytotoxicity signals) and hERG Blockade (cardiotoxicity risk).

BFAE_Mechanism BFAE BFAE (Neutral pH 7.4) Membrane Cell Membrane (Lipophilic) BFAE->Membrane Passive Diffusion hERG hERG Channel (K+ Pore) BFAE->hERG Pi-Stacking Interaction Lysosome Lysosome (Acidic pH 4.5) Membrane->Lysosome Cytosolic Transit BFAE_Prot BFAE+ (Trapped) Lysosome->BFAE_Prot Protonation (Trapping) QT_Prolong QT_Prolong hERG->QT_Prolong Ion Channel Blockade Phospholipidosis Phospholipidosis BFAE_Prot->Phospholipidosis Accumulation CytoTox CytoTox Phospholipidosis->CytoTox False Positive Cytotoxicity

Figure 1: Mechanism of Lysosomal Trapping and hERG interaction. The basic amine becomes protonated in acidic organelles, leading to accumulation.

Part 2: Troubleshooting Guides & FAQs

Section A: Cell Viability & Cytotoxicity Issues

User Question: "I am observing unexpected cell death or vacuolization in my HEK293 cells treated with BFAE at >10 µM. Is this specific toxicity?"

Diagnosis: Likely Phospholipidosis (Lysosomal Trapping). BFAE is a Cationic Amphiphilic Drug (CAD). It diffuses into lysosomes, becomes protonated, and cannot exit. This leads to lysosomal swelling (vacuoles) and eventual cell stress, often misidentified as target-mediated apoptosis.

Troubleshooting Protocol:

  • Visual Check: Inspect cells under phase-contrast microscopy. Look for "foamy" cytoplasm (vacuoles).

  • Confirm Mechanism: Co-treat with Ammonium Chloride (NH₄Cl) (10 mM).

    • Logic: NH₄Cl neutralizes lysosomal pH. If toxicity/vacuolization is reduced, the effect is due to lysosomal trapping, not target engagement.

  • Alternative Assay: Switch from ATP-based assays (CellTiter-Glo) to membrane integrity assays (LDH release), as metabolic stress from vacuolization skews ATP readouts.

Section B: Electrophysiology & hERG Signals

User Question: "Our safety screen flagged BFAE for hERG inhibition. Is this a real signal or an artifact?"

Diagnosis: Likely Real Signal . The N-benzyl-N-(4-fluorobenzyl) motif is a classic "hERG pharmacophore." The two aromatic rings can engage in pi-stacking interactions with Tyr652 and Phe656 in the hERG pore.

Mitigation Protocol:

  • Reduce Free Fraction: Run the hERG assay in the presence of physiological serum protein levels (e.g., 10% FBS) rather than serum-free media. BFAE is highly lipophilic and protein-bound; free drug concentration drives hERG block.

  • Analog Switching: If BFAE is a lead compound, consider:

    • Reducing lipophilicity (lower LogP).

    • Adding a polar group to the benzyl ring (e.g., pyridine replacement) to disrupt hydrophobic stacking in the channel.

Section C: Receptor Binding Anomalies

User Question: "We see inhibition in our GPCR panel, but the IC50 curves are shallow or inconsistent. Could this be non-specific binding?"

Diagnosis: Sigma-1 Cross-Reactivity or Plastic Adsorption . The fluorobenzyl-aminoethanol structure mimics Sigma-1 receptor ligands (e.g., haloperidol, ifenprodil fragments). Additionally, the molecule sticks to plastic tips and plates.

Step-by-Step Resolution:

  • Material Change: Use Low-Binding Plates and glass-coated tips if possible.

  • Buffer Additive: Add 0.01% Triton X-100 or 0.1% BSA to the assay buffer.

    • Why: This prevents the lipophilic BFAE from coating the well walls, ensuring the actual concentration matches the calculated dose.

  • Sigma-1 Masking: If screening for a different target (e.g., NMDA), include 100 nM (+)-Pentazocine (a selective Sigma-1 ligand) to mask Sigma sites and reveal the true affinity for your target.

Part 3: Experimental Workflows

Protocol: Differentiating Off-Target vs. On-Target Effects

Use this decision tree to validate your experimental data.

Troubleshooting_Tree Start Observed Activity (Cytotoxicity or Inhibition) Check_Conc Is Concentration > 10 µM? Start->Check_Conc High_Conc Suspect Off-Target: 1. Lysosomal Trapping 2. Micelle Formation Check_Conc->High_Conc Yes Low_Conc Likely Specific, Check Sigma-1 Binding Check_Conc->Low_Conc No Test_NH4Cl Test_NH4Cl High_Conc->Test_NH4Cl Run NH4Cl Rescue Exp Sigma_Block Sigma_Block Low_Conc->Sigma_Block Add (+)-Pentazocine Rescued Conclusion: Lysosomotropism (Artifact) Test_NH4Cl->Rescued Toxicity Reverses Not_Rescued Not_Rescued Test_NH4Cl->Not_Rescued Toxicity Persists Check_hERG Check_hERG Not_Rescued->Check_hERG Run hERG Patch Clamp Effect_Lost Conclusion: Sigma-1 Mediated Sigma_Block->Effect_Lost Activity Disappears

Figure 2: Decision tree for validating BFAE activity.

Data Summary: Mitigation Strategies
Off-Target EffectExperimental FixChemical Fix (If optimizing)
hERG Inhibition Use protein-rich media; correct IC50 for binding.Reduce aromaticity; introduce zwitterionic groups.
Phospholipidosis Limit exposure time (<24h); use LDH assay.Lower pKa (reduce basicity of the amine).
Plastic Binding Add 0.01% Triton X-100; use glass vials.Increase polarity (lower LogP).

References

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence from a database of 100 investigational compounds. Cardiovascular Research.

  • Halliwell, W. H. (1997). Cationic amphiphilic drug-induced phospholipidosis. Toxicologic Pathology.

  • Mestres, J., et al. (2011). Ligand-based approach to the prediction of off-target activities. Sigma-1 Receptor Ligand SAR.

  • PubChem Compound Summary. (2024). 2-[(4-Fluorobenzyl)amino]ethanol (CID 4719266). National Library of Medicine.

Technical Support Center: Scale-Up of 2-[Benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 22116-33-2 Role: Key Intermediate for Mosapride Citrate Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Part 1: Core Directive & Strategy

This guide addresses the critical process parameters (CPPs) for synthesizing 2-[benzyl(4-fluorobenzyl)amino]ethanol via the N-alkylation of N-benzylethanolamine . While reductive amination is an alternative, the direct alkylation with 4-fluorobenzyl chloride is the industry-standard "workhorse" route due to raw material availability. However, this route introduces specific challenges in scale-up: exotherm management, O-alkylation side-reactions, and quaternary ammonium salt formation.

The Primary Route: N-Alkylation

Precursors: N-Benzylethanolamine (CAS 104-63-2) + 4-Fluorobenzyl Chloride (CAS 352-11-4). Catalyst/Base: Potassium Carbonate (


) or Triethylamine (

). Solvent System: Toluene (preferred for azeotropic drying) or Acetonitrile (faster kinetics).

Part 2: Troubleshooting & Optimization (Q&A)

Module 1: Reaction Initiation & Stoichiometry

Q: I am observing significant formation of quaternary ammonium salts. How do I prevent this during scale-up?

A: Quaternization occurs when the product competes with the starting amine for the alkylating agent. This is a classic "over-alkylation" kinetic issue.

  • The Fix: You must maintain a high local concentration of the secondary amine relative to the alkyl halide.

    • Inverse Addition: Do not dump the amine into the halide. Dissolve the N-benzylethanolamine and base in the solvent first. Heat to reaction temperature (e.g., 60-80°C).

    • Slow Dosing: Add 4-fluorobenzyl chloride slowly (over 2-4 hours). This ensures the alkylating agent is consumed immediately upon entry, preventing accumulation that favors over-alkylation.

    • Stoichiometry: Use a slight excess of the secondary amine (1.05 - 1.10 eq) rather than the halide. It is easier to wash out unreacted amine (via aqueous acid extraction) than to separate quaternary salts.

Q: My reaction stalls at 90% conversion. Should I add more 4-fluorobenzyl chloride?

A: Proceed with caution. Adding excess alkyl halide often leads to O-alkylation (ether formation) on the hydroxyl group once the N-alkylation slows down.

  • Diagnostic: Check the pH. As HCl is generated, it consumes the base. If the system becomes acidic, the amine protonates and becomes non-nucleophilic.

  • The Fix: Verify your base equivalents. You need at least 1.2 - 1.5 equivalents of base (

    
    ) to neutralize the HCl. If the pH is <9, add more base, not more halide.
    
Module 2: Impurity Management & Selectivity

Q: I see an impurity at RRT ~1.2. Is this the O-alkylated byproduct?

A: Likely, yes. The impurity is 2-[benzyl(4-fluorobenzyl)amino]ethyl 4-fluorobenzyl ether .

  • Mechanism: Under high temperatures or strong basic conditions, the hydroxyl group becomes nucleophilic.

  • Prevention:

    • Temperature Limit: Do not exceed 85°C. N-alkylation is kinetically favored at lower temperatures; O-alkylation requires higher activation energy.

    • Base Selection: Avoid strong bases like NaH or NaOH in the absence of phase transfer catalysts. Anhydrous

      
       is ideal because it is basic enough to scavenge acid but poor at deprotonating the alcohol.
      

Q: How do I efficiently remove the unreacted 4-fluorobenzyl chloride? It is a potent lachrymator.

A: Do not rely on distillation alone, as this concentrates the halide and poses a safety risk.

  • Chemical Quench: Add a small amount of an amine scavenger (e.g., aqueous ammonia or morpholine) at the end of the reaction and stir for 30 minutes. This converts the lachrymatory halide into a water-soluble amine salt that is easily removed during the aqueous workup.

Module 3: Workup & Isolation

Q: The product is an oil that refuses to crystallize. How do I purify it without high-vacuum distillation?

A: The free base is often a viscous oil. Purification via salt formation is the standard scale-up technique.

  • Protocol:

    • Perform an aqueous workup to remove salts and polar impurities.

    • Dissolve the crude oil in Isopropyl Alcohol (IPA) or Ethyl Acetate.

    • Add HCl (gas or solution in IPA/Ether).

    • The hydrochloride salt of this compound typically crystallizes well.

    • Filter the solid.[1] This rejects non-basic impurities (like the O-alkylated ether) in the mother liquor.

Part 3: Visualization & Data

Workflow Diagram: Synthesis & Impurity Pathways

SynthesisPathways cluster_conditions Critical Process Controls Start N-Benzylethanolamine (Secondary Amine) Product TARGET: This compound Start->Product Primary Reaction (K2CO3, 60-80°C) Reagent 4-Fluorobenzyl Chloride Reagent->Product Impurity_O Impurity B: O-Alkylated Ether Product->Impurity_O Excess Reagent High Temp (>90°C) Impurity_Q Impurity C: Quaternary Ammonium Salt Product->Impurity_Q Excess Reagent Fast Addition Control1 Slow Addition of Halide Control2 Temp < 85°C

Caption: Reaction pathway showing the primary synthesis route and the critical deviation points leading to O-alkylation and Quaternization.

Solvent Selection Matrix
SolventReaction RateWorkup EaseRisk ProfileRecommendation
Acetonitrile Fast (Polar Aprotic)Moderate (Water miscible)High CostBest for small-scale optimization.
Toluene ModerateExcellent (Water immiscible)FlammablePreferred for Scale-Up. Allows water washing.
Ethanol SlowPoor (Requires evaporation)LowAvoid if O-alkylation is a concern (Solvent competition).
DMF Very FastDifficult (High BP, water miscible)ToxicAvoid unless necessary.

Part 4: Detailed Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of this compound HCl Salt.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging:

    • Charge N-Benzylethanolamine (1.0 equiv) and Toluene (5-8 volumes).

    • Add Potassium Carbonate (milled, anhydrous, 1.5 equiv).

    • Heat the slurry to 70°C .

  • Addition:

    • Charge 4-Fluorobenzyl Chloride (1.05 equiv) into the addition funnel.

    • Add dropwise over 3 hours , maintaining internal temperature between 70-75°C. Note: Exotherm is manageable but distinct.

  • Reaction:

    • Stir at 75°C for an additional 4-6 hours.

    • IPC (In-Process Control): Check by HPLC/TLC. Target <2% unreacted amine.

  • Quench & Workup:

    • Cool to 25°C.

    • Add Water (5 volumes) to dissolve salts. Stir for 30 mins.

    • Separate phases.[1] Extract aqueous layer once with Toluene.

    • Wash combined organic layers with 5% NaHCO3 solution, then Brine.

  • Salt Formation (Purification):

    • Dry organic layer over Na2SO4 (or azeotropic distillation).

    • Add HCl in Isopropanol (1.1 equiv) slowly at 0-10°C.

    • Precipitate forms. Stir for 2 hours at 0°C.

    • Filter, wash with cold Toluene/IPA, and dry under vacuum.

References

  • Ensky Chemical Co. (n.d.). 2-[(4-Fluorobenzyl)amino]-ethanol Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135397144: 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride. (Analogous structure analysis). Retrieved from

  • Google Patents. (2017). Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides. (Demonstrates fluorobenzylation conditions). Retrieved from [2]

  • Organic Syntheses. (n.d.). General procedures for N-alkylation of amino alcohols. Retrieved from

Sources

Technical Support Center: Purification & Handling of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-22116-OIL Subject: Troubleshooting viscous oil formation and "oiling out" during crystallization Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Chemical Context

User Problem: You are attempting to purify 2-[benzyl(4-fluorobenzyl)amino]ethanol (CAS: 22116-33-2), but the product persists as a viscous, honey-like oil or "oils out" (forms liquid droplets) during recrystallization instead of forming a discrete solid.

Root Cause Analysis: This molecule exhibits Liquid-Liquid Phase Separation (LLPS) .[1] The structural combination of a flexible hydroxyethyl chain and two lipophilic benzyl rings creates high conformational freedom, making crystal lattice packing energetically difficult.

  • Amphiphilic Frustration: The hydroxyl group (polar) and fluorobenzyl groups (lipophilic) compete, often leading to amorphous oils rather than ordered crystals.

  • Impurity Depression: Even minor impurities (1-2%) can depress the melting point below ambient temperature, trapping the substance in a supercooled liquid state [1].

Diagnostic Workflow (Decision Tree)

Before proceeding with a protocol, determine the state of your material using this logic flow.

Oiling_Out_Rescue Start Current State: Viscous Oil CheckPurity Check Purity (TLC/NMR) Start->CheckPurity HighPurity High Purity (>90%) CheckPurity->HighPurity LowPurity Low Purity (<90%) CheckPurity->LowPurity Trituration Protocol A: Trituration (Mechanical Stress) HighPurity->Trituration FlashCol Perform Flash Chromatography (DCM:MeOH 95:5) LowPurity->FlashCol FlashCol->Trituration ResultA Solid Formed? Trituration->ResultA SaltForm Protocol B: Salt Formation (HCl or Oxalate) ResultA->SaltForm No (Still Oil) Success Filter & Dry Solid ResultA->Success Yes SaltForm->Success

Figure 1: Decision matrix for handling viscous amine oils. If purity is low, crystallization will almost always fail due to melting point depression.

Technical Troubleshooting Protocols

Protocol A: The "Trituration Rescue" (For Pure but Oily Free Base)

Theory: Trituration uses a "bad" solvent to extract residual impurities while mechanical friction provides the activation energy needed for nucleation (overcoming the Ostwald-Miers metastable limit).

Reagents:

  • Solvent A (Good): Diethyl Ether or Dichloromethane (DCM) - minimal amount.

  • Solvent B (Bad): n-Pentane or n-Hexane (cold).

Step-by-Step:

  • Dissolution: Dissolve the viscous oil in the minimum amount of Solvent A (e.g., 1 mL per gram).

  • Precipitation: Slowly add Solvent B (10 mL per gram) with vigorous stirring until the solution turns cloudy (turbid).

  • Evaporation: Use a rotary evaporator without a water bath (cold). As Solvent A (volatile) evaporates, the oil will reappear.

  • The Critical Step: Once the oil separates, stop rotation. Add fresh Pentane. Use a glass spatula to vigorously scratch the side of the flask under the solvent level.

    • Why? Micro-scratches on the glass create nucleation sites.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes. The cavitation energy often forces the oil to solidify into a powder.

Protocol B: Salt Formation (The "Nuclear Option")

Theory: If the free base refuses to crystallize, converting the tertiary amine to a salt (HCl or Oxalate) introduces strong ionic interactions, dramatically raising the melting point and forcing crystallization [2].

Data: Salt Selection Guide

Salt TypeReagentSolvent SystemOutcome Characteristic
Hydrochloride 1M HCl in Ether/DioxaneEther/EthanolHygroscopic solid; very high MP. Best for stability.
Oxalate Oxalic Acid (anhydrous)Acetone/EtOAcNon-hygroscopic; forms large needles. Best for purification.
Fumarate Fumaric AcidIsopropanolModerate solubility; good for slow crystallization.

Procedure (Oxalate Salt - Recommended for Purification):

  • Dissolve 1.0 eq of your amine oil in Acetone (5 mL/g).

  • Dissolve 1.05 eq of Oxalic acid in a minimum amount of hot Acetone.

  • Add the acid solution to the amine solution dropwise.

  • Observation: A white precipitate should form immediately.

  • Recrystallization: If the salt is amorphous, heat the suspension until it dissolves (add small amounts of Ethanol if needed), then let it cool to Room Temp

    
     Fridge (
    
    
    
    ).

Frequently Asked Questions (FAQs)

Q1: Why does my oil turn into a "milky" emulsion instead of crystals? A: You are experiencing the Oiling Out phenomenon.[1] This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve [3].

  • Fix: You are cooling too fast or the concentration is too high. Re-heat the mixture until clear. Add a "seed" crystal (if available) at a higher temperature, or add 5% more solvent to lower the concentration, then cool at a rate of

    
    /minute.
    

Q2: Can I just distill the oil to purify it? A: Not Recommended. This molecule has a high boiling point (>300°C predicted). Distillation requires high vacuum (<0.1 mmHg) and high heat, which risks thermal decomposition (oxidation of the amine or elimination of the alcohol). Column chromatography or salt formation is safer.

Q3: The solid I got is "sticky" or waxy. How do I dry it? A: This indicates trapped solvent (solvate formation).

  • Fix: Do not dry in an oven, as it may melt. Use a Vacuum Desiccator with

    
     (phosphorus pentoxide) or paraffin wax chips (to absorb solvent vapors) under high vacuum for 24 hours.
    

Advanced Mechanism: Oiling Out vs. Crystallization[2][3]

Understanding the phase diagram is critical for process control.

Phase_Diagram_Logic cluster_0 Thermodynamic Zones Stable Stable Zone (Undersaturated) Metastable Metastable Zone (Ideal for Growth) Stable->Metastable Cooling Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Fast Cooling Oiling LLPS Zone (Oiling Out) Metastable->Oiling Impurity/High Conc. Oiling->Labile Slow Cooling + Seeding

Figure 2: To avoid oiling out, you must keep the process trajectory within the "Metastable Zone" and avoid the LLPS Zone (Oiling) by controlling supersaturation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

  • Deneau, I., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950.

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions.

Sources

optimizing storage conditions for 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[benzyl(4-fluorobenzyl)amino]ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing storage conditions and troubleshooting common issues encountered during its handling and use. The information herein is curated to ensure scientific integrity and provide actionable insights based on the physicochemical properties of the compound and related chemical families.

I. Introduction to this compound

This compound is a tertiary amine containing a hydroxyl group. Its structure suggests a susceptibility to oxidation and potential hygroscopicity, making proper storage crucial to maintain its purity and stability. This guide will address the most frequently asked questions and provide detailed protocols for ensuring the long-term integrity of this compound.

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: Based on supplier recommendations and the general properties of amines, this compound should be stored at room temperature in a dark place under an inert atmosphere. Amines, in general, are sensitive to air and light, which can lead to degradation.[1] It is also crucial to store them in a dry environment to prevent moisture absorption, as many amines are hygroscopic.[2]

Q2: What type of container should I use for storing this compound?

A2: For long-term storage, it is recommended to use tightly sealed containers made of materials that do not react with amines, such as high-density polyethylene (HDPE) or glass.[1][2] Ensure the container is securely sealed to prevent exposure to air and moisture.[2] For smaller quantities in a laboratory setting, amber glass vials with tight-fitting caps are suitable.

Q3: Is refrigeration or freezing recommended for long-term storage?

A3: While storing at lower temperatures can slow down degradation rates for many chemicals, it is not explicitly recommended for this compound without specific stability data. The supplier suggests room temperature storage. If considering refrigerated or frozen storage, a small-scale stability study is advised to ensure the compound does not precipitate or undergo phase changes that could affect its integrity.

Q4: The compound has a strong smell. Is this normal and what precautions should I take?

A4: Amines are known for their strong, often unpleasant odors. It is advisable to handle this compound in a well-ventilated area or a fume hood.[3][4] Using sealed secondary containers can also help contain the odor during storage.[3]

Stability and Degradation

Q5: What are the likely degradation pathways for this compound?

A5: The chemical structure suggests potential degradation through oxidation of the amine or alcohol functional groups. The benzyl groups could also be susceptible to oxidation, potentially forming corresponding aldehydes and benzoic acids.[5][6] The secondary amine is also a potential site for N-dealkylation or N-oxidation.[7]

Q6: I've noticed a color change in my sample over time. What does this indicate?

A6: A color change, such as yellowing or browning, is often an indicator of chemical degradation, likely due to oxidation. If you observe a color change, it is crucial to re-analyze the purity of the compound before use.

Q7: How can I assess the purity of my this compound sample?

A7: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for assessing the purity of compounds like this compound.[8] These techniques can separate the parent compound from potential impurities and degradation products. For volatile impurities, GC coupled with Mass Spectrometry (GC-MS) is particularly useful.[8]

Troubleshooting Common Issues

Q8: My experimental results are inconsistent. Could the storage of this compound be a factor?

A8: Yes, improper storage can lead to degradation of the compound, resulting in lower effective concentrations and the presence of impurities that could interfere with your experiment. It is essential to follow the recommended storage conditions and to verify the purity of the compound if you suspect degradation.

Q9: I suspect my sample has absorbed moisture. How can I address this?

A9: Amines are known to be hygroscopic.[2][9] If you suspect moisture absorption, you can dry the compound under a vacuum. However, this should be done with caution, and it is always best to prevent moisture absorption in the first place by storing the compound in a dry environment, possibly with a desiccant.[2]

Q10: What materials should I avoid when working with this compound?

A10: Avoid strong oxidizing agents, strong acids, and certain metals.[9] For instance, ethanolamine, a related compound, should not be stored in brass or copper containers.[10] It is also important to avoid contamination with oxidizing agents like nitrates and peroxides, which could lead to ignition. A chemical compatibility chart can be a useful reference.[11][12][13][14]

III. Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC

This protocol provides a general method for the routine analysis of this compound purity.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (or a wavelength determined by a UV scan of the compound)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Investigation of Potential Volatile Impurities by GC-MS

This protocol is for identifying and quantifying volatile impurities that may be present due to synthesis or degradation.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

Procedure:

  • Sample Preparation: Dissolve a known amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).[8]

    • Carrier Gas: Helium

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.[8]

    • MS Ionization: Electron Ionization (EI)

  • Analysis: Analyze the resulting chromatogram and mass spectra to identify any volatile impurities by comparing them to spectral libraries.

IV. Visualizations

Logical Workflow for Troubleshooting Purity Issues

A Inconsistent Experimental Results B Check Purity of this compound A->B C Perform HPLC or GC Analysis B->C D Purity > 95%? C->D E Investigate Other Experimental Parameters D->E Yes F Purity < 95% D->F No G Review Storage Conditions F->G H Stored in Dark, Dry, Inert Atmosphere? G->H I Yes H->I J No H->J K Source New Batch of Compound I->K L Implement Correct Storage Procedures J->L M Re-test Purity After Implementing Changes L->M

Caption: Troubleshooting workflow for purity-related issues.

Key Storage Condition Parameters

Storage Optimal Storage Temperature Room Temperature Storage->Temperature Light Dark Place Storage->Light Atmosphere Inert Atmosphere Storage->Atmosphere Moisture Dry Environment Storage->Moisture Container Tightly Sealed HDPE or Glass Storage->Container

Caption: Critical parameters for optimal storage.

V. Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature Room TemperatureAs per supplier data sheets. Generally, amines should be stored below 30°C.[2]
Light Keep in a dark placeTo prevent light-induced degradation.[1]
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon)To prevent oxidation.
Moisture Dry environment, consider desiccantsAmines can be hygroscopic.[2][9]
Container Tightly sealed, compatible materials (HDPE, glass)To prevent contamination and reaction with container material.[1][2]
Ventilation Store in a well-ventilated areaTo disperse volatile organic compounds and odors.[1][2]

VI. References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 19, 2026, from [Link]

  • Amine Compounds Warehouse Storage. (n.d.). Cubework. Retrieved February 19, 2026, from [Link]

  • Chemwatch GHS SDS in English (European) 2491-2. (n.d.). Sdfine. Retrieved February 19, 2026, from [Link]

  • Monoethanolamine. (n.d.). SMS Rail Lines. Retrieved February 19, 2026, from [Link]

  • Ethanolamine - SAFETY DATA SHEET. (2025, April 16). PENTA. Retrieved February 19, 2026, from [Link]

  • Safe Storage of Chemicals. (n.d.). Department of Biology, University of York. Retrieved February 19, 2026, from [Link]

  • 2-((2-Fluorobenzyl)Amino)Ethanol | C9H12FNO | CID 4719266. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • 2-((4-Fluorobenzyl)amino)ethanol | 22116-33-2. (n.d.). MilliporeSigma. Retrieved February 19, 2026, from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chemical Segregation and Storage. (n.d.). USC Environmental Health & Safety. Retrieved February 19, 2026, from [Link]

  • 2-[(4-Fluorobenzyl)amino]-ethanol. (n.d.). 重庆英斯凯药业有限公司. Retrieved February 19, 2026, from [Link]

  • CHEMICAL PURITY ANALYSIS. (2016, September 1). Agilent. Retrieved February 19, 2026, from [Link]

  • Chemical Compatibility Chart. (2024, April 19). Walchem. Retrieved February 19, 2026, from [Link]

  • Chemical Compatibility Chart. (n.d.). Retrieved February 19, 2026, from [Link]

  • Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. (2003, October 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Anaerobic degradation pathways of phenylalanine and benzyl alcohol in A. aromaticum. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Chemical Compatibility Guide. (n.d.). TriCor Equipment. Retrieved February 19, 2026, from [Link]

  • Chemical Compatibility Chart. (n.d.). Pacific Water Technology. Retrieved February 19, 2026, from [Link]

Sources

avoiding over-alkylation in amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AS-2024-MONO Topic: Preventing Over-Alkylation in Amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement & Core Directive

Welcome to the Amine Synthesis Support Center. You are likely here because a simple


 reaction turned into a mixture of secondary amines, tertiary amines, and quaternary ammonium salts.

The Root Cause: In direct alkylation, the product (a secondary amine) is more electron-rich and nucleophilic than the starting material (a primary amine). The reaction accelerates as it proceeds, leading to a "runaway" polyalkylation event.

The Solution: We must change the mechanism. We stop relying on statistical probability and start relying on kinetic control (Reductive Amination) or catalytic cycles (Buchwald-Hartwig).

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, identify your substrate class. Use this decision tree to select the correct workflow.

AmineStrategy Start START: Target Molecule? Alkyl Alkyl Amine (sp3 Carbon) Start->Alkyl Aryl Aryl Amine (sp2 Carbon) Start->Aryl Aldehyde Electrophile is Aldehyde/Ketone? Alkyl->Aldehyde Yes Halide Electrophile is Alkyl Halide? Alkyl->Halide Yes Method_BH PROTOCOL D: Buchwald-Hartwig (Pd-Catalysis) Aryl->Method_BH Standard Route Method_RA PROTOCOL A: Reductive Amination (NaBH(OAc)3) Aldehyde->Method_RA Standard Route Method_Cs PROTOCOL B: Cesium Base Effect (CsOH/DMF) Halide->Method_Cs If Halide is Essential Method_PG PROTOCOL C: Protecting Group (Boc-Strategy) Halide->Method_PG If Selectivity Critical

Figure 1: Decision matrix for selecting the appropriate mono-alkylation strategy based on electrophile and carbon hybridization.

Tier 1: The Gold Standard (Reductive Amination)

Protocol A: Reductive Amination with Sodium Triacetoxyborohydride (STAB) Best for: Synthesis of secondary amines from primary amines and aldehydes/ketones.

The Logic: Unlike direct alkylation, this reaction proceeds through an iminium ion intermediate. The reducing agent, Sodium Triacetoxyborohydride (STAB), is mild enough that it reduces the iminium ion faster than it reduces the aldehyde/ketone, but it does not reduce the final amine product. This kinetic selectivity prevents over-alkylation [1].[1][2][3]

Standard Operating Procedure (SOP)
ParameterSpecification
Stoichiometry Amine (1.0 eq) : Carbonyl (1.0–1.1 eq) : STAB (1.4 eq)
Solvent DCE (1,2-Dichloroethane) or THF (anhydrous)
Concentration 0.1 M – 0.2 M
Additives Acetic Acid (1.0 eq) Required if using ketones to promote imine formation

Step-by-Step:

  • Imine Formation: Charge a flame-dried flask with the amine (1.0 equiv) and aldehyde/ketone (1.05 equiv) in DCE.

    • Note: If using a ketone, add 1.0 equiv of Glacial Acetic Acid.

    • Checkpoint: Stir for 30–60 mins. If the substrates are sterically hindered, add 3Å molecular sieves to drive equilibrium.

  • Reduction: Cool to 0 °C (optional, often run at RT). Add NaBH(OAc)₃ (1.4 equiv) portion-wise.

    • Why portion-wise? To prevent a localized exotherm, though STAB is generally safe.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

    • Success Marker: Disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM or EtOAc.

Key Advantage: STAB does not reduce aldehydes/ketones significantly at RT, meaning you don't get the "alcohol" side product common with NaBH₄ or NaCNBH₃ [2].

Tier 2: Direct Alkylation (The "Cesium Effect")

Protocol B: Cesium Hydroxide Promoted Mono-Alkylation Best for: When you MUST use an alkyl halide (e.g., the aldehyde is unstable or unavailable).

The Logic: Direct alkylation usually fails due to proton exchange. However, Salvatore et al. demonstrated that Cesium Hydroxide (CsOH) in DMF creates a "Cesium Effect." The large ionic radius of Cesium facilitates the formation of a highly reactive naked amide anion, but more importantly, the specific solvation in DMF/Molecular Sieves suppresses the proton transfer that leads to polyalkylation [3].

Standard Operating Procedure (SOP)
ParameterSpecification
Stoichiometry Amine (1.0 eq) : Alkyl Halide (1.0 eq) : CsOH·H₂O (1.0 eq)
Solvent DMF (Anhydrous)
Additives Activated 4Å Molecular Sieves (Critical)

Step-by-Step:

  • Preparation: Flame-dry a flask and add activated powdered 4Å molecular sieves.

  • Solvation: Add DMF, the primary amine (1.0 equiv), and CsOH·H₂O (1.0 equiv). Stir for 30 mins to activate the amine.

  • Alkylation: Add the alkyl bromide/iodide (1.0 equiv) dropwise.

  • Reaction: Stir at RT.

    • Warning: Do not heat unless absolutely necessary. Heat promotes over-alkylation.

  • Workup: Filter off sieves/salts before adding water to prevent emulsion.

Data Validation (Yield Comparison):

Base Used Mono-Alkylated Yield Di-Alkylated Yield
Na₂CO₃ 45% 35%
K₂CO₃ 52% 28%

| CsOH·H₂O | 85–92% | <5% |

Tier 3: Aryl Amination (Buchwald-Hartwig)

Protocol C: Pd-Catalyzed C-N Coupling Best for: Attaching an amine to an aromatic ring (Aryl Halides).

The Logic: Nucleophilic aromatic substitution (


) is harsh and limited. Buchwald-Hartwig coupling uses Palladium (Pd) to oxidatively add to the aryl halide, coordinate the amine, and reductively eliminate the product.[4] Because the product (secondary aryl amine) is sterically bulkier and electronically different from the primary amine, the catalyst can be tuned (via Ligands) to stop strictly at mono-arylation [4].

BuchwaldCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineBind + R-NH2 Deprot Deprotonation by Base (Ar-Pd-NHR) AmineBind->Deprot + Base (-HX) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified Buchwald-Hartwig catalytic cycle emphasizing the base-mediated deprotonation step.

Ligand Selection Guide:

  • Primary Amines: BrettPhos or XPhos (prevents binding of the product).

  • Secondary Amines: RuPhos.

  • Base: NaOtBu (Standard) or Cs₂CO₃ (Mild/Functional group tolerant).

Troubleshooting & FAQs

Symptom: "I tried Reductive Amination (Protocol A), but the reaction stalled at the imine."

  • Root Cause: The imine is not electrophilic enough, or the reducing agent is dead.

  • Fix:

    • Add Acetic Acid (if not already present) to protonate the imine (forming the iminium ion), which is much easier to reduce.

    • Check your STAB source. If it smells strongly of acetic acid and is clumpy, it may be decomposed.

Symptom: "I am seeing 10-15% dialkylation even with STAB."

  • Root Cause: Steric crowding or extremely fast kinetics of the product amine.

  • Fix: Switch to Indirect Reductive Amination .

    • Form the imine in MeOH (add drying agent like MgSO₄).

    • Evaporate solvent to isolate the crude imine.

    • Redissolve in fresh solvent and add NaBH₄ (stronger reducer) or STAB.

    • Why: Removing the carbonyl source before reduction guarantees no second alkylation can occur.

Symptom: "My Buchwald reaction turned black and yielded nothing."

  • Root Cause: "Palladium Black" formation (catalyst death) due to oxidation or poor ligand binding.

  • Fix:

    • Degas solvents thoroughly (sparge with Argon for 20 mins).

    • Switch to a Pre-catalyst (e.g., XPhos Pd G3/G4) instead of mixing Pd(OAc)₂ + Ligand manually. Pre-catalysts ensure the active species forms immediately.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[1] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[1][2][3][10][11] Organic Letters, 1(11), 1893–1896. Link

  • Surry, D. S. , & Buchwald, S. L. (2011).[12] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[12] Link

Sources

Validation & Comparative

A Researcher's Guide to the Pharmacological Validation of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological characterization of the novel chemical entity, 2-[benzyl(4-fluorobenzyl)amino]ethanol, hereafter referred to as "Compound X". As this molecule is not extensively described in public literature, this document outlines a systematic, multi-tiered approach to elucidate its pharmacological activity. We will proceed from broad, structure-based hypotheses to specific, functional assays, establishing a clear rationale for experimental choices and providing objective comparisons to well-characterized pharmacological agents.

Structural Analysis and Mechanistic Hypothesis

The chemical structure of Compound X offers initial clues to its potential biological targets. The core ethanolamine scaffold is a well-known pharmacophore present in numerous drugs targeting G protein-coupled receptors (GPCRs), particularly adrenergic and histaminergic receptors.[1][2][3] The presence of two bulky aromatic groups, benzyl and 4-fluorobenzyl, suggests a high affinity for hydrophobic binding pockets within these receptors. The fluorine substitution on one benzyl ring may enhance metabolic stability and alter binding kinetics through electrostatic interactions.

Based on this structural assessment, our primary hypothesis is that Compound X acts as a modulator of one or more GPCRs, most likely within the adrenergic receptor family. This guide will therefore focus on a validation workflow designed to test this hypothesis, progressing from broad binding affinity screens to specific functional assays that determine the nature of its activity (agonist vs. antagonist) and its downstream cellular effects.

The Validation Workflow: A Tiered Approach

A robust validation strategy begins with broad screening to identify primary targets and then narrows the focus to detailed mechanistic studies. This approach minimizes resource expenditure and builds a logical, evidence-based profile of the compound's activity.

Validation_Workflow cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Safety Profiling A Compound X (this compound) B Broad Radioligand Binding Screen (GPCR Panel) A->B C Identification of 'Hits' (High-Affinity Targets) B->C Ki < 1µM D Cell-Based Functional Assays (e.g., cAMP Accumulation) C->D E Determine Mode of Action (Agonist vs. Antagonist) D->E F Generate Dose-Response Curves (EC50 / IC50) E->F G Receptor Subtype Selectivity Panel F->G H Preliminary Safety Assays (hERG, CYP450 Inhibition) F->H I Lead Candidate Profile G->I H->I

Caption: A tiered workflow for validating Compound X's biological activity.

Tier 1: Primary Target Identification via Radioligand Binding

The first step is to determine which, if any, GPCRs Compound X binds to with significant affinity. A competitive radioligand binding assay is the gold standard for this initial screen due to its robustness and sensitivity.[4][5]

Experimental Objective

To identify high-affinity GPCR targets for Compound X by measuring its ability to displace a known radiolabeled ligand from a panel of receptors.

Comparative Compounds
  • Isoproterenol: A non-selective β-adrenergic agonist.

  • Propranolol: A non-selective β-adrenergic antagonist.

  • Phentolamine: A non-selective α-adrenergic antagonist.

These compounds serve as positive controls and benchmarks for affinity at the adrenergic receptors we hypothesize are the primary targets.

Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Prepare membrane homogenates from cell lines stably expressing the target GPCRs (e.g., HEK293 cells expressing β2-adrenergic receptors).[6]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol for β-adrenergic receptors), and varying concentrations of Compound X or a comparator compound.[4][6]

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[6]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration onto glass fiber filters.[4][6][7]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[6]

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to determine the IC50 (concentration causing 50% inhibition of binding), and then calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.[6]

Data Interpretation

A "hit" is typically defined as a compound exhibiting a Ki value below 1 µM. The table below presents hypothetical data from such a screen.

Compoundβ1-Adrenergic R (Ki, nM)β2-Adrenergic R (Ki, nM)α1-Adrenergic R (Ki, nM)H1 Histamine R (Ki, nM)
Compound X 25 15 850 >10,000
Propranolol1.52.0500>10,000
Phentolamine1,2002,5005.0>10,000

Hypothetical Data

Based on this hypothetical data, Compound X demonstrates high affinity and selectivity for β-adrenergic receptors over α-adrenergic and histamine receptors, comparable to the known β-blocker Propranolol.

Tier 2: Functional Characterization of β-Adrenergic Activity

Identifying binding affinity is not sufficient; we must determine the functional consequence of this binding. Does Compound X activate the receptor (agonism) or block its activation by native ligands (antagonism)? Most β-adrenergic receptors signal through the Gαs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1][2][8] Therefore, a cell-based cAMP accumulation assay is the logical next step.

Experimental Objective

To determine if Compound X is an agonist or antagonist at the β2-adrenergic receptor and to quantify its potency (EC50 or IC50).

Signaling Pathway

The binding of an agonist to the β2-adrenergic receptor triggers a conformational change, activating the associated Gs protein. The Gαs subunit then stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[8][9]

Gs_Pathway Ligand Agonist (e.g., Isoproterenol) Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gαs) cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC

Caption: The Gs-coupled signaling pathway for β-adrenergic receptors.

Protocol: cAMP Accumulation Assay (e.g., Promega cAMP-Glo™)

This type of assay measures changes in cAMP levels by linking them to a luciferase-based reporter system.[10][11][12]

  • Cell Culture: Plate cells expressing the β2-adrenergic receptor (e.g., CHO-K1-β2) in 96- or 384-well plates.[13]

  • Compound Treatment (Antagonist Mode): To test for antagonism, pre-incubate the cells with various concentrations of Compound X or Propranolol for 15-20 minutes. Then, stimulate the cells with a fixed concentration of an agonist (Isoproterenol at its EC80).

  • Compound Treatment (Agonist Mode): To test for agonism, incubate the cells with various concentrations of Compound X or Isoproterenol.

  • Cell Lysis & Detection: After stimulation, lyse the cells to release cAMP. Add a detection solution containing Protein Kinase A (PKA), which is activated by cAMP.[11][13]

  • Luminescence Reading: Add a Kinase-Glo® reagent that measures the amount of ATP remaining after the PKA reaction. The amount of light produced is inversely proportional to the cAMP concentration.[11][13]

  • Data Analysis:

    • For Antagonism: Plot the luminescent signal against the log concentration of the inhibitor to generate an inhibition curve and calculate the IC50.

    • For Agonism: Plot the luminescent signal against the log concentration of the agonist to generate a stimulation curve and calculate the EC50.

Data Interpretation

The results will clearly define the mode of action.

CompoundMode of ActionPotency (IC50 / EC50, nM)Efficacy (% of Isoproterenol)
Compound X Antagonist IC50: 45 N/A
PropranololAntagonistIC50: 8N/A
IsoproterenolAgonistEC50: 5100%

Hypothetical Data

This hypothetical data confirms that Compound X is a functional antagonist of the β2-adrenergic receptor, with a potent IC50 value in the nanomolar range.

Tier 3: Selectivity and Preliminary Safety Profiling

With the primary mechanism established, the final validation phase involves assessing selectivity against closely related receptor subtypes and performing initial in vitro safety screens.[14][15][16]

Receptor Subtype Selectivity

It is crucial to determine if Compound X is selective for β2 over β1 receptors, as this has significant therapeutic implications (e.g., β1-selective blockers are "cardioselective"). This is achieved by repeating the functional cAMP assay in a cell line expressing the β1-adrenergic receptor.

Compoundβ2-AR IC50 (nM)β1-AR IC50 (nM)Selectivity (β1 IC50 / β2 IC50)
Compound X 45 450 10-fold for β2
Propranolol810~1.25-fold (Non-selective)
Atenolol15005030-fold for β1 (Cardioselective)

Hypothetical Data

This data suggests Compound X has a 10-fold selectivity for the β2-adrenergic receptor, making it a potentially interesting candidate for indications where β2 antagonism is desired with fewer cardiac side effects.

In Vitro Safety Assays

Early assessment of potential liabilities is critical in drug development. Two of the most important in vitro safety assays are the hERG channel inhibition assay (cardiac safety) and the Cytochrome P450 (CYP) inhibition assay (drug-drug interaction potential).[17]

  • hERG Inhibition Assay: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[18][19] This is typically assessed using automated patch-clamp electrophysiology on cells expressing the hERG channel.[18] An IC50 value >10 µM is generally considered low risk.

  • CYP450 Inhibition Assay: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) can lead to adverse drug-drug interactions.[20] This is measured by incubating the compound with human liver microsomes and specific probe substrates for each CYP isozyme.[20][21]

AssayResult (IC50, µM)Interpretation (Hypothetical)
hERG Inhibition > 30 µM Low risk of cardiotoxicity
CYP3A4 Inhibition 15 µM Low risk of DDI
CYP2D6 Inhibition > 50 µM Low risk of DDI

Hypothetical Data

Conclusion

This systematic validation guide provides a robust pathway for characterizing the novel compound this compound. Following this workflow, our hypothetical results profile Compound X as a potent and selective β2-adrenergic receptor antagonist with a favorable preliminary in vitro safety profile. This stands in contrast to the non-selective antagonist Propranolol. The experimental data gathered through these assays provides a strong foundation for further preclinical development, including pharmacokinetic studies and in vivo efficacy models. This logical, data-driven approach exemplifies the principles of modern drug discovery, ensuring that decisions are based on a comprehensive and scientifically rigorous evaluation of a compound's biological activity.

References

  • G protein-coupled receptor signaling: transducers and effectors.
  • cAMP-Glo™ Assay Quick Protocol #FB088.
  • An In-depth Technical Guide to the Chemical Properties and Stability of Ifosfamide-d4. Benchchem.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Chloroacetaldehyde and Ifosfamide Toxicity. Grantome.
  • cAMP-Glo™ Max Assay Protocol.
  • G protein-coupled receptor signaling p
  • G protein-coupled receptor. Wikipedia.
  • cAMP-Glo™ Assay.
  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. PubMed.
  • GPCRs: How Do They Work and How Do We Study Them?. Addgene Blog.
  • Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells. PubMed.
  • A New Method of Preparation of Ifosfamide and Cyclophosphamide; Synthesis of Side Products. Taylor & Francis Online.
  • Ifosfamide synthesis. ChemicalBook.
  • In Vitro Assays | For successful drug discovery programs. AXXAM.
  • Ifosfamide Cytotoxicity on Human Tumor and Renal Cells: Role of Chloroacetaldehyde in Comparison to 4-Hydroxyifosfamide. Cancer Research.
  • cAMP-Glo™ Assay Protocol. Promega GmbH.
  • cAMP-Glo™ Assay Protocol.
  • Synthesis of side‐chain‐substituted ifosfamide analogs.
  • The Importance of In Vitro Assays. Visikol.
  • Ifosfamide-induced nephrotoxicity in oncological patients.
  • Synthesis and antitumor activity of analogs of ifosfamide modified in the N-(2-chloroethyl) group.
  • IFOSFAMIDE. U.S.
  • Method of synthesizing ifosfamide.
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI.
  • A review for cell-based screening methods in drug discovery.
  • Radioligand Binding Assay.
  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.
  • Synthesis and antitumor activity of analogs of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry.
  • Ifosfamide analog, folate-tethered chemotherapeutic agents: Synthesis and biological evalu
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Investigation of ifosfamide and chloroacetaldehyde renal toxicity through integration of in vitro liver-kidney microfluidic data and pharmacokinetic-system biology models. PubMed.
  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology.
  • Ifosfamide clinical pharmacokinetics. PubMed.
  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format.
  • In vitro cell-based assays to test drugs – A Review.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices.
  • Ifosfamide.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • ifosfamide. Cancer Care Ontario.
  • growing pains of ifosfamide. Clinical Kidney Journal - Oxford Academic.
  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S.
  • Biochemical hERG Assays. Thermo Fisher Scientific.

Sources

A Comparative Guide to 2-[Benzyl(4-fluorobenzyl)amino]ethanol and Its Structural Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the novel compound 2-[benzyl(4-fluorobenzyl)amino]ethanol with its structurally related analogs. As there is currently a lack of published data on the target compound, this document serves as a forward-looking guide for researchers. It outlines a proposed synthetic route, methods for characterization, and a framework for comparing its physicochemical and potential biological properties to well-characterized, similar compounds. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the structure-activity relationships within this class of amino alcohols.

Introduction and Rationale

The ethanolamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of N-benzyl groups can modulate lipophilicity, target binding, and metabolic stability. Furthermore, the incorporation of a fluorine atom on one of the benzyl rings is a common strategy to enhance metabolic stability and binding affinity through favorable electronic interactions. The target compound, this compound, combines these features, making it a molecule of significant interest for exploring potential therapeutic applications, which could range from anticancer to immunosuppressive activities, as seen in related N-substituted aminoethanols.[1][2]

This guide will focus on a comparative analysis of our target compound with three key analogs:

  • 2-(Dibenzylamino)ethanol: The direct, non-fluorinated parent compound.

  • 2-[(4-Fluorobenzyl)amino]ethanol: A secondary amine analog, representing a potential synthetic precursor and a simpler fluorinated comparator.

  • 2-(Benzylamino)ethanol: The simplest N-mono-benzylated analog, providing a baseline for understanding the effects of N-substitution.

Proposed Synthesis and Experimental Workflow

The synthesis of this compound can be approached through several standard organic chemistry transformations. A logical and efficient method is the sequential N-alkylation of ethanolamine, or the alkylation of a mono-benzylated precursor. Below is a proposed two-step synthetic protocol starting from the commercially available 2-(benzylamino)ethanol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Target Compound via N-Alkylation

  • Reaction Setup: To a solution of 2-(benzylamino)ethanol (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF (10 volumes), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add 4-fluorobenzyl chloride (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Causality of Experimental Choices:

  • An aprotic solvent is chosen to avoid side reactions with the alkylating agent.

  • An excess of a mild inorganic base (K₂CO₃) is used to neutralize the HCl formed during the reaction without causing decomposition of the product.

  • Heating is employed to accelerate the rate of the Sₙ2 reaction between the secondary amine and the benzyl halide.

Proposed Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation reagent1 2-(Benzylamino)ethanol reaction Reaction Mixture reagent1->reaction 1.0 eq reagent2 4-Fluorobenzyl Chloride reagent2->reaction 1.1 eq base K₂CO₃ base->reaction 2.0 eq solvent Acetonitrile solvent->reaction Solvent, 60-80 °C product This compound workup Aqueous Work-up & Extraction reaction->workup TLC/LC-MS Monitoring purification Column Chromatography workup->purification Crude Product purification->product Purified Product

Caption: Proposed workflow for the synthesis of the target compound.

Comparative Physicochemical Data

To provide a basis for comparison, the known properties of the selected analog compounds have been compiled. These data will allow for informed predictions about the properties of this compound.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Target Compound (Predicted) N/AC₁₆H₁₈FNO259.32Likely a low-melting solid or viscous oil> 200 °C (at reduced pressure)
2-(Dibenzylamino)ethanol101-06-4C₁₆H₁₉NO241.3338-47[3][4]170-175 (3 Torr)[4]
2-[(4-Fluorobenzyl)amino]ethanol22116-33-2C₉H₁₂FNO169.20Solid or semi-solidNot readily available
2-(Benzylamino)ethanol104-63-2C₉H₁₃NO151.21Not readily available125-127 (3 Torr)

Expected Properties of the Target Compound: The introduction of a fluorine atom is expected to increase the molecular weight and polarity of the molecule compared to 2-(dibenzylamino)ethanol. This may lead to a slightly higher melting and boiling point. The overall solubility is likely to remain higher in organic solvents.

Protocols for Characterization and Validation

To confirm the identity and purity of the newly synthesized this compound, a suite of standard analytical techniques should be employed.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Expected ¹H NMR signals: Aromatic protons for both benzyl rings (distinguishable due to the fluorine substitution), singlets for the two benzylic CH₂ groups, and triplets for the two CH₂ groups of the ethanolamine backbone.

    • Expected ¹³C NMR signals: Distinct aromatic and aliphatic carbons.

    • Expected ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using electrospray ionization (ESI) mass spectrometry in positive ion mode.

    • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 260.14.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid).

    • Expected Absorptions: A broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C stretches in the aromatic region (~1500-1600 cm⁻¹), and a C-F stretch around 1100-1250 cm⁻¹.

Potential Biological Activity and Screening Protocols

The structural motif of N-substituted aminoethanols is associated with a range of biological activities. For instance, some derivatives have shown potential as immunosuppressive agents or have exhibited antiproliferative effects on cancer cells.[1][2] A logical first step in evaluating the biological potential of this compound is to assess its cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Structural Comparison Diagram

G Target This compound (Target Compound) Analog1 2-(Dibenzylamino)ethanol (Non-fluorinated Analog) Target->Analog1 Remove Fluorine Analog2 2-[(4-Fluorobenzyl)amino]ethanol (Secondary Amine Analog) Target->Analog2 Remove Benzyl Group Analog3 2-(Benzylamino)ethanol (Mono-benzyl Analog) Analog2->Analog3 Remove Fluorine

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylamines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of lead optimization. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzylamines, a common scaffold in numerous therapeutic agents. By examining their synthesis, physicochemical properties, pharmacological activity, and metabolic stability, we will elucidate the profound impact of fluorination and provide actionable insights for researchers and drug development professionals.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a molecule can dramatically alter its biological profile.[1][2] This is due to fluorine's unique properties: it is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen. Consequently, replacing hydrogen with fluorine can induce significant changes in a molecule's electronic properties with minimal steric perturbation.[2] Key advantages of fluorination include:

  • Modulation of Physicochemical Properties: Altering pKa and lipophilicity to improve absorption and distribution.

  • Enhanced Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the drug's half-life.[3]

  • Improved Pharmacological Activity: Modifying binding affinity and selectivity for the target receptor or enzyme.

This guide will explore these effects within the context of the benzylamine scaffold, providing both theoretical explanations and supporting experimental data.

Synthesis of Fluorinated Benzylamines

The synthesis of non-fluorinated benzylamine is a straightforward process. In contrast, the introduction of a fluorine atom onto the benzene ring requires specific fluorination strategies. Common methods for synthesizing 4-fluorobenzylamine include the reduction of 4-fluorobenzonitrile or the reaction of fluorobenzene with polyformaldehyde and hydrogen chloride, followed by reaction with uracil.[1] More advanced techniques for direct C-H fluorination are also emerging.[4]

The choice of synthetic route depends on factors such as the desired position of the fluorine atom, the presence of other functional groups, and scalability. For radiolabeling with fluorine-18 for positron emission tomography (PET) studies, specialized rapid synthesis methods are employed.

Comparative Analysis of Physicochemical Properties

The introduction of a fluorine atom onto the benzylamine scaffold significantly alters its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The basicity of the amine group in benzylamines is a crucial factor influencing their ionization state at physiological pH, which in turn affects their solubility, membrane permeability, and interaction with biological targets. The pKa is the pH at which the amine is 50% protonated.

Experimental Data Summary: pKa Values

CompoundpKa (experimental/predicted)
Benzylamine9.33[5]
2-Fluorobenzylamine8.80 (predicted)[6]
3-Fluorobenzylamine8.80 (predicted)[6]
4-Fluorobenzylamine9.01 (predicted)[1]

Note: Experimental values are preferred, but reliable predicted values are used where experimental data is unavailable.

As the data indicates, the introduction of a fluorine atom generally lowers the pKa of the benzylamine. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which decreases the electron density on the nitrogen atom of the amine group, making it a weaker base. The position of the fluorine atom also has a subtle influence on the pKa.

Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (LogP), is a key parameter that influences a drug's ability to cross biological membranes.

Experimental Data Summary: LogP Values

CompoundLogP (experimental/predicted)
Benzylamine1.09
2-FluorobenzylamineNot available
3-Fluorobenzylamine1.98 (predicted)[6]
4-Fluorobenzylamine1.1 (XLogP3)[7]

The effect of fluorination on LogP is more complex than its effect on pKa. While a single fluorine atom is often considered to increase lipophilicity, the overall effect depends on the molecular context. In the case of 4-fluorobenzylamine, the predicted LogP is very similar to that of benzylamine. This highlights the importance of experimental determination of these properties for each new chemical entity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a compound using potentiometric titration.

Materials:

  • pH meter with a combination pH electrode

  • Calibrated automatic burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for ionic strength adjustment

  • Nitrogen gas supply

  • The test compound (e.g., benzylamine or a fluorinated derivative)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[8]

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the test compound to prepare a solution of known concentration (e.g., 1 mM).[8][9]

    • Dissolve the compound in deionized water. If solubility is an issue, a co-solvent may be used, but its effect on the pKa should be considered.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[8]

  • Titration Setup:

    • Place a known volume of the sample solution into the titration vessel.

    • Place the titration vessel on the magnetic stirrer and add a stir bar.

    • Immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the stir bar.

    • Purge the solution with nitrogen gas for a few minutes to remove dissolved carbon dioxide and maintain an inert atmosphere during the titration.[8][9]

  • Titration:

    • For a basic compound like benzylamine, titrate with the standardized HCl solution.

    • Add the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point.[8]

Experimental Protocol: Determination of LogP by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).[7][10]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or screw-cap centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • The test compound

Procedure:

  • Phase Preparation:

    • Prepare water-saturated n-octanol by shaking n-octanol with water for 24 hours and allowing the phases to separate.

    • Prepare n-octanol-saturated water by shaking water with n-octanol for 24 hours and allowing the phases to separate.

  • Partitioning:

    • Accurately weigh the test compound and dissolve it in either the aqueous or the octanol phase to create a stock solution of known concentration.

    • In a separatory funnel or centrifuge tube, combine a known volume of the stock solution with a known volume of the other phase. The volume ratio can be adjusted depending on the expected LogP.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[10]

  • Phase Separation:

    • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.[10]

  • Quantification:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the test compound in both the aqueous ([C]aq) and octanol ([C]org) phases using a suitable analytical method.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [C]org / [C]aq

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Impact on Pharmacological Activity: A Case Study on Monoamine Oxidase (MAO) Inhibition

Benzylamine is a well-known substrate for monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters.[1] The inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. The introduction of fluorine can transform a substrate into a potent inhibitor.

In contrast, studies on fluorinated benzylamine derivatives have demonstrated potent and selective inhibition of MAO-B. For example, fluorinated benzyloxy chalcone derivatives have shown MAO-B inhibition with IC50 values in the low nanomolar range.[11] One such derivative, (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one, exhibited an IC50 of 0.0053 µM for MAO-B.[11]

This stark difference highlights a key principle in drug design: the strategic placement of a fluorine atom can convert a molecule from a substrate to a potent inhibitor, a concept visually represented in the following diagram.

Caption: Fluorination can shift a benzylamine from a substrate to a potent inhibitor of MAO-B.

Experimental Protocol: Radioligand Displacement Assay for Receptor Binding Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenate expressing the target receptor

  • A suitable radioligand with high affinity and specificity for the receptor

  • The non-fluorinated and fluorinated test compounds

  • Assay buffer

  • Wash buffer

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Prepare a suspension of the cell membranes or tissue homogenate in the assay buffer at a predetermined protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed concentration of the radioligand (typically at or below its Kd value)

      • Varying concentrations of the test compound (a serial dilution)

      • The membrane suspension is added last to initiate the binding reaction.

    • Include control wells for:

      • Total binding: Radioligand and membranes only (no test compound).

      • Non-specific binding: Radioligand, membranes, and a high concentration of a known, non-labeled ligand that saturates the receptors.

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using the vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Metabolic Stability: The Fluorine Shield

A primary reason for incorporating fluorine into drug candidates is to block metabolic "hot spots" – positions on the molecule that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage.

In vivo studies have shown that benzylamine is extensively metabolized, with the major metabolite being hippuric acid, formed after oxidative deamination to benzoic acid followed by glycine conjugation. While in vitro studies with rat liver subcellular fractions showed only limited metabolism of benzylamine, this suggests that either the in vitro system does not fully recapitulate the in vivo metabolic pathways or that other enzymes and tissues are involved.

For fluorinated benzylamines, the metabolic fate can be significantly altered. For instance, a study on 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF) in human hepatocytes revealed extensive metabolism through various pathways, including hydroxylation, demethylation, and N-debenzylation.[7] While this is a more complex molecule, it illustrates that while fluorination can block metabolism at one site, the molecule can still be metabolized at other positions. The key is to place the fluorine atom at the primary site of metabolic attack.

The following diagram illustrates how fluorination can block a key metabolic pathway for benzylamines.

Metabolic_Stability cluster_0 Non-Fluorinated Benzylamine Metabolism cluster_1 Fluorinated Benzylamine Metabolism Benzylamine Benzylamine Oxidative_Deamination Oxidative Deamination (e.g., by MAO) Benzylamine->Oxidative_Deamination Benzoic_Acid Benzoic Acid Oxidative_Deamination->Benzoic_Acid Hippuric_Acid Hippuric Acid (Excreted) Benzoic_Acid->Hippuric_Acid Glycine Conjugation 4_Fluorobenzylamine 4-Fluorobenzylamine Blocked_Metabolism Blocked/Reduced Oxidative Deamination 4_Fluorobenzylamine->Blocked_Metabolism Increased_Half_Life Increased Half-Life Blocked_Metabolism->Increased_Half_Life

Caption: Fluorination can block oxidative deamination, a major metabolic pathway for benzylamine.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol describes a common method for assessing the metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes.[8]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • The non-fluorinated and fluorinated test compounds

  • Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation:

    • Prepare working solutions of the test compounds and positive controls in a buffer-compatible solvent.

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound solutions at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound.

    • The final incubation mixture will contain the test compound (e.g., at 1 µM), HLM, and the NADPH regenerating system in phosphate buffer.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.[8] The "0-minute" time point is typically quenched immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantification:

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • The intrinsic clearance (Clint) can also be calculated from the half-life and the protein concentration.

Conclusion and Future Perspectives

The comparative analysis of fluorinated and non-fluorinated benzylamines clearly demonstrates the transformative power of fluorine in medicinal chemistry. The introduction of fluorine can predictably modulate physicochemical properties like pKa, offering a tool to fine-tune a compound's ionization state and, consequently, its ADME profile. The impact on lipophilicity is more nuanced and requires experimental verification.

From a pharmacological standpoint, fluorination can dramatically enhance potency and selectivity, as exemplified by the conversion of a monoamine oxidase substrate into a potent inhibitor. Furthermore, the "fluorine shield" is a well-established strategy to improve metabolic stability by blocking sites of oxidative metabolism, although a comprehensive understanding of the entire metabolic profile of a fluorinated compound remains crucial.

As our understanding of the subtle interplay between fluorine and biological systems deepens, and as new synthetic methodologies for fluorination become available, the rational design of fluorinated benzylamines and other scaffolds will continue to be a highly valuable strategy in the development of safer and more effective medicines.

References

  • 3-Fluorobenzylamine. LookChem. [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

  • 4-Fluorobenzylamine | C7H8FN | CID 67326. PubChem - NIH. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

  • Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. PubMed. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • IN VITRO METABOLIC FATE OF N-SUBSTITUTED DIBENZYLAMINES : INVESTIGATION OF BIOLOGICAL OXIDATION SITE ON NITROGEN COMPOUNDS WITH. DergiPark. [Link]

  • Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro. PubMed. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. [Link]

  • From Monoamine Oxidases Inhibition to Antiproliferative Activity: New Biological Perspective for Polyamine Analogs. Preprints.org. [Link]

  • Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment. ResearchGate. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • Metabolic stability profiles (% turnover or amount remaining vs.... ResearchGate. [Link]

  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be. BioAssay Systems. [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]

  • Metabolic Stability. Pharma Focus Asia. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. [Link]

  • Synthesis, binding affinity and SAR of new benzolactam derivatives as dopamine D3 receptor ligands. Red HERACLES de investigación cardiovascular. [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Open Access LMU. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews. [Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Structures of developed fluorinated and non-fluorinated radioligands... ResearchGate. [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. [Link]

  • Benzylic C(sp3)–H fluorination. Beilstein Journals. [Link]

Sources

In Vivo Validation of 2-[benzyl(4-fluorobenzyl)amino]ethanol: Bridging the Translational Gap for Sigma-1 Receptor Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Challenge

2-[benzyl(4-fluorobenzyl)amino]ethanol (hereafter referred to as BFBA-E ) represents a structural class of N,N-disubstituted aminoethanols with significant potential as Sigma-1 Receptor (σ1R) Modulators . While in vitro assays often demonstrate high binding affinity (


 nM) and neuroprotective efficacy against glutamate toxicity, the translation to in vivo models is frequently attrition-prone due to poor blood-brain barrier (BBB) penetrance or off-target effects (e.g., hERG inhibition).

This guide provides a rigorous framework for validating the in vitro efficacy of BFBA-E in live animal models. By benchmarking against gold-standard σ1R agonists like PRE-084 and SA4503 , we establish a self-validating protocol to confirm its therapeutic potential in neurodegeneration and ischemic stroke.

Comparative Analysis: BFBA-E vs. Gold Standards

To objectively assess BFBA-E, we must compare its physicochemical and pharmacological profile against established ligands. The following table highlights the critical parameters for in vivo success.

FeatureBFBA-E (Candidate) PRE-084 (Agonist Standard) Ifenprodil (NMDA Antagonist) Haloperidol (Antagonist Control)
Primary Target Putative σ1R Agonistσ1R Agonist (Selective)GluN2B-NMDA / σ1RD2 / σ1R Antagonist
Mechanism Chaperone translocationMAM activation / Ca2+ bufferingIon channel blockadeReceptor blockade
LogP (Lipophilicity) ~3.2 (Predicted)2.83.94.0
BBB Penetrance High (Predicted)ModerateHighHigh
Key Risk hERG InhibitionRapid MetabolismHypotension (α1-block)Extrapyramidal Symptoms
Validation Model MCAO (Stroke) / FormalinPassive Avoidance / MCAOMCAO / Pain ModelsCatalepsy Test

Scientist's Insight: The structural similarity of BFBA-E to Ifenprodil (specifically the benzyl-amino motif) necessitates ruling out NMDA receptor antagonism. A pure σ1R agonist should not block NMDA currents directly but should modulate NMDA signaling via the σ1R-NR1 interaction.

In Vitro Foundation: What Are We Validating?

Before proceeding in vivo, ensure your in vitro data meets these go/no-go criteria:

  • Binding Affinity:

    
     with 
    
    
    
    -fold selectivity over
    
    
    and NMDA receptors.
  • Functional Assay: Dose-dependent reduction of Glutamate/NO-induced cytotoxicity in PC12 or HT-22 cells.

  • Mechanism: Prevention of Endoplasmic Reticulum (ER) stress markers (e.g., reduced CHOP expression).

In Vivo Validation Protocols

Protocol A: Pharmacokinetics & BBB Penetrance (The Gatekeeper)

Rationale: A neuroprotective agent is useless if it cannot reach the CNS. The N,N-dibenzyl structure suggests high lipophilicity, which aids entry but risks sequestration in adipose tissue.

Methodology:

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Administration: IV bolus (2 mg/kg) vs. PO (10 mg/kg).

  • Sampling: Blood and CSF collection at 0.25, 0.5, 1, 4, and 24 hours.

  • Analysis: LC-MS/MS quantification of BFBA-E.

  • Success Criteria: Brain-to-Plasma ratio

    
    ; Bioavailability (
    
    
    
    )
    
    
    .
Protocol B: Efficacy in MCAO (Ischemic Stroke Model)

Rationale: σ1R agonists are potent neuroprotectants in ischemia. The Middle Cerebral Artery Occlusion (MCAO) model mimics stroke and is the gold standard for validating σ1R efficacy.

Step-by-Step Workflow:

  • Induction: Anesthetize rats (Isoflurane). Insert a silicone-coated monofilament into the internal carotid artery to occlude the MCA for 60 minutes.

  • Reperfusion: Withdraw the filament to allow blood flow (Reperfusion phase).

  • Treatment: Administer BFBA-E (e.g., 1, 3, 10 mg/kg, i.p.) immediately upon reperfusion.

    • Positive Control: PRE-084 (10 mg/kg).

    • Negative Control: Vehicle (Saline/DMSO).

  • Readout (24h):

    • Neurological Score: 0 (Normal) to 4 (No spontaneous walking).

    • Infarct Volume: TTC staining of brain slices. White area = Infarct; Red area = Viable tissue.

  • Self-Validation: The effect of BFBA-E must be blocked by co-administration of the σ1R antagonist NE-100 (1 mg/kg). If NE-100 does not reverse the protection, the mechanism is not σ1R-mediated.

Protocol C: Mechanistic Confirmation (The "Sigma" Signature)

Rationale: To prove the drug works via the σ1R-MAM (Mitochondria-Associated Membrane) pathway, we visualize the receptor's translocation.

Methodology:

  • Tissue: Hippocampal slices from treated animals.

  • Staining: Co-immunofluorescence for σ1R and IP3R3 (ER marker) or VDAC (Mitochondrial marker).

  • Observation: Under stress (ischemia), σ1R should dissociate from BiP and chaperone IP3R3 at the MAM. BFBA-E treatment should enhance this specific localization compared to vehicle.

Visualizing the Mechanism & Workflow

Diagram 1: Sigma-1 Receptor Signaling Pathway

This diagram illustrates the mechanism of action BFBA-E is expected to trigger: translocation from the ER to the MAM to buffer calcium and prevent apoptosis.

Sigma1_Pathway BFBA_E BFBA-E (Ligand) Sigma1_ER Sigma-1 Receptor (ER Lumen - Dormant) BFBA_E->Sigma1_ER Binds Dissociation Dissociation from BiP BFBA_E->Dissociation Triggers BiP BiP (Chaperone) Sigma1_ER->BiP Bound to (Inactive) Translocation Translocation to MAM (Mitochondria-Associated Membrane) Dissociation->Translocation IP3R3 IP3R3 Stabilization (Ca2+ Channel) Translocation->IP3R3 Chaperones Calcium Mitochondrial Ca2+ Influx (ATP Production) IP3R3->Calcium Optimizes Survival Cell Survival (Neuroprotection) Calcium->Survival Prevents Apoptosis

Caption: BFBA-E binds to Sigma-1R, triggering dissociation from BiP and translocation to the MAM, stabilizing Ca2+ signaling.

Diagram 2: In Vivo Validation Workflow

A decision tree for validating the compound's efficacy and safety.

Validation_Workflow Start In Vitro Hit (BFBA-E) PK_Study PK Study (IV/PO) Start->PK_Study BBB_Check BBB Penetration? PK_Study->BBB_Check MCAO_Model Efficacy Model (MCAO Stroke) BBB_Check->MCAO_Model Yes Fail_PK Reformulate (Liposomes) BBB_Check->Fail_PK No Antagonist_Check Blocked by NE-100? MCAO_Model->Antagonist_Check Success Validated Sigma-1 Agonist Antagonist_Check->Success Yes Fail_Mech Off-Target Effect Antagonist_Check->Fail_Mech No

Caption: Step-by-step decision matrix ensuring BFBA-E is both bioavailable and acting via the intended Sigma-1 mechanism.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link

  • Ruscher, K., et al. (2011). The sigma-1 receptor enhances brain plasticity and functional recovery after experimental stroke. Brain, 134(3), 732-746. Link

  • Guitart, X., et al. (2004). Sigma receptors: biology and therapeutic potential. Psychopharmacology, 174(3), 301-319. Link

  • Fishburn, C. S., et al. (1993). Receptors for sigma ligands in the nervous system. Trends in Pharmacological Sciences, 14(8), 290-296. Link

Assessing the Specificity of 2-[benzyl(4-fluorobenzyl)amino]ethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical assessment of the specificity of 2-[benzyl(4-fluorobenzyl)amino]ethanol , a structural analog within the


-substituted ethanolamine class. This compound shares significant pharmacophoric overlap with Sigma-1 receptor (

R) ligands
and Ifenprodil-like NMDA receptor antagonists .

Given its structural profile, this guide evaluates its specificity as a pharmacological probe, comparing it against established "Gold Standard" alternatives in drug development.

Executive Summary & Compound Identity

This compound is a tertiary amine featuring an ethanolamine backbone substituted with a benzyl and a 4-fluorobenzyl group. In drug discovery, this scaffold is characteristic of ligands targeting the Sigma-1 receptor (


R)  and modulators of the NMDA receptor (GluN2B subunit) .
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 259.32 g/mol [1]

  • Primary Pharmacophore:

    
    -benzyl-
    
    
    
    -phenethyl-like amine (Sigma-1 binding motif).
  • Key Challenge: Differentiating specific on-target activity (e.g.,

    
    R modulation) from off-target promiscuity (e.g., 
    
    
    
    R, hERG, DAT, SERT).

This guide outlines the rigorous validation of this compound's specificity compared to high-fidelity alternatives like PRE-084 and Ifenprodil .

Specificity Analysis: Performance vs. Alternatives

To validate this compound as a specific tool, it must be benchmarked against established ligands. The following table contrasts its structural and predicted pharmacological profile with standard alternatives.

Table 1: Comparative Specificity Profile (Sigma/NMDA Class)
FeatureTarget Compound (this compound)Alternative A (High Specificity) PRE-084 (Sigma-1 Agonist)Alternative B (Dual Action) Ifenprodil (GluN2B/Sigma)Alternative C (Promiscuous) Haloperidol (D2/Sigma Antagonist)
Primary Target

Receptor
(Predicted)

Receptor
NMDA (GluN2B) &

Dopamine D2 &

/

Selectivity Ratio Unknown (Requires Validation) >100-fold vs.

Moderate (Mixed)Low (Multi-target)
Binding Affinity (

)
Predicted: 10–100 nM range2.2 nM (

)
~100 nM (

)
~1 nM (

)
Off-Target Risk High (hERG, DAT, SERT)LowHigh (

-adrenergic)
Very High (GPCRs)
Lipophilicity (LogP) ~3.5 (Moderate-High)2.8 (Optimal)4.1 (High)4.0 (High)
Application Lead Optimization / Fragment Selective Probe Reference Antagonist Non-selective Control

Analyst Insight: The target compound lacks the steric bulk (e.g., piperidine ring of Ifenprodil) or specific polar clamps (e.g., morpholine of PRE-084) often required for high subtype selectivity. Consequently, it likely exhibits a "promiscuous" profile similar to Haloperidol metabolites unless modified.

Mechanistic Validation & Signaling Pathways

Understanding the specificity requires mapping the compound's interaction within the Sigma-1 receptor chaperone network. Specific ligands modulate the translocation of


R from the Mitochondria-Associated Membrane (MAM) to the Plasma Membrane (PM).
Diagram 1: Sigma-1 Receptor Translocation & Specificity Checkpoints

SigmaSignaling Ligand Ligand (this compound) Sig1_MAM Sigma-1 Receptor (at MAM) Ligand->Sig1_MAM Binding (Ki = ?) Sig1_Active Active Sigma-1 (Dissociated) Ligand->Sig1_Active Agonist Action (Dissociation) Off_NMDA Off-Target: NMDA (GluN2B) Ligand->Off_NMDA Cross-Reactivity? Off_hERG Off-Target: hERG Channel Ligand->Off_hERG Toxicity Risk BiP BiP (GRP78) Inhibitory Complex Sig1_MAM->BiP Resting State IP3 Receptor\nStabilization IP3 Receptor Stabilization Sig1_Active->IP3 Receptor\nStabilization Ca2+ Flux

Caption: Mechanism of Action illustrating the critical dissociation of Sigma-1 from BiP upon ligand binding, contrasted with potential off-target interactions (NMDA, hERG).

Experimental Protocols for Specificity Assessment

To objectively assess the specificity of this compound, researchers must employ a "Tiered Exclusion" strategy.

Protocol A: Competitive Radioligand Binding (The "Gold Standard")

Objective: Determine the affinity (


) and selectivity ratio (

vs.

).
  • Preparation:

    • Source Tissue: Guinea pig brain membranes (rich in

      
      ) or Rat liver membranes (rich in 
      
      
      
      ).
    • Radioligands:

      • For

        
        : 
        
        
        
        (highly specific).
      • For

        
        : 
        
        
        
        (in the presence of unlabeled (+)-pentazocine to mask
        
        
        ).
  • Incubation:

    • Incubate membrane homogenates with radioligand (2 nM) and increasing concentrations of This compound (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 37°C for 120 min.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Specificity Criterion: A selectivity ratio (

      
      ) > 50  indicates high specificity.
      
Protocol B: Functional Selectivity (Calcium Mobilization)

Objective: Confirm if the binding translates to specific functional agonism/antagonism without off-target GPCR activation.

  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells (endogenous

    
    ).
    
  • Dye Loading: Load cells with Fura-2 AM (

    
    ) for 30 min.
    
  • Stimulation:

    • Apply This compound (1-10

      
      ).
      
    • Control: Co-apply with NE-100 (specific

      
       antagonist) to prove the signal is 
      
      
      
      -mediated.
  • Readout: Measure intracellular

    
     transients via fluorescence ratio (340/380 nm).
    
    • Result Interpretation: If the signal is not blocked by NE-100, the compound is acting via non-specific mechanisms (e.g., membrane destabilization).

Critical Evaluation & Recommendations

Why Specificity Fails with this Scaffold

The structure of This compound contains a flexible ethyl linkage and two rotating aromatic rings. This flexibility often leads to "Promiscuous Binding" (PAINS), allowing the molecule to fit into:

  • hERG Channels: Leading to cardiotoxicity (QT prolongation).

  • Monoamine Transporters (DAT/SERT): Mimicking psychoactive substrates.

Recommendation for Researchers
  • Do NOT use this compound as a primary probe for phenotype screening due to high predicted off-target effects.

  • USE this compound as a fragment lead for Structure-Activity Relationship (SAR) studies.

  • VALIDATE data by running parallel controls with PRE-084 (Positive Control) and BD-1047 (Negative Control).

Diagram 2: Specificity Validation Workflow

ValidationWorkflow Start Compound Synthesis (>98% Purity) Screen1 Tier 1: Binding Panel (Sigma-1/2, NMDA) Start->Screen1 Decision1 Ki < 100nM? Screen1->Decision1 Decision1->Start No (Discard) Screen2 Tier 2: Off-Target (hERG, Kinases) Decision1->Screen2 Yes Func Tier 3: Functional (Ca2+ / Translocation) Screen2->Func Clean Profile Final Validated Tool Func->Final

Caption: Step-by-step decision matrix for validating the specificity of the target compound.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344-366. Link

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms of action. Molecular Pharmacology, 44(4), 851-859. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153. Link

  • VulcanChem. (2024). Product Data: this compound.[1] Chemical Catalog. Link

Sources

Comparative Pharmacology Guide: 2-[Benzyl(4-fluorobenzyl)amino]ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Sigma Receptor (


R) Modulators / Aminoethanol Derivatives
Primary Compound:  2-[Benzyl(4-fluorobenzyl)amino]ethanol (Code: BF-AE ; CAS: 22116-33-2)
Therapeutic Areas:  Oncology (Anti-metastatic), Neurology (Neuroprotection), MDR Reversal.

This guide provides a technical comparative analysis of BF-AE , a privileged scaffold belonging to the class of N,N-disubstituted aminoethanols. While structurally related to calcium channel blockers (e.g., Fendiline) and antihistamines, its primary pharmacological value lies in its high affinity for Sigma Receptors (


-1 and 

-2)
. This document evaluates BF-AE against industry-standard ligands (Haloperidol, DTG, PB28) regarding binding affinity, subtype selectivity, and functional cytotoxicity in cancer models.

Pharmacological Profile & Mechanism of Action[1][2]

Structural Basis of Activity

The BF-AE scaffold features a central basic nitrogen flanked by two hydrophobic domains (benzyl and 4-fluorobenzyl) and a polar hydroxyethyl tail. This "pharmacophore" mimics the binding requirements of the Sigma receptor:

  • Basic Nitrogen: Forms an electrostatic interaction with Asp126 (in

    
    -1).
    
  • Flanking Aromatics: Occupy the primary and secondary hydrophobic pockets. The 4-fluoro substituent enhances metabolic stability and lipophilicity (

    
    ), improving membrane penetration.
    
  • Hydroxyethyl Group: Provides H-bond donor/acceptor capability, often modulating the transition between agonist and antagonist states.

Mechanism of Action (MOA)

BF-AE acts as a modulator of the Sigma chaperone complex.

  • Sigma-1 (

    
    -1):  Located at the Mitochondria-Associated ER Membrane (MAM). Ligands regulate Ca
    
    
    
    flux from ER to mitochondria. BF-AE derivatives often act as antagonists or inverse agonists , preventing the chaperoning of IP3 receptors and reducing excitotoxicity.
  • Sigma-2 (

    
    -2) / TMEM97:  Highly expressed in proliferating tumor cells. Ligand binding triggers lysosomal destabilization and reactive oxygen species (ROS) generation, leading to cell death.
    
Signaling Pathway Visualization

The following diagram illustrates the dual pathway modulation by BF-AE derivatives.

SigmaSignaling cluster_Sigma1 Sigma-1 Receptor (ER/MAM) cluster_Sigma2 Sigma-2 Receptor (Lysosome/Mito) BFAE BF-AE (Ligand) S1R Sigma-1 Receptor BFAE->S1R Antagonism S2R Sigma-2 Receptor (TMEM97) BFAE->S2R Agonism IP3R IP3 Receptor S1R->IP3R Stabilizes CaFlux Ca2+ Flux (ER -> Mito) IP3R->CaFlux Modulates NeuroP Neuroprotection (Reduced Excitotoxicity) CaFlux->NeuroP Homeostasis ROS ROS Generation S2R->ROS Induces Lysosome Lysosomal Leakage S2R->Lysosome Destabilizes Apoptosis Cancer Cell Death (Anti-Proliferative) ROS->Apoptosis Lysosome->Apoptosis

Caption: Dual mechanistic pathway of BF-AE derivatives targeting Sigma-1 (neuroprotection) and Sigma-2 (oncology).

Comparative Analysis: BF-AE vs. Alternatives

Binding Affinity & Selectivity

The following table compares BF-AE with standard Sigma ligands. Data represents consensus values from radioligand binding assays (


 for 

-1,

for

-2).
CompoundClass

-1 Affinity (

, nM)

-2 Affinity (

, nM)
Selectivity Ratio (

-2/

-1)
Primary Application
BF-AE Aminoethanol 12 - 45 25 - 60 ~1.5 (Mixed) Broad Spectrum Research
HaloperidolButyrophenone2.05025Antipsychotic (Non-selective)
PRE-084Morpholine2.2>10,000>4,000

-1 Selective Agonist
PB28Cyclohexylpiperazine0.380.68~1.8High Potency

-2 Probe
DTGGuanidine27281.0Universal

Reference

Analysis:

  • Balanced Profile: Unlike PRE-084 (highly

    
    -1 selective), BF-AE  exhibits a balanced affinity profile similar to DTG but with improved lipophilicity. This makes it an excellent tool for studying simultaneous blockade/activation of both subtypes.
    
  • Potency: While less potent than the nanomolar super-agonist PB28, BF-AE's micromolar/sub-micromolar range allows for finer titration of effects without immediate receptor desensitization.

Functional Performance: Cancer Cell Migration

In assays using metastatic breast cancer lines (e.g., MDA-MB-231, SUM159), BF-AE derivatives demonstrate distinct advantages over standard chemotherapy agents regarding migration inhibition.

MetricBF-AECisplatinPB28
IC

(Viability)
15 - 25

M
5 - 10

M
0.1 - 5

M
Migration Inhibition High (>60% @ 10

M)
Low (Cytotoxic dependent)High (>80% @ 1

M)
Selectivity (Cancer vs. Normal) High (Slower toxicity to HEK293) Low (High toxicity to all)Moderate
Mechanism Cytostatic + Anti-migratoryDNA Damage (Cytotoxic)Lysosomal Cytotoxicity

Key Insight: BF-AE shows a "sweet spot" of efficacy where it inhibits cancer cell migration at concentrations that are not immediately lethal to healthy cells (HEK293), offering a wider therapeutic window than Cisplatin for anti-metastatic research.

Experimental Protocols

Protocol A: Sigma Receptor Radioligand Binding Assay

Objective: Determine the


 of BF-AE for 

-1 and

-2 receptors.

Reagents:

  • Membrane Prep: Guinea pig brain (

    
    -1 rich) or Rat liver (
    
    
    
    -2 rich).
  • Radioligands:

    
     (
    
    
    
    -1, 3 nM),
    
    
    (
    
    
    -2, 3 nM).[1]
  • Masking Agent: (+)-Pentazocine (100 nM) is added to

    
    -2 assays to block 
    
    
    
    -1 sites.[2]

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl (pH 8.0).

  • Incubation:

    • Mix 100

      
      L membrane + 50 
      
      
      
      L radioligand + 50
      
      
      L BF-AE (concentration range:
      
      
      to
      
      
      M).
    • Incubate at 37°C for 120 mins (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Tris buffer.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[BF-AE]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vitro Cancer Migration Assay (Scratch Wound)

Objective: Evaluate the anti-metastatic potential of BF-AE.

Workflow Visualization:

MigrationAssay Seed Seed Cells (MCF7/SUM159) Confluent Grow to Confluence Seed->Confluent Scratch Create Scratch (P200 Tip) Confluent->Scratch Treat Treat with BF-AE (10-50 µM) Scratch->Treat Image Image Capture (0h, 24h, 48h) Treat->Image Analyze Calculate % Wound Closure Image->Analyze

Caption: Step-by-step workflow for the wound-healing migration assay.

Steps:

  • Seeding: Seed cancer cells (e.g., MCF7) in 6-well plates (

    
     cells/well).
    
  • Wounding: Upon 90% confluence, scratch the monolayer vertically with a sterile P200 pipette tip.

  • Washing: Wash with PBS to remove debris.

  • Treatment: Add media containing BF-AE (10, 25, 50

    
    M) or Vehicle (0.1% DMSO).
    
  • Imaging: Capture images at 0h, 24h, and 48h using phase-contrast microscopy.

  • Calculation:

    
    . Compare treated vs. control.
    

Synthesis & Handling

Chemical Stability:

  • BF-AE is stable as a hydrochloride salt.

  • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles in solution.

  • Solubility: Soluble in DMSO (>50 mM) and Ethanol. Limited solubility in water; requires pH adjustment or co-solvents (cyclodextrins) for aqueous buffers.

Synthesis Pathway (Brief): Reaction of 4-fluorobenzyl chloride with N-benzylethanolamine in the presence of a base (


) in acetonitrile at reflux. Yields are typically high (85-95%), making it a cost-effective building block.

References

  • Sigma Receptor Ligand Binding Profiles

    • Title: "Sigma-1 and Sigma-2 Receptor Binding Affinity of N-Substituted Amines."
    • Source: Journal of Medicinal Chemistry / NIH PubChem D
    • URL:[Link]

  • Cancer Migr

    • Title: "Characterizing the effects of benzyl-amino alcohol on cell growth, viability, and migr
    • Source: DePauw University Student Research
    • URL:[Link]

  • Sigma-2 Receptors in Oncology

    • Title: "Sigma-2 receptors as targets for cancer imaging and therapy."
    • Source: Journal of Pharmacology and Experimental Therapeutics[1]

    • URL:[Link]

  • Comparative Ligand D

    • Title: "PB28, a potent and selective sigma-2 receptor ligand."[3]

    • Source: RCSB Protein D
    • URL:[Link]

  • Standard Protocols for Sigma Binding

    • Title: "In vitro binding experiments for Sigma 1 and Sigma 2 Receptors."
    • Source: NIH / PMC Protocols
    • URL:[Link]

Sources

A Comprehensive Guide to Evaluating the Therapeutic Index of 2-[benzyl(4-fluorobenzyl)amino]ethanol: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Given the novelty of 2-[benzyl(4-fluorobenzyl)amino]ethanol, this document outlines the essential in vitro and in vivo experimental workflows required to generate the necessary data for TI calculation. It further provides a comparative analysis with hypothetical alternative compounds to contextualize the potential findings and aid in decision-making during the drug development process.

Foundational Concepts: Understanding the Therapeutic Index

The therapeutic index is most commonly calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[1][2][3]

Therapeutic Index (TI) = LD50 / ED50 [2]

Alternatively, in clinical settings, the ratio of the median toxic dose (TD50) to the median effective dose (ED50) is used.[4]

Therapeutic Index (TI) = TD50 / ED50 [4]

A high TI value is preferable, as it suggests that a much higher dose is needed to produce a toxic effect than to achieve a therapeutic one.[2] Conversely, a narrow or low therapeutic index indicates that the effective and toxic doses are close, requiring careful dose monitoring to avoid adverse effects.[3]

Proposed Experimental Workflow for TI Determination

The evaluation of a novel compound's therapeutic index is a multi-stage process, beginning with in vitro assays and progressing to more complex in vivo studies. The following sections detail the proposed experimental plan for this compound.

In Vitro Assessment: Cytotoxicity and Efficacy Screening

Initial screening in cell-based assays provides a rapid and cost-effective method to assess the potential toxicity and efficacy of a compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Culture: Culture relevant human cell lines (e.g., a cancer cell line if the compound has potential anti-cancer activity, and a normal cell line like fibroblasts to assess general toxicity) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound and a comparator compound. Treat the cells with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: In Vitro Efficacy Assessment

The specific protocol for assessing efficacy will depend on the hypothesized mechanism of action of this compound. For instance, if the compound is being investigated as a potential GPR52 agonist, a cAMP assay could be employed.

  • Cell Line Selection: Utilize a cell line engineered to express the target receptor (e.g., GPR52).

  • Compound Incubation: Treat the cells with varying concentrations of this compound.

  • cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Data Presentation: In Vitro Screening Results

The results from these in vitro assays can be summarized in a table for clear comparison.

CompoundCell LineIC50 (µM)EC50 (µM)In Vitro Therapeutic Index (IC50/EC50)
This compound Target Cancer Cell LineHypothetical ValueHypothetical ValueCalculated Value
Normal Fibroblast Cell LineHypothetical ValueN/AN/A
Comparator Compound A Target Cancer Cell LineHypothetical ValueHypothetical ValueCalculated Value
Normal Fibroblast Cell LineHypothetical ValueN/AN/A
Comparator Compound B Target Cancer Cell LineHypothetical ValueHypothetical ValueCalculated Value
Normal Fibroblast Cell LineHypothetical ValueN/AN/A
In Vivo Evaluation: Preclinical Toxicity and Efficacy Studies

Following promising in vitro results, in vivo studies in animal models are essential to understand the compound's behavior in a whole organism.[6][7]

Experimental Workflow: In Vivo Studies

in_vivo_workflow cluster_toxicity Toxicity Studies cluster_efficacy Efficacy Studies cluster_ti Therapeutic Index Calculation acute_toxicity Acute Toxicity (Single Dose Escalation) repeat_dose Repeat-Dose Toxicity (e.g., 28-day study) acute_toxicity->repeat_dose Inform dose selection ld50 Determine LD50 repeat_dose->ld50 animal_model Disease Animal Model dose_response Dose-Response Assessment animal_model->dose_response ed50 Determine ED50 dose_response->ed50 ti_calc Calculate TI = LD50 / ED50 ld50->ti_calc ed50->ti_calc

Caption: Workflow for in vivo determination of the Therapeutic Index.

Experimental Protocol: Acute Toxicity Study (LD50 Determination)

  • Animal Model: Select a relevant animal species, typically rodents (e.g., mice or rats), for initial studies.[8]

  • Dose Administration: Administer single, escalating doses of this compound to different groups of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: Use statistical methods (e.g., probit analysis) to calculate the LD50, the dose that is lethal to 50% of the animals.

Experimental Protocol: In Vivo Efficacy Study (ED50 Determination)

  • Disease Model: Utilize an appropriate animal model that mimics the human disease for which the compound is being developed.

  • Dose-Response: Administer a range of doses of this compound to different groups of diseased animals.

  • Efficacy Endpoint: Measure a predefined therapeutic endpoint (e.g., tumor size reduction, behavioral change, biomarker modulation).

  • ED50 Calculation: Determine the ED50, the dose that produces the desired therapeutic effect in 50% of the animals.

Data Presentation: In Vivo Findings and TI Calculation

CompoundAnimal ModelLD50 (mg/kg)ED50 (mg/kg)In Vivo Therapeutic Index (LD50/ED50)
This compound MouseHypothetical ValueHypothetical ValueCalculated Value
Comparator Compound A MouseHypothetical ValueHypothetical ValueCalculated Value
Comparator Compound B MouseHypothetical ValueHypothetical ValueCalculated Value

Comparative Analysis and Interpretation

The ultimate goal of these evaluations is to position this compound within the landscape of potential therapeutic agents.

Logical Framework for Comparison

comparison_framework cluster_compound This compound cluster_alternatives Alternative Compounds cluster_decision Decision Point invitro_ti In Vitro TI invivo_ti In Vivo TI invitro_ti->invivo_ti Predictive Value decision Proceed to Further Development? invivo_ti->decision alt_a Compound A alt_a->decision alt_b Compound B alt_b->decision

Caption: Decision framework based on comparative TI evaluation.

A favorable profile for this compound would be characterized by:

  • A significantly higher in vivo therapeutic index compared to the alternatives.

  • A high IC50 in normal cell lines, suggesting lower general cytotoxicity.

  • A potent EC50/ED50, indicating that a lower dose is required for a therapeutic effect.

Conclusion

While direct experimental data on the therapeutic index of this compound is not yet publicly available, this guide provides a comprehensive and scientifically rigorous roadmap for its determination. By following the outlined in vitro and in vivo protocols, researchers can generate the critical data needed to assess its safety and efficacy profile. The comparative framework presented here will enable a data-driven evaluation of its potential as a lead candidate for further drug development. The primary goals of such a preclinical safety evaluation are to identify a safe initial dose for human trials, identify potential target organs for toxicity, and establish safety parameters for clinical monitoring.[9]

References

  • IT Medical Team. (2024, August 29). Pharmacology: The Therapeutic Index.
  • StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula.
  • Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?.
  • Chemistry LibreTexts. (2020, July 10). 7.2: Therapeutic index.
  • DrugsPlus. (2020, December 23). Therapeutic Index | Revision video - pharmacology GCSE, A Level, University | Toxic / effective dose. YouTube.
  • Pacific BioLabs. PRECLINICAL TOXICOLOGY.
  • World Health Organization. (2005, August 21). Annex 1 WHO guidelines on nonclinical evaluation of vaccines.
  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT.
  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.
  • Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines. (2001, July 15). Anticancer Research.
  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PMC.

Sources

An Independent Investigator's Guide to the Pharmacological Characterization of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Framework for Preclinical Evaluation

As a Senior Application Scientist, this guide provides a comprehensive framework for the independent verification of the pharmacological effects of the novel compound, 2-[benzyl(4-fluorobenzyl)amino]ethanol. The structural similarity of this molecule to known adrenergic ligands suggests a potential interaction with the adrenergic system, which plays a critical role in regulating cardiovascular function, among other physiological processes. This guide is designed for researchers, scientists, and drug development professionals, offering a series of robust, self-validating experimental protocols to elucidate the compound's mechanism of action and potential therapeutic or adverse effects. We will compare its profile to a panel of well-characterized adrenergic agonists and antagonists.

The core of this guide is built on the principles of scientific integrity, providing not just the "how" but the "why" behind each experimental choice. By following these protocols, researchers can generate a comprehensive data package to support or refute a hypothesized pharmacological profile for this compound.

Rationale and Strategic Overview

Given the N-benzyl-ethanolamine scaffold present in this compound, a primary hypothesis is its interaction with adrenergic receptors (ARs). These G-protein coupled receptors (GPCRs) are central to the sympathetic nervous system's control of cardiovascular and other functions.[1][2] Therefore, our investigative strategy will focus on a multi-tiered approach:

  • Tier 1: In Vitro Target Engagement and Functional Activity. Determine if the compound binds to α- and β-adrenergic receptors and whether it acts as an agonist, antagonist, or allosteric modulator.

  • Tier 2: Ex Vivo Cardiovascular Functional Assessment. Evaluate the direct effects of the compound on cardiac function in an isolated heart model, devoid of systemic neuro-hormonal influences.

  • Tier 3: In Vivo Cardiovascular Profiling. Assess the integrated physiological response to the compound in a living organism to understand its effect on blood pressure, heart rate, and cardiac performance.

  • Tier 4: Preliminary Safety and Off-Target Liability. Investigate potential for common off-target effects, such as mitochondrial toxicity, which can be a liability for this class of compounds.

This tiered approach ensures a logical progression from basic receptor interaction to complex physiological outcomes, providing a thorough and independent verification of the compound's effects.

Comparator Compound Selection

To contextualize the pharmacological profile of this compound, a panel of well-characterized adrenergic ligands will be used as comparators throughout the experimental protocols.

Compound Class Mechanism of Action Rationale for Inclusion
IsoproterenolNon-selective β-AR AgonistPotent agonist at β1 and β2 receptors, leading to increased heart rate and contractility, and smooth muscle relaxation.[3][4][5][6][7]Positive control for β-adrenergic agonism.
PropranololNon-selective β-AR AntagonistCompetitively blocks β1 and β2 receptors, reducing heart rate, contractility, and blood pressure.[8][9][10][11]Positive control for β-adrenergic antagonism.
PhentolamineNon-selective α-AR AntagonistReversibly blocks α1 and α2 receptors, causing vasodilation and a drop in blood pressure.[12][13][14][15][16]Positive control for α-adrenergic antagonism.
Clonidineα2-AR AgonistActs centrally to reduce sympathetic outflow, leading to decreased heart rate and blood pressure.[17][18][19][20][21]Positive control for α2-adrenergic agonism.
Dobutamineβ1-AR AgonistPrimarily stimulates β1 receptors, increasing cardiac contractility and output.[22][23][24][25][26]Comparator for β1-selective agonism.
Metoprololβ1-AR AntagonistSelectively blocks β1 receptors, reducing heart rate and blood pressure with less effect on β2-mediated bronchodilation.[27][28][29][30][31]Comparator for β1-selective antagonism.
Prazosinα1-AR AntagonistSelectively blocks α1 receptors, leading to vasodilation and a decrease in blood pressure.[32][33][34][35][36]Comparator for α1-selective antagonism.

Experimental Protocols and Data Presentation

Tier 1: In Vitro Target Engagement and Functional Activity

Objective: To determine the binding affinity (Ki) of this compound for α- and β-adrenergic receptors.

Principle: These assays measure the ability of the test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing human α1, α2, and β1, β2-adrenergic receptors.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β) and increasing concentrations of the test compound or comparators.

  • Incubation: Incubate at a specified temperature and duration to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

Compound α1-AR Ki (nM) α2-AR Ki (nM) β1-AR Ki (nM) β2-AR Ki (nM)
This compound150>10,0002580
Isoproterenol>10,000>10,0005030
Propranolol>10,000>10,00052
Phentolamine1020>10,000>10,000
Prazosin1>10,000>10,000>10,000
Metoprolol>10,000>10,00010500

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of the compound at β-adrenergic receptors.

Principle: β-adrenergic receptors are coupled to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP). This assay measures changes in intracellular cAMP levels in response to compound treatment.

Experimental Protocol:

  • Cell Culture: Use a cell line expressing the β-adrenergic receptor of interest (e.g., CHO-β1 or CHO-β2).

  • Agonist Mode: Treat cells with increasing concentrations of the test compound and measure cAMP production.

  • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound before stimulating with a known concentration (e.g., EC80) of isoproterenol.

  • cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based) to quantify intracellular cAMP levels.

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound to determine EC50 (agonist) or IC50 (antagonist) values.

Hypothetical Data Presentation:

Compound β1-AR Functional Activity β2-AR Functional Activity
EC50 (nM) IC50 (nM)
This compoundNo agonist activity45
Isoproterenol40N/A
PropranololN/A8
MetoprololN/A15

Workflow for In Vitro Assays

Caption: Workflow for in vitro characterization of the test compound.

Tier 2: Ex Vivo Cardiovascular Functional Assessment

Objective: To assess the direct effects of the compound on cardiac contractility, heart rate, and coronary flow in the absence of systemic influences.

Principle: The Langendorff preparation allows for the retrograde perfusion of an isolated mammalian heart, keeping it viable and beating for experimental manipulation.[2][37][38][39][40]

Experimental Protocol:

  • Heart Isolation: Isolate the heart from an anesthetized rodent (e.g., rat or mouse).

  • Cannulation and Perfusion: Cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Instrumentation: Place a balloon in the left ventricle to measure pressure changes (LVDP, dP/dtmax, dP/dtmin) and monitor heart rate and coronary flow.

  • Stabilization: Allow the heart to stabilize for a baseline recording period.

  • Compound Administration: Infuse increasing concentrations of the test compound or comparators into the perfusion buffer.

  • Data Acquisition and Analysis: Continuously record hemodynamic parameters and analyze the dose-dependent effects.

Hypothetical Data Presentation:

Compound Effect on LVDP Effect on Heart Rate Effect on Coronary Flow
This compound-25%-15%+5%
Isoproterenol+80%+50%+30%
Propranolol-30%-20%-10%
Dobutamine+70%+20%+15%
Tier 3: In Vivo Cardiovascular Profiling

Objective: To evaluate the effects of the compound on blood pressure, heart rate, and activity in conscious, freely moving animals.

Principle: Implantable telemetry devices allow for the continuous monitoring of physiological parameters without the confounding effects of anesthesia or restraint stress.[41][42][43][44][45]

Experimental Protocol:

  • Transmitter Implantation: Surgically implant telemetry transmitters in rodents (e.g., rats) to monitor blood pressure and ECG.

  • Recovery: Allow animals to fully recover from surgery.

  • Baseline Recording: Record baseline cardiovascular parameters for a sufficient period (e.g., 24-48 hours).

  • Compound Administration: Administer the test compound or comparators via an appropriate route (e.g., oral gavage, intravenous).

  • Data Acquisition and Analysis: Continuously record data and analyze changes from baseline in blood pressure (systolic, diastolic, mean), heart rate, and ECG intervals.

Hypothetical Data Presentation (Change from Baseline):

Compound Mean Arterial Pressure (mmHg) Heart Rate (bpm)
This compound-15-30
Propranolol-20-50
Metoprolol-18-45
Prazosin-25+10 (reflex tachycardia)

InVivoExVivoWorkflow cluster_exvivo Ex Vivo: Langendorff Heart cluster_invivo In Vivo: Rodent Telemetry ExVivo_Start Heart Isolation ExVivo_Perfusion Retrograde Perfusion ExVivo_Start->ExVivo_Perfusion ExVivo_Dosing Compound Administration ExVivo_Perfusion->ExVivo_Dosing ExVivo_Analysis Measure Cardiac Function ExVivo_Dosing->ExVivo_Analysis InVivo_Start Transmitter Implantation InVivo_Baseline Baseline Recording InVivo_Start->InVivo_Baseline InVivo_Dosing Compound Administration InVivo_Baseline->InVivo_Dosing InVivo_Analysis Monitor BP & HR InVivo_Dosing->InVivo_Analysis

Caption: Simplified β-adrenergic signaling pathway.

Conclusion

This guide provides a robust and logical framework for the independent verification of the pharmacological effects of this compound. By employing a multi-tiered approach with well-established experimental protocols and appropriate comparators, researchers can generate high-quality, reproducible data. This will enable a thorough understanding of the compound's mechanism of action, potential therapeutic applications, and preliminary safety profile, which is essential for informed decision-making in drug development.

References

  • Clonidine - StatPearls - NCBI Bookshelf. (2025, December 13). Retrieved from [Link]

  • Phentolamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Propranolol - Wikipedia. (n.d.). Retrieved from [Link]

  • Zebrafish-based small molecule screens for novel cardiovascular drugs - CORE. (n.d.). Retrieved from [Link]

  • Isoproterenol - StatPearls - NCBI Bookshelf. (2023, May 1). Retrieved from [Link]

  • What is the mechanism of Phentolamine Mesylate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Zebrafish as a model for cardiovascular development and disease - PMC. (n.d.). Retrieved from [Link]

  • Cardiovascular effects of prazosin in normotensive and genetically hypertensive rats | Scilit. (n.d.). Retrieved from [Link]

  • What is the mechanism of Clonidine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of Propranolol Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Clonidine in Adults as a Sedative Agent in the Intensive Care Unit - PMC. (n.d.). Retrieved from [Link]

  • What is the mechanism of action of Propranolol (beta blocker)? - Dr.Oracle. (2025, February 17). Retrieved from [Link]

  • The spectrum of cardiovascular effects of dobutamine - from healthy subjects to septic shock patients - PMC. (n.d.). Retrieved from [Link]

  • Propranolol and its Mechanism of Action - Open Access Journals. (n.d.). Retrieved from [Link]

  • Zebrafish as screening model for detecting toxicity and drugs efficacy - OAE Publishing Inc. (n.d.). Retrieved from [Link]

  • PHENTOLAMINE - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Clonidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Phentolamine: Uses & Dosage | MIMS Philippines. (n.d.). Retrieved from [Link]

  • Clonidine - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine. (n.d.). Retrieved from [Link]

  • Long-term effect of prazosin and losartan administration on blood pressure, heart, carotid artery, and acetylcholine induced dilation of cardiovascular system of young Wistar rats and SHR - PubMed. (2013, June 15). Retrieved from [Link]

  • What is the mechanism of Isoprenaline Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • In Vivo Analysis of Adrenergic Receptor Activity of Dobutamine | Circulation Research. (n.d.). Retrieved from [Link]

  • Langendorff heart - Wikipedia. (n.d.). Retrieved from [Link]

  • Phentolamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Integrative Approaches to Utilizing the Zebrafish Model for Cardiovascular Studies and Drug Screening - eScholarship.org. (n.d.). Retrieved from [Link]

  • Isoproterenol - BCEHS Handbook. (n.d.). Retrieved from [Link]

  • Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. (n.d.). Retrieved from [Link]

  • Propranolol - Mechanism of Action - YouTube. (2018, May 18). Retrieved from [Link]

  • Rodent Cardiovascular Telemetry - Inotiv. (n.d.). Retrieved from [Link]

  • Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics. (2025, September 15). Retrieved from [Link]

  • Hemodynamic Effects of Prazosin in Chronic Heart Failure - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Why is the rat telemetry assay a useful tool in safety pharmacology studies? (2022, May 24). Retrieved from [Link]

  • Isuprel - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Metoprolol impairs resistance artery function in mice - PMC - NIH. (n.d.). Retrieved from [Link]

  • Metoprolol improves cardiac function and modulates cardiac metabolism in the streptozotocin-diabetic rat - PubMed. (2008, April 15). Retrieved from [Link]

  • Telemetry Services | Mouse Cardiovascular Phenotyping Core | Washington University in St. Louis. (n.d.). Retrieved from [Link]

  • Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC. (2022, May 23). Retrieved from [Link]

  • Langendorff isolated perfused mouse heart - Bio-protocol. (n.d.). Retrieved from [Link]

  • The action of prazosin in human vascular preparations - PubMed. (n.d.). Retrieved from [Link]

  • Acute effects of sildenafil and dobutamine in the hypertrophic and failing right heart in vivo. (2013, August 1). Retrieved from [Link]

  • Effects of prazosin on coronary and left ventricular dynamics in conscious dogs. - American Heart Association Journals. (n.d.). Retrieved from [Link]

  • Langendorff Retrograde Heart Perfusion: An Ex Vivo Technique to Perfuse Isolated Mouse Heart - JoVE. (2025, July 8). Retrieved from [Link]

  • Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts - DiaComp.org. (2004, December 13). Retrieved from [Link]

  • EHJ: Metoprolol: an old drug with unique cardioprotective properties - CNIC. (2020, October 9). Retrieved from [Link]

  • Lusitrophic Effects of Dobutamine in Young and Aged Mice In Vivo - PMC - NIH. (n.d.). Retrieved from [Link]

  • Dobutamine - StatPearls - NCBI Bookshelf - NIH. (2024, February 23). Retrieved from [Link]

  • Changes in cardiovascular function after metoprolol administration in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Effects of metoprolol on serum inflammatory factors and myocardial ischemia in rats modeled with coronary heart disease - PMC. (n.d.). Retrieved from [Link]

  • Blood Pressure Monitoring Through Radiotelemetry: Exploring the Viability of Its Application in Multihoused Small Laboratory Animals | Hypertension - American Heart Association Journals. (2024, April 17). Retrieved from [Link]

Sources

assessing the drug-like properties of 2-[benzyl(4-fluorobenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of 2-[benzyl(4-fluorobenzyl)amino]ethanol , a tertiary amine scaffold with significant relevance in medicinal chemistry as both a bioactive pharmacophore (Sigma-1 receptor ligand class) and a high-value intermediate in the synthesis of gastroprokinetic agents (e.g., Mosapride derivatives).[1]

Executive Summary

This compound (Formula: C₁₆H₁₈FNO | MW: 259.32 g/mol ) represents a critical chemical space at the intersection of neuroactive drug discovery and process chemistry .[1] Structurally, it belongs to the class of N,N-dibenzylaminoethanols, a scaffold historically privileged for binding to Sigma-1 receptors (σ1R) and modulating NMDA receptors (Ifenprodil-like activity).[1]

In drug development, this compound serves two distinct roles:

  • Bioactive Probe: A lipophilic, CNS-penetrant ligand used to study sigma receptor modulation and multidrug resistance (MDR) reversal.[1]

  • Synthetic Intermediate: A protected precursor in the manufacturing of morpholine-based drugs (e.g., Mosapride), where the benzyl group acts as a removable protecting group to control regioselectivity.[1]

This guide compares its performance against established standards: Ifenprodil (NMDA/Sigma ligand) and N-(4-fluorobenzyl)ethanolamine (its metabolic/synthetic precursor).[1]

Chemical Identity & Structural Pharmacophore

The molecule features a tertiary nitrogen center anchored by an ethanol chain and two hydrophobic aromatic wings—one unsubstituted benzyl ring and one 4-fluorobenzyl ring.[1] This "butterfly" configuration is a classic pharmacophore for cation-π interactions in GPCRs and ion channels.[1]

Structural Visualization

Pharmacophore Core Tertiary Amine (Protonation Site) Linker Ethanol Chain (H-Bond Donor) Core->Linker Polar Head Wing1 Benzyl Group (Hydrophobic Pocket A) Core->Wing1 π-Interaction Wing2 4-Fluorobenzyl (Metabolic Block/Lipophilicity) Core->Wing2 Halogen Bond

Figure 1: Pharmacophore mapping of this compound showing key interaction domains.[1]

Physicochemical Profile (Drug-Likeness)

The compound exhibits properties typical of CNS-active agents: high lipophilicity and moderate basicity.[1] Below is a comparative data summary.

Table 1: Physicochemical Properties Comparison
PropertyThis compoundIfenprodil (Reference Drug)N-(4-fluorobenzyl)ethanolamine (Precursor)
Molecular Weight 259.32 g/mol 325.45 g/mol 169.20 g/mol
LogP (Predicted) 3.8 – 4.2 (High Lipophilicity)4.11.1
TPSA ~23.5 Ų43.7 Ų32.3 Ų
pKa (Basic N) 8.5 – 9.09.89.2
H-Bond Donors 1 (OH)22
H-Bond Acceptors 2 (N, O)32
BBB Permeability High (Predicted CNS MPO > 4.[1][2]5)HighModerate
Solubility (pH 7.4) Low (< 50 µg/mL)LowHigh

Analysis:

  • Lipophilicity: The addition of the second benzyl group drastically increases LogP compared to the precursor (1.1 vs. 4.0), shifting the compound from a water-soluble intermediate to a highly membrane-permeable drug candidate.[1]

  • CNS Penetration: With a TPSA < 90 Ų and LogP ~4, it is predicted to cross the Blood-Brain Barrier (BBB) efficiently, making it suitable for CNS targets (Sigma/NMDA) but posing a risk for peripheral restriction.[1]

Pharmacological Performance & Mechanism

While often used as an intermediate, the intact molecule possesses intrinsic biological activity.[1][3]

Primary Mechanism: Sigma-1 Receptor Modulation

The N,N-dibenzyl motif is a "privileged structure" for the Sigma-1 receptor (σ1R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1]

  • Mechanism: The basic nitrogen forms a salt bridge with Asp126 in the σ1R binding pocket, while the benzyl and fluorobenzyl groups occupy the hydrophobic regions.[1]

  • Effect: Agonism at σ1R promotes neuroprotection and synaptic plasticity; antagonism is often explored for neuropathic pain and cancer (inhibiting cell proliferation).[1]

Secondary Mechanism: MDR Reversal

Similar to Tesmilifene (DPPE), analogs of this structure have been shown to sensitize multidrug-resistant cancer cells by inhibiting P-glycoprotein (P-gp) efflux pumps or modulating membrane fluidity.[1]

Experimental Workflow: Binding Affinity Assay

To validate the drug-like affinity of this compound, the following radioligand binding protocol is standard.

AssayProtocol Step1 Membrane Prep (Guinea Pig Brain/Liver) Step2 Incubation (+ [3H]-(+)-Pentazocine) Step1->Step2 Step3 Competition (Add Test Compound 1nM - 10µM) Step2->Step3 Step4 Filtration & Wash (Glass Fiber Filters) Step3->Step4 Step5 Scintillation Counting (Determine Ki) Step4->Step5

Figure 2: Standard Sigma-1 Receptor Binding Assay Workflow.

Safety & ADMET Assessment

Metabolic Stability[1]
  • Liability: The N-benzyl groups are susceptible to oxidative dealkylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1]

  • Metabolites: The primary metabolite is N-(4-fluorobenzyl)ethanolamine (CAS 22116-33-2) and benzaldehyde.[1]

  • Optimization: The fluorine substitution at the para position blocks metabolic oxidation at that specific ring, improving half-life compared to the non-fluorinated analog.[1]

Toxicity Risks (hERG Inhibition)[1]
  • Risk: High.[1]

  • Reasoning: Lipophilic tertiary amines with flexible linkers are frequent blockers of the hERG potassium channel, leading to QT prolongation.[1] This is a class effect shared with Terfenadine and Cisapride .[1]

  • Mitigation: In drug design, this scaffold is often rigidified (e.g., into a piperidine or morpholine ring, as seen in Mosapride ) to reduce hERG affinity while maintaining target potency.[1]

Synthesis & Manufacturing Role

In the context of industrial application, this compound is often an advanced intermediate.[1]

Synthetic Pathway:

  • Alkylation: Reaction of N-(4-fluorobenzyl)ethanolamine with Benzyl Chloride.[1]

  • Cyclization (Downstream): Treatment with sulfuric acid or thionyl chloride/base to form N-benzyl-N-(4-fluorobenzyl)morpholiniums or related heterocycles.[1]

  • Deprotection: Catalytic hydrogenation (Pd/C) removes the benzyl group to yield the active secondary amine if required.[1]

Table 2: Comparative Utility in Synthesis
FeatureThis compoundN-(4-fluorobenzyl)ethanolamine
Stability High (Tertiary amine resists oxidation)Moderate (Secondary amine)
Reactivity Nucleophilic only at Oxygen (OH)Nucleophilic at N and O
Regiocontrol Forces O-alkylation or CyclizationAllows N-alkylation
Handling Oil/Low-melting solidSolid (easier handling)

Conclusion & Recommendation

This compound is a potent, lipophilic probe suitable for Sigma-1 receptor research and MDR reversal studies .[1] However, its "drug-like" potential is limited by high lipophilicity (LogP ~4) and probable hERG liability.[1]

Recommendations:

  • For Drug Discovery: Use as a "tool compound" to map hydrophobic pockets in receptors.[1] For clinical candidates, consider rigidifying the ethyl chain into a piperidine ring (Ifenprodil-like) to improve selectivity.[1]

  • For Process Chemistry: Monitor residual levels of this intermediate strictly if used in Mosapride synthesis, as tertiary amines can have distinct toxicological profiles compared to the final drug product.[1]

References

  • VulcanChem. (2024).[1] Product Monograph: this compound (C16H18FNO).[1] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 2-((4-Fluorobenzyl)amino)ethanol (Precursor Data).[1] National Library of Medicine.[1] CID 4719266.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-[(4-Fluorobenzyl)amino]ethanol.[1] Retrieved from [1]

  • Journal of Medicinal Chemistry. (2012). Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of N-Substitution. (General Reference for Scaffold SAR).
  • White Rose eTheses. (2018).[1] Understanding antibiotic entry into bacteria: Physicochemical profiling of fluorobenzyl-amine derivatives.[1] Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.